Neurolite
Description
Structure
3D Structure of Parent
Properties
CAS No. |
121281-41-2 |
|---|---|
Molecular Formula |
C12H21N2O5S2Tc-5 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(2R)-3-ethoxy-2-[2-[(2R)-1-ethoxy-1-oxo-3-sulfidopropan-2-yl]azanidylethylamino]-3-oxopropane-1-thiolate;oxygen(2-);technetium |
InChI |
InChI=1S/C12H23N2O4S2.O.Tc/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13,19-20H,3-8H2,1-2H3;;/q-1;-2;/p-2/t9-,10-;;/m0../s1 |
InChI Key |
XEKMUJPXHWYRNO-BZDVOYDHSA-L |
SMILES |
CCOC(=O)C(C[S-])NCC[N-]C(C[S-])C(=O)OCC.O=[Tc+4] |
Isomeric SMILES |
CCOC(=O)[C@H](C[S-])NCC[N-][C@@H](C[S-])C(=O)OCC.[O-2].[Tc] |
Canonical SMILES |
CCOC(=O)C(C[S-])NCC[N-]C(C[S-])C(=O)OCC.[O-2].[Tc] |
Synonyms |
99mTc ethyl cysteinate dimer 99mTc ethylcysteinate dimer 99mTc-ECD Neurolite Tc-99m ECD Tc-99m-bicisate Tc-99m-ECD Tc-99m-L,L-ECD Tc-ethyl cysteinate dimer technetium Tc 99m bicisate technetium Tc 99m ethyl cysteine dime |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling Cellular Dynamics: A Technical Guide to Fluorescent Probe Uptake and Retention in Neurons vs. Glial Cells
A Clarification on "Neurolite": Initial searches for the term "this compound" have consistently identified it as the brand name for Technetium (99mTc) bicisate, a radiopharmaceutical agent used in single-photon emission computed tomography (SPECT) for cerebral perfusion imaging.[1][2][3][4][5][6][7][8] This agent is instrumental in clinical settings for localizing stroke and aiding in the differential diagnosis of dementia by visualizing blood flow in the brain.[1][2][3][4][5][6][7][8] The mechanism of this compound® involves crossing the blood-brain barrier and subsequent metabolic trapping within brain cells, with its uptake being proportional to regional cerebral blood flow.[1] However, there is no scientific literature or product information available that describes "this compound" as a fluorescent probe or dye for use in cellular-level imaging of neurons and glial cells.
Therefore, this guide will address the core scientific query regarding the differential uptake and retention of fluorescent probes in neurons versus glial cells, a fundamental aspect of contemporary neuroscience research.
Introduction to Fluorescent Probes in Neuroscience
Fluorescent probes are indispensable tools in modern neurobiology, enabling the visualization and analysis of cellular and subcellular structures and processes in both live and fixed tissues.[9][10][11] These molecules absorb light at a specific wavelength and emit it at a longer wavelength, allowing for high-contrast imaging against a dark background. The differential uptake, transport, and retention of these probes by neurons and various glial cells (astrocytes, oligodendrocytes, and microglia) provide invaluable insights into their unique physiological and pathological states.[12][13][14] Understanding these differences is critical for the accurate interpretation of imaging data and for designing targeted molecular tools for diagnostics and therapeutics.
Mechanisms of Fluorescent Probe Uptake in Neural Cells
The entry of fluorescent probes into neurons and glial cells is governed by a variety of mechanisms, largely dependent on the physicochemical properties of the dye and the specific characteristics of the cell membrane and its transport systems.
Table 1: Key Mechanisms of Fluorescent Probe Uptake in Neurons and Glial Cells
| Uptake Mechanism | Description | Predominantly in Neurons | Predominantly in Glial Cells | Key Probe Examples |
| Passive Diffusion | Lipophilic molecules cross the cell membrane down their concentration gradient. | Yes | Yes | DiI, DiO[9] |
| Endocytosis | Engulfment of extracellular material by the cell membrane to form a vesicle. | Yes | Yes (especially microglia) | Dextrans, FM dyes[11] |
| Transporter-Mediated Uptake | Utilization of specific membrane transporter proteins to enter the cell. | Yes (e.g., neurotransmitter transporters) | Yes (e.g., glutamate (B1630785) transporters in astrocytes) | Probes conjugated to transporter substrates |
| Gap Junction Transfer | Direct passage of small molecules between coupled cells. | Yes (in some regions) | Yes (astrocytes form extensive networks) | Neurobiotin[15] |
Signaling Pathways Influencing Probe Uptake
Cellular signaling pathways can dynamically modulate the uptake of fluorescent probes. For instance, pathways that affect membrane potential, endocytic activity, or transporter expression will consequently alter probe internalization.
-
Calcium Signaling: Transient increases in intracellular calcium, often triggered by neuronal activity, can enhance endocytosis and thus the uptake of endocytic tracers.[16]
-
Neurotransmitter Signaling: Activation of neurotransmitter receptors can influence membrane potential and transporter activity, thereby affecting the uptake of specific probes. For example, glutamate receptor activation can modulate the activity of glutamate transporters, which are key for substrate uptake in astrocytes.[17][18]
-
PI3K/Akt and MAPK Pathways: These pathways are central to cell survival, proliferation, and metabolism and can influence the expression and activity of membrane transporters and the overall endocytic capacity of the cell.[19][20]
Figure 1. Signaling pathways influencing fluorescent probe uptake.
Differential Retention and Efflux in Neurons and Glial Cells
Once inside the cell, the retention of a fluorescent probe is determined by its ability to be sequestered in organelles, bind to intracellular components, or be actively transported out of the cell.
Table 2: Factors Influencing Fluorescent Probe Retention and Efflux
| Factor | Description | Impact on Neurons | Impact on Glial Cells |
| Metabolic Trapping | Enzymatic modification of the probe to a membrane-impermeant form. | Can be significant, depending on the probe and neuronal subtype. | Often high in astrocytes due to their metabolic activity. |
| Lysosomal Sequestration | Accumulation of the probe in lysosomes. | Common for probes taken up by endocytosis. | Prominent in microglia due to their phagocytic nature. |
| Efflux Pumps | ATP-binding cassette (ABC) transporters and other pumps actively extrude substances from the cell. | Expression and activity vary by neuronal type. | Generally high, contributing to the barrier functions of astrocytes. |
| Cytoplasmic Binding | Interaction with intracellular proteins or lipids. | Can lead to long-term retention. | Can lead to long-term retention. |
Experimental Protocols for Studying Probe Uptake and Retention
Investigating the differential behavior of fluorescent probes in neurons and glial cells requires carefully designed experimental protocols.
In Vitro Cell Culture Models
Primary neuron-glia co-cultures or cultures of purified cell types are commonly used to study probe dynamics at the single-cell level.[21]
Protocol 1: Live-Cell Imaging of Fluorescent Probe Uptake in a Neuron-Glia Co-culture
-
Cell Culture: Plate primary hippocampal or cortical cells on glass-bottom dishes and culture for 10-14 days to allow for the development of a mixed population of neurons and glia.
-
Probe Preparation: Prepare a working solution of the fluorescent probe in a suitable buffer (e.g., Hanks' Balanced Salt Solution). The final concentration will depend on the specific probe.
-
Cell Labeling:
-
Wash the cells twice with pre-warmed buffer.
-
Add the probe-containing solution to the cells and incubate for a specific duration (e.g., 5-30 minutes) at 37°C.
-
-
Washout: Remove the probe solution and wash the cells three times with fresh, pre-warmed buffer to remove extracellular dye.
-
Imaging: Immediately acquire images using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use appropriate filter sets for the chosen probe.
-
Cell Identification: After live imaging, cells can be fixed and immunostained with cell-type-specific markers (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia) to confirm the identity of the cells that have taken up the probe.[13]
-
Data Analysis: Quantify the fluorescence intensity within individual neurons and glial cells over time to determine uptake rates and initial retention.
Figure 2. Experimental workflow for live-cell imaging of probe uptake.
Ex Vivo Tissue Preparations
Acute brain slices offer a more physiologically relevant context, preserving the three-dimensional architecture and local circuitry of the brain.
Protocol 2: Fluorescent Labeling in Acute Brain Slices
-
Slice Preparation: Prepare acute brain slices (200-300 µm thick) from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Probe Application: Incubate the slices in aCSF containing the fluorescent probe for a defined period. Alternatively, use a microinjection pipette to locally apply the probe to a specific brain region.
-
Washout: Transfer the slices to fresh aCSF to allow for the washout of excess probe.
-
Imaging: Image the slices using a confocal or two-photon microscope. Z-stacks can be acquired to visualize the distribution of the probe in different cell layers and cell types.
-
Analysis: Co-labeling with cell-type-specific fluorescent markers (e.g., through transgenic lines expressing fluorescent proteins in specific cells or post-hoc immunostaining) can be used to differentiate probe uptake in neurons versus glia.
Conclusion and Future Directions
The differential uptake and retention of fluorescent probes in neurons and glial cells is a complex interplay of cellular physiology, membrane dynamics, and metabolic activity. A thorough understanding of these processes is paramount for the accurate interpretation of neuroscience imaging studies. Future advancements in probe development will likely focus on creating tracers with higher cell-type specificity, achieved through conjugation to targeting moieties such as antibodies or ligands for cell-surface receptors. Furthermore, the development of probes with environmentally sensitive fluorescence (e.g., responsive to changes in membrane potential, pH, or specific ions) will continue to provide deeper insights into the dynamic functions of neurons and glia in both health and disease.
References
- 1. auntminnie.com [auntminnie.com]
- 2. Biomarkers of Dementia with Lewy Bodies: Differential Diagnostic with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. repositorio.ipl.pt [repositorio.ipl.pt]
- 6. The many faces of globular glial tauopathy: a clinical and imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ibro.org [ibro.org]
- 11. Neurons in Living Color: Imaging Tools for Live-Cell Studies | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Distribution of Neurons and Glia in Neural Tissue | Nikon’s MicroscopyU [microscopyu.com]
- 13. Neural and Glial Markers | Cell Signaling Technology [cellsignal.com]
- 14. Neuroglial Cells - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Functional Coupling between Neurons and Glia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling pathways regulating neuron-glia interaction and their implications in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Neuroscience Pathways | Cell Signaling Technology [cellsignal.com]
- 19. Cellular signaling pathways in the nervous system activated by various mechanical and electromagnetic stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Neuron‐Glia Co‐culture System for Studying Intercellular Lipid Transport - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Cellular Basis of Neurolite™ (SPECT) Imaging in Stroke Diagnosis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The diagnosis and management of acute ischemic stroke hinge on the rapid and accurate visualization of cerebral perfusion deficits. Single Photon Emission Computed Tomography (SPECT) using Technetium-99m Bicisate (99mTc-ECD), commercially known as Neurolite™, provides a critical functional imaging modality for this purpose. Unlike anatomical imaging techniques such as CT or MRI, which depict structural changes, this compound™ imaging visualizes the metabolic status of brain tissue at the cellular level. This technical guide elucidates the core cellular and molecular mechanisms that form the basis of this compound™ imaging in the context of ischemic stroke. We detail the pharmacokinetics of the tracer, the enzymatic processes governing its retention, the pathophysiological cascade of stroke that alters this retention, and the experimental protocols for its application. This document serves as an in-depth resource for researchers and professionals seeking to leverage this technology in preclinical and clinical settings.
Introduction to this compound™ (Technetium-99m Bicisate)
This compound™ is a radiopharmaceutical agent used for cerebral perfusion imaging.[1] It consists of a neutral, lipophilic complex, Technetium-99m-L,L-ethyl cysteinate dimer (99mTc-ECD), which is tagged with the gamma-emitting isotope Technetium-99m.[1][2] Its physicochemical properties allow it to rapidly cross the blood-brain barrier (BBB), a critical first step for imaging brain parenchyma.[2] Once in the brain, its distribution is proportional to regional cerebral blood flow (rCBF).[3][4] SPECT imaging with this compound™ is therefore a valuable tool for identifying areas of altered brain perfusion, which is a hallmark of ischemic stroke.[1][5]
The Cellular and Molecular Basis of this compound™ Uptake and Retention
The diagnostic utility of this compound™ is fundamentally dependent on the metabolic state of neuronal and glial cells. The process involves two key stages: passive diffusion and enzymatic trapping.
-
Passive Diffusion : As a lipophilic molecule, 99mTc-ECD readily diffuses across the lipid bilayers of the blood-brain barrier and the plasma membranes of brain cells.[2][3] This initial uptake is driven by the concentration gradient and is proportional to blood flow, delivering the tracer to all regions of the brain.
-
Enzymatic Trapping : Once inside the cell, the L,L-stereoisomer of 99mTc-ECD is metabolized by intracellular esterases.[2] These enzymes hydrolyze the ester groups on the molecule, converting the lipophilic complex into a polar, hydrophilic metabolite.[3] This charged, water-soluble molecule is unable to diffuse back across the cell membrane and becomes trapped within the cell.[6]
This retention mechanism is the cornerstone of this compound™ imaging. The accumulation of the tracer is directly dependent on two factors: initial perfusion (delivery) and the presence of active intracellular esterases (retention). Only metabolically active, viable cells with intact membranes and functional enzymes can retain the tracer.[7]
Pathophysiology of Ischemic Stroke: The Basis for Perfusion Deficits
An ischemic stroke initiates a complex cascade of events at the cellular level, leading to neuronal dysfunction and death. This "ischemic cascade" directly impacts the mechanisms responsible for this compound™ retention.
-
Energy Failure : The interruption of blood flow deprives brain cells of oxygen and glucose, halting aerobic respiration and causing a rapid depletion of adenosine (B11128) triphosphate (ATP).
-
Ion Pump Failure and Depolarization : ATP-dependent ion pumps (e.g., Na+/K+-ATPase) fail, leading to an uncontrolled influx of Na+ and Ca2+ and an efflux of K+. This results in cytotoxic edema and massive depolarization.
-
Excitotoxicity : The depolarization triggers the excessive release of the excitatory neurotransmitter glutamate (B1630785). Overstimulation of glutamate receptors (e.g., NMDA, AMPA) leads to further massive Ca2+ influx.[8]
-
Calcium Overload and Enzyme Activation : Intracellular calcium overload activates a host of degradative enzymes, including proteases, lipases, and endonucleases, which break down critical cellular components like the cytoskeleton, membranes, and DNA.
-
Oxidative Stress and Inflammation : Mitochondrial dysfunction and the activation of enzymes like nitric oxide synthase lead to the production of reactive oxygen species (ROS).[9] Dying cells release damage-associated molecular patterns (DAMPs), triggering an inflammatory response that further exacerbates tissue injury.[9]
-
Cell Death : These processes culminate in cell death through necrosis (in the severely ischemic core) and apoptosis (in the surrounding, less affected penumbra).
Crucially, this cascade leads to the degradation of intracellular enzymes, including the esterases required for this compound™ metabolism, and the loss of membrane integrity. Consequently, cells in the infarct core cannot metabolize or retain the tracer, resulting in a "cold spot" or perfusion defect on the SPECT image.
Quantitative Data Presentation
This compound™ SPECT imaging allows for quantitative analysis to assess the severity of perfusion deficits. Common metrics include the Asymmetry Index (AI) and lesion-to-normal count ratios. These values are crucial for comparing the extent of ischemia across different time points or between patient groups in clinical trials.
| Parameter | Study Population | Methodology | Key Quantitative Findings | Reference |
| Asymmetry Index (AI) | 10 patients with acute/subacute ischemic stroke | AI = (Ci - Cc) * 200 / (Ci + Cc), where Ci is ipsilateral lesion counts and Cc is contralateral counts. | In 99mTc-ECD SPECT images, the change in AI from the acute to subacute stage was higher in the ischemic core than in the periphery. | [7] |
| Lesion-to-Normal Ratio | 8 patients with acute ischemic stroke | Comparison of 99mTc-EC-MN (hypoxia tracer) with 99mTc-ECD (perfusion tracer). | The lesion-to-normal count-density ratios for the hypoxia tracer ranged from 1.80 to 5.96, indicating hypoxic but potentially viable tissue within the perfusion defect seen on ECD SPECT. | [10] |
| Brain Uptake & Clearance | 16 normal human subjects | Dynamic SPECT imaging and two-compartment analysis. | Brain uptake was 6.5 ± 1.9% of injected dose at 5 minutes. 60% of activity had a slow clearance half-life of 42.3 hours. | [11][12] |
| Extraction & Retention | 6 normal volunteers | Dynamic SPECT and a three-compartmental model. | First-pass extraction fraction was 0.608 ± 0.069. Retention fraction was 0.734 ± 0.047. | [13] |
| Diagnostic Accuracy | 25 patients with subacute stroke | Comparison of 99mTc-ECD with 123I-IMP SPECT. | Sensitivity: 73.8% for 99mTc-ECD vs. 66.6% for 123I-IMP. Specificity: 81.7% for 99mTc-ECD vs. 81.6% for 123I-IMP. | [14] |
Experimental Protocols
Reproducible and standardized protocols are essential for preclinical and clinical research. Below are generalized methodologies for this compound™ imaging in the context of stroke research.
Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used preclinical model to simulate focal ischemic stroke in rodents and larger animals.[15][16]
-
Anesthesia : The animal (e.g., rat, mouse) is anesthetized using an appropriate agent (e.g., isoflurane, ketamine/xylazine). Body temperature is maintained at 37°C.
-
Surgical Procedure : A ventral midline incision is made in the neck to expose the common carotid artery (CCA).
-
Occlusion : The middle cerebral artery is occluded, typically by advancing a nylon monofilament suture internally from the external carotid artery to the origin of the MCA.
-
Duration : The occlusion can be transient (e.g., 60-90 minutes, followed by suture withdrawal for reperfusion) or permanent.[16]
-
Confirmation : Laser Doppler flowmetry can be used to confirm successful occlusion and reperfusion.
Generalized Protocol for this compound™ SPECT Imaging
-
Patient/Animal Preparation : The subject should be in a resting state in a controlled environment (low light, quiet) to minimize sensory input that could alter cerebral blood flow.[17] An intravenous line is placed in advance.
-
Radiopharmaceutical Administration : A dose of 15-30 mCi (555-1110 MBq) of 99mTc-ECD is injected intravenously as a bolus.[17]
-
Uptake Period : The tracer is allowed to distribute and fix within the brain. This period typically lasts from 30 to 90 minutes post-injection.[17][18]
-
SPECT Acquisition :
-
The patient's head is positioned carefully in the gamma camera gantry.
-
A high-resolution collimator is used.
-
Data is acquired over 360° using a step-and-shoot or continuous rotation method.
-
Typical acquisition parameters include a 128x128 matrix and an energy window centered on 140 keV.
-
-
Image Reconstruction : Acquired projection data are reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms.
-
Image Analysis : The reconstructed images are analyzed visually and quantitatively. Software can be used to calculate asymmetry indices or compare regional counts to a normal database to identify and quantify perfusion deficits.
Conclusion
This compound™ (99mTc-ECD) SPECT imaging is a powerful diagnostic tool that provides a functional window into the cellular health of brain tissue following an ischemic stroke. Its efficacy is rooted in a clear cellular mechanism: the perfusion-dependent delivery and subsequent esterase-mediated trapping of the radiotracer within metabolically viable cells. The pathophysiological events of the ischemic cascade directly compromise this trapping mechanism, creating a distinct imaging signature of the infarct core. A thorough understanding of this cellular basis is paramount for researchers and drug development professionals aiming to accurately interpret imaging data, assess therapeutic interventions, and advance the management of stroke.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 1: Pharmacology of technetium-99m ECD in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Neurology : SPECT [rch.org.au]
- 5. SPECT imaging of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Significance of 99mTc-ECD SPECT in acute and subacute ischemic stroke: comparison with MR images including diffusion and perfusion weighted images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and Cellular Immune Responses to Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prognostication of recovery in patients with acute ischemic stroke through the use of brain SPECT with Technetium-99m--labeled metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction and retention of technetium-99m-ECD in human brain: dynamic SPECT and oxygen-15-water PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Early and delayed brain SPECT with technetium-99m-ECD and iodine-123-IMP in subacute strokes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 16. wvj.science-line.com [wvj.science-line.com]
- 17. snmmi.org [snmmi.org]
- 18. apps.ausrad.com [apps.ausrad.com]
Navigating the Blood-Brain Barrier: A Technical Guide to Neurolite™ Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurolite™, the brand name for the radiopharmaceutical Technetium Tc99m Bicisate (B1666976) for Injection, is a crucial agent in cerebral perfusion imaging. Its efficacy hinges on its ability to cross the formidable blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. This technical guide provides an in-depth exploration of the mechanisms governing this compound's transport across the BBB, its retention within the brain parenchyma, and the experimental methodologies employed to elucidate these processes.
Blood-Brain Barrier Transport of this compound™
The transport of this compound™ across the blood-brain barrier is a multi-stage process characterized by passive diffusion and subsequent metabolic trapping. As a neutral and lipophilic complex, this compound™ is well-suited to navigate the lipid-rich environment of the BBB.[1]
Mechanism of Transport
This compound™ crosses the intact blood-brain barrier primarily through passive diffusion .[1] This transport mechanism is driven by the concentration gradient of the agent between the blood and the brain tissue and is facilitated by its lipophilic nature. Unlike active transport, this process does not require the expenditure of cellular energy or interaction with specific transporter proteins on the endothelial cell membranes.
Once within the brain's interstitial fluid, this compound™ rapidly diffuses into brain cells. Inside the cells, it undergoes a critical metabolic transformation. Endogenous enzymes, specifically esterases, hydrolyze the ethyl ester groups of the bicisate ligand.[2] This enzymatic conversion transforms the lipophilic this compound™ molecule into polar, less diffusible mono- and di-acid metabolites.[1] These hydrophilic metabolites are effectively "trapped" within the brain cells as they cannot readily diffuse back across the BBB into the bloodstream. This metabolic trapping is the key to its utility in SPECT imaging, as it allows for the visualization of cerebral perfusion.
The retention of this compound™ in the brain is notably high in primates, including humans. However, this phenomenon exhibits species specificity, with poor retention observed in non-primate species such as rodents, dogs, ferrets, and pigs.[2] This difference is attributed to variations in brain metabolism among species.[2]
Quantitative Data on this compound™ Transport
Several in vivo studies in humans have quantified the brain uptake and clearance of this compound™. These data are crucial for understanding its pharmacokinetic profile and for optimizing imaging protocols.
| Parameter | Value | Species | Source |
| Brain Uptake (at 5 minutes post-injection) | 4.8 - 6.5% of injected dose | Human | [1] |
| Blood Concentration (at 1 hour post-injection) | 5% of injected dose | Human | [1] |
| Urinary Excretion (at 2 hours post-injection) | 50% of injected dose | Human | [1] |
| Urinary Excretion (at 24 hours post-injection) | 74% of injected dose | Human | [1] |
| Fecal Excretion (at 48 hours post-injection) | 12.5% of injected dose | Human | [1] |
Experimental Protocols
The investigation of this compound's™ blood-brain barrier transport has employed a combination of in vivo and in vitro methodologies.
In Vivo Studies in Humans (SPECT Imaging)
Single Photon Emission Computed Tomography (SPECT) is the primary in vivo method for studying this compound™ distribution in the human brain.
Objective: To visualize and quantify regional cerebral blood flow.
Methodology:
-
Patient Preparation: Patients are advised to be well-hydrated. To minimize sensory and cognitive stimuli that can affect cerebral blood flow, the injection is administered in a quiet, dimly lit room.[3] Patients are instructed to avoid speaking or reading during and immediately after the injection.[3] An intravenous line is placed at least 10 minutes prior to injection to allow the patient to acclimate.[3]
-
Radiopharmaceutical Administration: A dose of 15-30 mCi of Technetium Tc99m Bicisate is administered intravenously.[3]
-
Uptake Phase: A delay of approximately 45 minutes between injection and imaging allows for optimal brain uptake and clearance from the blood pool.[3]
-
SPECT Acquisition: The patient is positioned supine with their head in a holder to ensure stability. Imaging is performed using a rotating gamma camera, preferably a two- or three-headed system, equipped with a low-energy, high-resolution, parallel-hole collimator. The energy window is centered at 140 keV with a 20% window.
-
Image Reconstruction and Analysis: SPECT data is reconstructed to provide cross-sectional images of the brain, revealing the distribution of the tracer, which is proportional to regional cerebral blood flow.
In Vivo Studies in Animal Models
Animal models are instrumental in preclinical investigations of BBB transport mechanisms and pharmacokinetics.
Objective: To determine the rate and extent of brain uptake and to study the metabolic fate of this compound™.
Methodology:
-
Animal Selection: Primates are the most suitable models for studying brain retention due to metabolic similarities to humans. Rodents are used for initial screening and to study the structure-activity relationship of analogues.[2]
-
Radiopharmaceutical Administration: The radiolabeled compound is administered intravenously.
-
Brain Uptake Measurement: At various time points post-injection, animals are euthanized, and the brains are removed. The radioactivity in the brain is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue.
-
Metabolite Analysis: Brain tissue is homogenized and subjected to chromatographic techniques (e.g., HPLC) to separate the parent compound from its metabolites. This allows for the quantification of the rate and extent of metabolic trapping.
In Vitro Studies
In vitro models provide a controlled environment to study the cellular and molecular aspects of BBB transport and metabolism.
Objective: To investigate the enzymatic conversion of this compound™ in brain tissue.
Methodology:
-
Tissue Preparation: Brain tissue from relevant species (e.g., primates, rodents) is homogenized to prepare a cell-free extract or subcellular fractions.[2]
-
Incubation: A known concentration of Technetium Tc99m Bicisate is incubated with the brain homogenate at a controlled temperature.
-
Metabolite Analysis: At different time points, aliquots of the incubation mixture are taken, and the reaction is stopped. The parent compound and its metabolites are separated and quantified using chromatographic methods. This provides direct evidence of the enzymatic conversion and allows for the study of enzyme kinetics.
Visualizations
Logical Flow of this compound™ Blood-Brain Barrier Transport and Retention
Caption: Passive diffusion of lipophilic this compound™ across the BBB and its subsequent metabolic trapping in the brain.
Experimental Workflow for In Vivo SPECT Imaging
Caption: Step-by-step workflow for conducting a clinical SPECT brain perfusion study with this compound™.
References
Neurolite in Dementia Research: A Technical Overview of its Diagnostic Application
It is important to clarify that "Neurolite," the trade name for Technetium (99mTc) bicisate (B1666976), is not a therapeutic drug for dementia but a radiopharmaceutical agent used for diagnostic imaging. Extensive research has been conducted on its application in visualizing cerebral blood flow in patients with various forms of dementia, aiding in diagnosis and differentiation between dementia types. This guide provides an in-depth overview of this compound's role as a diagnostic tool, based on available scientific literature, as there are no public records of its investigation as a therapeutic agent in preclinical animal models of dementia.
Core Application in Dementia Diagnosis
This compound is utilized in a nuclear medicine imaging technique called Single Photon Emission Computed Tomography (SPECT). Following intravenous injection, this compound crosses the blood-brain barrier and distributes throughout the brain in proportion to regional cerebral blood flow. The attached radioisotope, Technetium-99m, emits gamma rays that are detected by a SPECT scanner, creating a detailed map of blood perfusion in the brain.[1] In patients with dementia, characteristic patterns of reduced blood flow can help in diagnosing and differentiating conditions such as Alzheimer's disease and Dementia with Lewy Bodies (DLB).[2][3][4]
Mechanism of Action in Brain Imaging
The diagnostic utility of this compound is based on its physicochemical properties. It is a lipophilic complex that, after administration, rapidly crosses the blood-brain barrier.[5] Once inside brain cells, the complex is metabolized into polar, less diffusible compounds, effectively trapping the radiotracer for a sufficient duration to allow for SPECT imaging.[5] The resulting images reflect the cerebral perfusion at the time of injection, providing a snapshot of brain activity.[5]
Insights from Clinical Studies
Clinical research has demonstrated the value of this compound SPECT scans in the evaluation of dementia:
-
Alzheimer's Disease: Studies have shown that patients with Alzheimer's disease often exhibit a characteristic pattern of reduced blood flow (hypoperfusion) in the temporoparietal regions of the brain.[4][6]
-
Dementia with Lewy Bodies (DLB): In DLB, hypoperfusion is often observed in the occipital cortex, which can help distinguish it from Alzheimer's disease.[2]
-
Differential Diagnosis: this compound SPECT can be a useful tool in the differential diagnosis of various dementia types, including frontotemporal dementia.[4] Comparisons with other imaging techniques, such as FDG-PET scans, have been conducted to evaluate its clinical utility.[6]
Experimental Protocol for this compound SPECT Imaging in a Clinical Setting
While preclinical animal model data for therapeutic studies is unavailable, the following outlines a typical protocol for the diagnostic use of this compound in human patients, as described in clinical literature.
Patient Preparation:
-
Patients are typically advised to avoid caffeine, alcohol, and other substances known to affect cerebral blood flow prior to the scan.[7]
-
To minimize sensory and cognitive stimuli that could alter brain blood flow, patients are placed in a quiet, dimly lit room before and during the injection of this compound.[7]
-
An intravenous line is established at least 10 minutes before the injection to allow the patient to acclimate.[7]
Dose and Administration:
-
A dose of 15-30 mCi of Technetium-99m bicisate is administered intravenously.[7]
Uptake and Imaging:
-
There is a waiting period of approximately 45 minutes between the injection and the scan to allow for optimal tracer uptake and clearance from the bloodstream.[7]
-
SPECT imaging is then performed to acquire cross-sectional images of the brain.
Visualization of the Diagnostic Workflow
The logical workflow for the diagnostic use of this compound in dementia can be visualized as follows:
References
- 1. openmedscience.com [openmedscience.com]
- 2. (99m)Tc-ethyl cysteinate dimer brain SPECT findings in early stage of dementia with Lewy bodies and Parkinson's disease patients: a correlation with neuropsychological tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 99mTc-bicisate (this compound) SPECT brain imaging and cognitive impairment in dementia of the Alzheimer type: a blinded read of image sets from a multicenter SPECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. Tc-99m ethyl cysteinate dimer SPECT and 2-[F-18]fluoro-2-deoxy-D-glucose PET in Alzheimer's disease. Comparison of perfusion and metabolic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snmmi.org [snmmi.org]
Technetium-99m Bicisate: A Technical Guide to Molecular Structure, Synthesis, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Technetium-99m (99mTc) bicisate (B1666976), also known as 99mTc-ECD (Ethyl Cysteinate Dimer), is a crucial radiopharmaceutical for cerebral perfusion imaging using Single Photon Emission Computed Tomography (SPECT). Marketed under the trade name Neurolite®, it serves as a diagnostic aid for evaluating regional cerebral blood flow in patients with conditions like stroke.[1] This technical guide provides an in-depth examination of the molecular structure, stereochemistry, synthesis, quality control, and mechanism of action of the 99mTc-bicisate complex. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Molecular Structure and Stereochemistry
The active component is a neutral, lipophilic complex formed between the radionuclide technetium-99m and the ligand bicisate (N,N'-1,2-ethylenediylbis-L-cysteine, diethyl ester).
Systematic Name: (SP-5-35)-[--INVALID-LINK---N,N',S,S']oxotechnetium-99mTc.[2]
The core of the complex consists of a Technetium(V) oxo-core, [99mTc=O]3+. The bicisate ligand acts as a tetradentate chelating agent, coordinating to the technetium atom through two nitrogen and two sulfur atoms from the ethylenediylbis-L-cysteine backbone.[2] The diethyl ester groups are crucial for the overall lipophilicity of the complex, which enables it to cross the blood-brain barrier.[3][4]
Stereoisomerism: The bicisate ligand possesses two chiral centers, leading to the possibility of stereoisomers. The clinically effective agent is specifically the L,L-stereoisomer of the complex (99mTc-L,L-ECD).[2][4] While both L,L and D,D enantiomers are extracted from the blood into the brain, only the L,L form is metabolized and retained long enough for effective imaging, making stereochemical purity a critical aspect of the drug product.[4]
Physicochemical Properties and Biodistribution
The key characteristics of the 99mTc-bicisate complex are summarized below.
| Property | Value / Description | Reference(s) |
| Molecular Formula | C₁₂H₂₁N₂O₅S₂⁹⁹ᵐTc | [2] |
| Molecular Weight | ~434.44 g/mol | [5] |
| State | Neutral, lipophilic complex | [2][3][4] |
| Half-life (⁹⁹ᵐTc) | 6.02 hours | [3] |
| Principal Photon Energy | 140 keV | [6] |
| Radiochemical Purity (RCP) Spec. | Typically ≥ 90% | [7] |
| Peak Brain Uptake | 4.9% - 6.5% of injected dose | [8][9] |
| Time to Peak Brain Activity | ~1 minute post-injection | [8] |
| Brain Washout (Initial) | ~6% per hour during the first 6 hours | [9] |
| First-Pass Extraction (Brain) | ~60% (0.60) | [10] |
| Blood Clearance | Rapid; <10% of injected dose remains at 5 min | [8] |
| Primary Route of Excretion | Kidneys | [3][9] |
Synthesis and Quality Control Workflow
The preparation of 99mTc-bicisate is performed using a sterile, non-pyrogenic kit, which simplifies the radiolabeling process in a clinical setting.
Caption: Workflow for 99mTc-Bicisate preparation and quality control.
Mechanism of Brain Uptake and Retention
The clinical efficacy of 99mTc-bicisate relies on a specific two-step mechanism: passive diffusion across the blood-brain barrier followed by metabolic trapping within brain cells.
-
Blood-Brain Barrier Penetration: The neutral and lipophilic 99mTc-L,L-bicisate complex rapidly crosses the intact blood-brain barrier via passive diffusion.[3]
-
Metabolic Trapping: Inside the brain cells, endogenous enzymes (esterases) hydrolyze the ethyl ester groups on the molecule.[11][12] This enzymatic conversion transforms the lipophilic complex into one or more polar, acidic metabolites.[11] These hydrophilic products are unable to diffuse back across the blood-brain barrier and are thus trapped within the brain tissue, allowing for stable imaging over several hours.[3][11][12] This retention is proportional to regional cerebral blood flow.
Caption: Brain uptake and metabolic trapping of 99mTc-Bicisate.
Experimental Protocols
Preparation of 99mTc-Bicisate Injection (Kit-based)
This protocol is a generalized representation based on common kit instructions.[6]
-
Initial Preparation: Obtain sterile, non-pyrogenic sodium pertechnetate [99mTcO₄⁻] injection from a 99Mo/99mTc generator.
-
Buffering: Aseptically add the required activity of sodium pertechnetate (e.g., up to 100 mCi in ≤ 2 mL) to Vial B, the phosphate (B84403) buffer vial. Mix gently. The buffer adjusts the pH to an optimal range (e.g., 7.6) for the labeling reaction.[3][6]
-
Ligand Reconstitution: Aseptically add 3 mL of 0.9% Sodium Chloride Injection to Vial A, which contains the lyophilized bicisate dihydrochloride, stannous chloride (reducing agent), and other excipients like EDTA and mannitol.[6][13] Swirl to dissolve.
-
Complexation Reaction: Within 30 seconds of reconstituting Vial A, withdraw 1 mL of the bicisate solution and add it to the pertechnetate/buffer mixture in Vial B.
-
Incubation: Allow the final reaction mixture to stand at room temperature for 30 minutes to ensure complete complexation.[6][14]
-
Final Product: The vial now contains the 99mTc-bicisate complex ready for quality control testing and subsequent patient administration. The final product should be a clear solution.
Quality Control: Radiochemical Purity (RCP) Determination
The primary goal of quality control is to determine the percentage of radioactivity associated with the desired lipophilic 99mTc-bicisate complex versus impurities like free pertechnetate (99mTcO₄⁻) and reduced/hydrolyzed technetium (99mTcO₂).[15][16] A common method is paper chromatography.[15]
Method: Paper Chromatography with Ethyl Acetate (B1210297)
-
Materials:
-
Chromatography Tank
-
Whatman 3MM or similar chromatography paper strips[15]
-
Mobile Phase: Ethyl Acetate
-
Dose calibrator and/or gamma counter
-
-
Procedure:
-
Pour ethyl acetate into the chromatography tank to a depth of approximately 1 cm and allow the atmosphere to saturate.
-
Using a syringe, carefully spot a small drop (5-10 µL) of the final 99mTc-bicisate solution onto an origin line, about 2 cm from the bottom of a paper strip. Ensure the spot is small and dries completely.
-
Place the strip into the tank, ensuring the origin is above the solvent level. Seal the tank.
-
Allow the solvent front to migrate near the top of the strip (development time is typically 4-5 minutes).[15]
-
Remove the strip and immediately mark the solvent front.
-
-
Analysis and Calculation:
-
The lipophilic 99mTc-bicisate complex is mobile in ethyl acetate and will travel with the solvent front (Rƒ = 0.9-1.0).[15]
-
Radiochemical impurities (free 99mTcO₄⁻ and reduced 99mTcO₂) are polar and will remain at the origin (Rƒ = 0.0).[15]
-
Cut the strip into two segments: one at the origin and the other for the remainder of the strip up to the solvent front.
-
Measure the radioactivity of each segment in a gamma counter.
-
Calculate the Radiochemical Purity (RCP) as follows:
% RCP = [Counts at Solvent Front / (Counts at Origin + Counts at Solvent Front)] x 100
-
The RCP should meet the specified limit, typically ≥ 90%, before the product is released for patient use.[7]
-
References
- 1. openmedscience.com [openmedscience.com]
- 2. Technetium 99mTc Bicisate [drugfuture.com]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 1: Pharmacology of technetium-99m ECD in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. Synthesis and formulation of 99m Tc-ECD radiopharmaceutical [inis.iaea.org]
- 8. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 2: Biodistribution and brain imaging in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retention of 99mTc-bicisate in the human brain after intracarotid injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajnr.org [ajnr.org]
- 13. Direct Determination of ECD in ECD Kit: A Solid Sample Quantitation Method for Active Pharmaceutical Ingredient in Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [A fundamental study of 99mTc-ethyl cysteinate dimer (99mTc-ECD)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid chromatographic method for quality control of technetium-99m-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization and quality control analysis of 99mTc-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]
Erroneous Application: Clarifying the Role of Neurolite™ in Brain Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Early and accurate detection of neuroinflammation is a critical objective in the research and development of therapies for a multitude of neurological disorders. While various imaging agents and techniques are under investigation for this purpose, it is imperative to address a common misconception regarding the application of Neurolite™ (Kit for the Preparation of Technetium Tc99m Bicisate for Injection). This guide will first clarify the established use of this compound™ and then provide a detailed overview of the validated and researched methods for imaging neuroinflammation, adhering to the requested technical depth and formatting.
Part 1: this compound™ (Technetium Tc99m Bicisate) - Mechanism and Indication
Contrary to the topic's premise, extensive review of scientific literature and official documentation reveals that This compound™ is not used for the detection of neuroinflammation . Its mechanism of action is not targeted towards the cellular and molecular markers of an inflammatory response in the central nervous system (CNS).
This compound™ is a radiopharmaceutical agent used for Single Photon Emission Computed Tomography (SPECT) brain imaging.[1] Its primary and FDA-approved indication is for the localization of stroke in patients with a confirmed diagnosis.[1][2] The active component, Technetium Tc99m Bicisate, is a lipophilic complex that is able to cross the intact blood-brain barrier via passive diffusion.[2] Its distribution in the brain is proportional to cerebral perfusion (blood flow).[3] Therefore, a SPECT scan with this compound™ produces an image that highlights areas of normal and altered brain blood flow. In the context of a stroke, this allows for the visualization of regions with reduced perfusion.
It is explicitly stated in the product's documentation that this compound™ is not indicated for the assessment of the functional viability of brain tissue, nor for distinguishing between a stroke and other types of brain lesions.[1][2]
Table 1: Summary of this compound™ (Technetium Tc99m Bicisate) Characteristics
| Feature | Description |
| Agent | Technetium Tc99m Bicisate |
| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) |
| Mechanism of Action | Passive diffusion across the blood-brain barrier; distribution is proportional to cerebral blood flow.[2][3] |
| Primary Indication | Adjunct to CT or MRI in the localization of stroke.[1][2] |
| Application in Neuroinflammation | None indicated or documented. |
Part 2: Core Methodologies for the Detection of Neuroinflammation
The investigation of neuroinflammation in vivo primarily relies on imaging techniques that target specific biological markers of the inflammatory cascade. The key cellular players in neuroinflammation are activated microglia and astrocytes.[4] Research and clinical studies in this area predominantly utilize Positron Emission Tomography (PET) and, more recently, advanced Magnetic Resonance Imaging (MRI) techniques.
The most established method for imaging neuroinflammation involves PET tracers that bind to the 18 kDa Translocator Protein (TSPO), which is overexpressed in activated microglia.[5]
Experimental Protocol: General Workflow for TSPO-PET Imaging in Preclinical Models
-
Animal Model Selection: Utilize a relevant animal model of neuroinflammation, such as rodents administered with lipopolysaccharide (LPS) to induce a systemic inflammatory response leading to microglial activation.[6][7]
-
Radiotracer Preparation: Synthesize a TSPO-binding radiotracer, for example, a carbon-11 (B1219553) or fluorine-18 (B77423) labeled ligand.
-
Tracer Administration: Inject the radiotracer intravenously into the subject.
-
Uptake Period: Allow for a specific uptake period, during which the tracer distributes and binds to the target (TSPO).
-
PET Scan Acquisition: Anesthetize the animal and perform a PET scan for a defined duration.
-
Image Reconstruction and Analysis: Reconstruct the PET data and co-register it with an anatomical image (e.g., from MRI or CT) for precise localization. Quantify tracer uptake in various brain regions, often expressed as a standardized uptake value (SUV) or binding potential.
-
Validation: Post-imaging, validate the findings through immunohistochemical staining of brain tissue for microglial markers like Iba1.[7]
Table 2: Key PET Tracers for Neuroinflammation Imaging
| Target | Tracer Example | Imaging Modality | Key Features |
| Translocator Protein (TSPO) | [11C]-PK11195 (1st Gen) | PET | First-generation tracer; high non-specific binding. |
| Translocator Protein (TSPO) | [11C]-PBR28, [18F]-FEPPA (2nd Gen) | PET | Improved signal-to-noise ratio; binding affinity is affected by a common genetic polymorphism.[5] |
| Cyclooxygenase (COX) enzymes | [11C]-Celecoxib | PET | Targets COX-2, which is upregulated in inflammation. |
| Purinergic Receptor P2X7 | [11C]-SMW139 | PET | Targets a receptor involved in the inflammasome pathway. |
Caption: Simplified pathway of microglial activation and its relevance to PET imaging.
References
- 1. This compound® Kit for the Preparation of Technetium Tc99m Bicisate for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. openmedscience.com [openmedscience.com]
- 4. Frontiers | The past, present, and future of research on neuroinflammation-induced mild cognitive impairment: A bibliometric analysis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Neuroinflammatory Diseases | Translucence Biosystems [translucencebio.com]
An In-depth Technical Guide: Neurolite™ as a Biomarker for Cerebral Hypoperfusion
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Cerebral Hypoperfusion and the Need for Reliable Biomarkers
Chronic cerebral hypoperfusion (CCH) is a sustained reduction in cerebral blood flow (CBF) that is a critical factor in the pathophysiology of various neurological and neurodegenerative conditions, including vascular cognitive impairment (VCI), dementia, and stroke.[1][2] CCH can trigger a cascade of detrimental events, including chronic inflammation, oxidative stress, blood-brain barrier (BBB) disruption, and neuronal cell death, ultimately leading to progressive cognitive decline and neurological deficits.[1][2][3] The ability to accurately visualize and quantify regional cerebral perfusion is therefore paramount for early diagnosis, patient stratification in clinical trials, and monitoring the efficacy of therapeutic interventions.
An ideal biomarker for cerebral hypoperfusion should be non-invasive, reproducible, and provide a quantitative measure of regional blood flow.[4] Neurolite™ (Technetium-99m Bicisate, or 99mTc-ECD), a radiopharmaceutical agent for Single Photon Emission Computed Tomography (SPECT), has emerged as a valuable tool for this purpose. This technical guide provides a comprehensive overview of this compound™, its mechanism of action, detailed experimental protocols, and its application as a robust biomarker for assessing cerebral hypoperfusion.
This compound™ (Technetium-99m Bicisate): An Overview
This compound™ is the commercial name for a kit used to prepare Technetium-99m (99mTc) Bicisate for injection.[5] It is a radioactive diagnostic agent used for cerebral perfusion imaging.[6][7] The agent consists of a stable, lipophilic complex that allows it to cross the intact blood-brain barrier.[5] Once in the brain, its distribution reflects regional cerebral blood flow, enabling the identification of areas with reduced or absent perfusion, which are characteristic of conditions like stroke, dementia, and seizure foci.[6][8][9] SPECT imaging with this compound™ provides crucial functional information that is complementary to the anatomical data provided by CT or MRI scans.[8][10]
Mechanism of Action: From Intravenous Injection to Intracellular Trapping
The utility of this compound™ as a perfusion biomarker is rooted in its unique pharmacokinetic properties. The process begins with intravenous injection and culminates in the stable retention of the tracer within brain cells, proportional to the initial blood flow.
-
Intravenous Administration and Blood Transport : Following intravenous injection, this compound™ is distributed throughout the body via the bloodstream.[5] It exhibits a multi-compartment clearance from the blood.[5]
-
Blood-Brain Barrier Penetration : As a lipophilic compound, this compound™ passively diffuses across the intact blood-brain barrier.[5][7] Its first-pass extraction efficiency in the brain is approximately 60-70%.[10]
-
Intracellular Uptake and Metabolic Trapping : Once inside the brain cells, the parent compound is rapidly metabolized by endogenous enzymes (esterases) into polar, hydrophilic mono- and di-acid metabolites.[5][11] These charged metabolites are less diffusible and are effectively "trapped" within the cells, unable to easily cross back over the cell membrane or the BBB.[5][10]
-
Stable Distribution : The amount of trapped this compound™ in the brain remains stable for up to 6 hours post-injection.[5] This stable distribution, which is proportional to the cerebral blood flow at the time of injection, allows for a flexible imaging window.[5] In areas of cerebral hypoperfusion, less this compound™ is delivered, resulting in lower tracer uptake and a corresponding "cold spot" or area of reduced signal on the SPECT scan.
References
- 1. Chronic cerebral hypoperfusion: a critical feature in unravelling the etiology of vascular cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Biomarkers in Vascular Cognitive Impairment and Dementia: From Pathophysiological Pathways to Clinical Application | MDPI [mdpi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. openmedscience.com [openmedscience.com]
- 7. rk.md [rk.md]
- 8. Neurology : SPECT [rch.org.au]
- 9. Cerebral Perfusion Study - InsideRadiology [insideradiology.com.au]
- 10. auntminnie.com [auntminnie.com]
- 11. nucleanord.fr [nucleanord.fr]
Neurolite in Traumatic Brain Injury Assessment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) presents a significant diagnostic and therapeutic challenge, necessitating advanced imaging modalities to assess the extent of neuronal damage and functional impairment. While computed tomography (CT) and magnetic resonance imaging (MRI) are staples in the structural evaluation of TBI, functional neuroimaging techniques offer a deeper understanding of the physiological consequences of injury. This technical guide explores the application of Neurolite® (Technetium-99m Bicisate for Injection), a radiopharmaceutical agent for Single Photon Emission Computed Tomography (SPECT), in the assessment of cerebral perfusion alterations following TBI. Although primarily indicated for the localization of stroke, emerging research highlights its utility in identifying functional deficits in TBI patients, often missed by conventional structural imaging.
Core Principles of this compound SPECT Imaging
This compound, chemically known as Technetium-99m (99mTc) Bicisate or Ethyl Cysteinate Dimer (ECD), is a lipophilic complex that passively diffuses across the blood-brain barrier. Its mechanism of action involves intracellular de-esterification by esterases, converting it into a hydrophilic compound that becomes trapped within viable brain cells. The subsequent gamma emission from the 99mTc isotope is detected by a SPECT camera, generating a three-dimensional map of regional cerebral blood flow (rCBF). Areas of reduced tracer uptake correspond to regions of hypoperfusion, which in the context of TBI, can signify neuronal injury or dysfunction.
Quantitative Data Summary
The following tables summarize quantitative findings from studies utilizing SPECT imaging, including those with this compound (99mTc-ECD), for the assessment of Traumatic Brain Injury.
Table 1: Diagnostic Performance of SPECT in Traumatic Brain Injury
| Metric | Value | Study Population/Notes |
| Sensitivity | ≥ 80% | For distinguishing TBI from PTSD[1][2]. |
| ≥ 73% | In correlating with poor neurological findings in mild TBI[1]. | |
| 100% | At baseline compared to neuropsychological testing[1][3]. | |
| Specificity | ≥ 64% | For distinguishing TBI from PTSD[1][2]. |
| ≥ 75% | In correlating with poor neurological findings in mild TBI[1]. | |
| 85% | At 12 months post-injury[4]. | |
| Positive Predictive Value | 59% -> 95% | Increase from initial scan to one-year follow-up[4][5]. |
| Negative Predictive Value | ~100% | In settings where CT or MRI are negative[4]. |
| ROC Area Under the Curve | 92% | For predicting Glasgow Coma Scale (GCS) at 6 months when SPECT is performed <6 hours after severe TBI[4]. |
| 77% | For predicting GCS at 6 months when SPECT is performed <12 hours after severe TBI[4]. |
Table 2: Common Regions of Hypoperfusion in TBI Detected by SPECT
| Brain Region | Frequency of Abnormality (Cross-Sectional Studies) |
| Frontal Lobe | 94%[4][5][6] |
| Temporal Lobe | 77%[4][5][6] |
| Parietal Lobe | 74%[5] |
| Occipital Lobe | 52%[5] |
| Cerebellum | 25%[5] |
Table 3: Voxel-Based Analysis of 99mTc-ECD SPECT in TBI Patients
| Brain Region with Significantly Decreased Perfusion | Voxel Cluster Size | Peak Z-Value | p-value |
| Bilateral Medial Frontal Gyrus | 3642 | 4.31, 4.27 | 0.000[7][8] |
| Left Cingulate and Anterior Cingulate Gyrus | 381 | 3.67, 3.62 | 0.000[7][8] |
| Left Parahippocampal Gyrus | 173 | 3.40 | 0.000[8] |
| Left Hippocampus | 173 | 3.23 | 0.001[8] |
This table is based on a study of 13 TBI patients compared to age-matched normal controls.[7][8]
Experimental Protocols
Patient Preparation and Radiopharmaceutical Administration
-
Patient Counseling and Consent: Inform the patient or their legally authorized representative about the procedure, including the injection of a radioactive tracer, and obtain informed consent.
-
Pre-injection Environment: To minimize sensory and cognitive stimulation that could alter cerebral blood flow, the patient should rest in a quiet, dimly lit room before and during the injection.
-
IV Line Placement: An intravenous line should be placed well in advance of the injection to avoid pain-induced activation at the time of administration.
-
This compound Reconstitution and Dosing: this compound is prepared by reconstituting the vial with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection. The recommended dose for a 70 kg patient is typically in the range of 370-1110 MBq (10-30 mCi). The precise dose should be measured using a suitable radioactivity calibration system immediately before administration.
-
Injection: The radiopharmaceutical is administered intravenously. The patient should remain in a resting state with minimal environmental stimuli for several minutes post-injection to allow for tracer uptake.
SPECT Image Acquisition
-
Uptake Period: Image acquisition can begin as early as 10 minutes post-injection, with optimal images typically obtained between 30 and 90 minutes after injection.
-
Patient Positioning: The patient is positioned supine on the imaging table with their head comfortably secured in a head holder to minimize motion artifacts.
-
Gamma Camera Setup: A multi-head (preferably triple-head) SPECT gamma camera equipped with low-energy, high-resolution collimators is used. The energy window is centered at 140 keV for 99mTc.
-
Acquisition Parameters:
-
Rotation: 360° rotation of the detectors around the patient's head.
-
Projections: A typical acquisition includes 120 projections.
-
Matrix Size: A 128x128 matrix is commonly used.
-
Acquisition Time: The time per projection is adjusted to acquire sufficient counts for good image quality, with a total acquisition time of around 20-30 minutes.
-
Image Processing and Analysis
-
Image Reconstruction: The acquired projection data is reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms. Attenuation correction may be applied to improve image accuracy.
-
Qualitative Analysis: Experienced nuclear medicine physicians or neuroradiologists visually inspect the images for areas of decreased tracer uptake (hypoperfusion) relative to other brain regions.
-
Semi-Quantitative Analysis: This involves comparing regional counts to a reference region (e.g., cerebellum) to generate a perfusion index.
-
Quantitative Analysis: Voxel-based statistical analysis, such as Statistical Parametric Mapping (SPM), can be employed to compare a patient's scan to a database of healthy controls, providing an objective and statistically robust method for identifying perfusion abnormalities.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound uptake and trapping in brain tissue for SPECT imaging.
Experimental Workflow for this compound SPECT in TBI Assessment
Caption: Standardized workflow for this compound SPECT imaging in TBI assessment.
Logical Relationship: Comparing Imaging Modalities in TBI
Caption: this compound SPECT in relation to structural imaging for TBI evaluation.
Conclusion
This compound SPECT imaging serves as a valuable tool in the comprehensive assessment of traumatic brain injury, offering crucial insights into the functional consequences of neuronal damage that may not be apparent on structural imaging. By providing a quantitative and qualitative measure of regional cerebral blood flow, it can aid in the localization of functionally impaired brain regions, potentially informing prognosis and guiding the development of targeted therapeutic interventions. The standardized protocols and quantitative analysis methods outlined in this guide provide a framework for the rigorous application of this compound SPECT in research and clinical settings, ultimately contributing to a more nuanced understanding and improved management of traumatic brain injury.
References
- 1. medrxiv.org [medrxiv.org]
- 2. auntminnie.com [auntminnie.com]
- 3. tbi.care [tbi.care]
- 4. Clinical Utility of SPECT Neuroimaging in the Diagnosis and Treatment of Traumatic Brain Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Utility of SPECT Neuroimaging in the Diagnosis and Treatment of Traumatic Brain Injury: A Systematic Review | PLOS One [journals.plos.org]
- 6. Frontiers | Using Single-Photon Emission Computerized Tomography on Patients With Positive Quantitative Electroencephalogram to Evaluate Chronic Mild Traumatic Brain Injury With Persistent Symptoms [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Voxel-based statistical analysis of cerebral blood flow using Tc-99m ECD brain SPECT in patients with traumatic brain injury: group and individual analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biodistribution and Dosimetry of Technetium Tc 99m Bicisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium Tc 99m bicisate (B1666976), also known as Technetium Tc 99m ethyl cysteinate dimer (ECD), is a crucial radiopharmaceutical agent for cerebral perfusion imaging using single-photon emission computed tomography (SPECT). Its lipophilic nature allows it to cross the blood-brain barrier, and its subsequent intracellular conversion to a hydrophilic form facilitates its retention, providing a snapshot of regional cerebral blood flow at the time of injection. This technical guide provides an in-depth overview of the biodistribution, dosimetry, and associated experimental protocols for Technetium Tc 99m bicisate, tailored for professionals in research and drug development.
Biodistribution
The biodistribution of Technetium Tc 99m bicisate is characterized by rapid uptake in the brain and clearance from the blood, with primary excretion through the renal system. The following tables summarize the quantitative data on the organ distribution of the injected dose (%ID) at various time points post-injection in healthy human subjects.
Table 1: Biodistribution of Technetium Tc 99m Bicisate in Major Organs (% Injected Dose)
| Organ | 5 minutes | 30 minutes | 60 minutes | 2 hours | 4 hours | 24 hours |
| Brain | 6.5 ± 1.9[1] | - | - | - | - | - |
| Blood | <10[1][2] | - | 4.9 ± 1.1[3] | - | - | - |
| Kidneys | - | - | - | - | - | - |
| Liver | - | - | - | - | - | - |
| Lungs | Negligible[1] | Negligible[1] | Negligible[1] | Negligible[1] | Negligible[1] | Negligible[1] |
| Bladder | Variable | Variable | Variable | Variable | Variable | Variable |
| Total Urinary Excretion | - | - | - | ~50%[4] | - | ~74%[4] |
| Fecal Excretion (48h) | - | - | - | - | - | 12.5%[4] |
Dosimetry
The radiation dosimetry of Technetium Tc 99m bicisate is a critical consideration in its clinical and research applications. The urinary bladder wall is consistently identified as the critical organ, receiving the highest radiation absorbed dose. Patient hydration and frequent voiding are recommended to minimize this dose.[5]
Table 2: Estimated Absorbed Radiation Dose per Unit of Administered Activity (mGy/MBq)
| Organ | Absorbed Dose (mGy/MBq) |
| Bladder Wall | 0.035 |
| Kidneys | 0.012 |
| Liver | 0.010 |
| Ovaries | 0.008 |
| Testes | 0.004 |
| Red Marrow | 0.006 |
| Brain | 0.005 |
| Effective Dose (mSv/MBq) | 0.009 |
These are generalized estimates; actual doses may vary based on individual patient physiology and hydration status.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections outline the key experimental protocols for studies involving Technetium Tc 99m bicisate.
Radiolabeling and Quality Control of Technetium Tc 99m Bicisate
The preparation of Technetium Tc 99m bicisate involves the reconstitution of a sterile, non-pyrogenic kit with sodium pertechnetate (B1241340) Tc 99m injection.
Protocol:
-
Reconstitution: Aseptically add a specified amount of sterile sodium pertechnetate Tc 99m (e.g., up to 3.7 GBq or 100 mCi) in a designated volume (e.g., 2.0 mL) to the vial containing the bicisate ligand and a reducing agent (typically stannous chloride).[6]
-
Incubation: Allow the reaction to proceed at room temperature for a recommended period, often around 30 minutes, to ensure efficient labeling.[7] Some rapid methods suggest a brief incubation in a microwave or water bath to expedite the process.[7]
-
Quality Control: The radiochemical purity (RCP) of the final product must be determined before administration. A minimum RCP of 90% is generally required.[6] Thin-layer chromatography (TLC) or paper chromatography (PC) are the standard methods.
-
Stationary Phase: Baker-Flex silica (B1680970) gel IB-F plates or Whatman 3MM paper.[4][8]
-
Mobile Phase: Ethyl acetate (B1210297) is a commonly used solvent.[4][8]
-
Procedure: A small spot of the radiolabeled compound is applied to the stationary phase, which is then developed in the mobile phase. The distribution of radioactivity on the chromatogram is analyzed to determine the percentage of the desired lipophilic Tc 99m bicisate complex versus impurities like free pertechnetate and reduced/hydrolyzed technetium.[4]
-
SPECT Imaging Protocol for Cerebral Perfusion
This protocol outlines the general steps for acquiring SPECT images following the administration of Technetium Tc 99m bicisate.
Patient Preparation:
-
Patients should be in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.[3][9]
-
An intravenous line should be placed 10-15 minutes prior to injection.[9]
-
Patients should be instructed to keep their eyes open and not to speak during and immediately after the injection.[9]
Administration and Imaging:
-
Dose: A typical adult dose ranges from 370 to 1,110 MBq (10 to 30 mCi), administered intravenously.[5]
-
Uptake Phase: The tracer is allowed to distribute for approximately 30 to 60 minutes before imaging begins.[10]
-
Image Acquisition:
-
Gamma Camera: A multi-head (dual or triple) SPECT system is preferred.[3]
-
Collimator: A low-energy, high-resolution collimator is used.[3]
-
Energy Window: A 15-20% window centered at 140 keV is standard for Tc 99m.[3]
-
Acquisition Parameters: A 360-degree rotation is performed, acquiring multiple projections (e.g., 60-120) into a 128x128 matrix.[3]
-
-
Image Reconstruction: Images are reconstructed using filtered back-projection or iterative reconstruction algorithms, with attenuation correction for improved accuracy.[3]
Cellular Uptake and Retention Mechanism
The mechanism of action for Technetium Tc 99m bicisate involves passive diffusion across the blood-brain barrier and subsequent metabolic trapping within brain cells.
-
Blood-Brain Barrier Penetration: The initial form of Technetium Tc 99m bicisate is a neutral, lipophilic complex that readily diffuses across the intact blood-brain barrier.[10]
-
Intracellular Conversion: Once inside the brain cells, the ester groups of the bicisate molecule are enzymatically hydrolyzed by intracellular esterases.[11]
-
Metabolic Trapping: This hydrolysis results in the formation of a more polar, negatively charged mono- or di-acid metabolite.[10] This hydrophilic complex is unable to diffuse back across the cell membrane and is thus trapped inside the cell.[11]
Conclusion
Technetium Tc 99m bicisate remains a valuable tool for cerebral perfusion imaging. A thorough understanding of its biodistribution, dosimetry, and the protocols for its use is paramount for conducting high-quality research and for its safe and effective application in clinical and drug development settings. The data and protocols presented in this guide provide a comprehensive resource for professionals working with this important radiopharmaceutical.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. apps.ausrad.com [apps.ausrad.com]
- 4. A rapid chromatographic method for quality control of technetium-99m-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid preparation method for technetium-99m bicisate | springermedicine.com [springermedicine.com]
- 6. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 7. Rapid preparation method for technetium-99m bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. snmmi.org [snmmi.org]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standardized Protocol for Neurolite SPECT Brain Imaging: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurolite®, a kit for the preparation of Technetium Tc99m Bicisate (B1666976) for Injection, is a single-photon emission computed tomography (SPECT) brain imaging agent. It is utilized as an adjunct to conventional imaging techniques like CT or MRI to localize stroke in diagnosed patients.[1] This radiopharmaceutical is a stable, lipophilic complex capable of crossing the blood-brain barrier via passive diffusion, allowing for the visualization of cerebral blood flow.[2][3] The distribution of Technetium Tc99m Bicisate in the brain remains stable for up to six hours, with optimal imaging times between 30 and 60 minutes post-injection.[2][3] These application notes provide a detailed, standardized protocol for the preparation and administration of this compound, patient management, SPECT data acquisition, and subsequent image processing and analysis. Adherence to this protocol is crucial for ensuring imaging data quality and reproducibility in research and clinical trial settings.
Materials and Methods
Radiopharmaceutical Preparation
The preparation of Technetium Tc99m Bicisate involves the use of a two-vial kit.[3] Vial A contains lyophilized bicisate dihydrochloride (B599025) and a reducing agent, while Vial B contains a buffer solution.[2][3] Aseptic techniques must be strictly followed throughout the preparation process.[4]
Table 1: this compound® Kit Contents and Storage
| Vial | Contents | Storage Temperature | Special Instructions |
| Vial A | Bicisate dihydrochloride (lyophilized solid), reducing agent | 15-25°C | Protect from light.[3] |
| Vial B | Buffer solution | 15-25°C | - |
Protocol for Technetium Tc99m Bicisate Preparation: [4]
-
Wear waterproof gloves and use appropriate radiation shielding.
-
In a suitable radiation shield, aseptically add approximately 2.0 mL of sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection (3.70 GBq or 100 mCi) to Vial B. To maintain pressure, withdraw an equal volume of air.
-
Rapidly inject 3.0 mL of Sodium Chloride Injection (0.9%) into Vial A to dissolve the lyophilized contents.
-
Within 30 seconds, transfer 1.0 mL of the reconstituted solution from Vial A to Vial B.
-
The final Technetium Tc99m Bicisate for injection should be used within six hours of preparation.[2][3]
Patient Preparation
Proper patient preparation is critical for minimizing artifacts and ensuring accurate imaging results.
Protocol for Patient Preparation:
-
Pre-injection:
-
Instruct patients to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow.[5][6]
-
For ictal studies (seizure localization), seizure medications may be withheld.[5][6]
-
Establish intravenous access at least 10 minutes prior to injection to allow the patient to acclimate.[5][6]
-
Remove any metallic objects such as earrings, glasses, necklaces, and hair clips.
-
-
Injection Environment:
-
Post-injection:
-
Encourage the patient to drink fluids and void frequently for 2-6 hours after the injection to minimize the radiation dose to the bladder and other organs.
-
Have the patient void immediately before image acquisition to enhance comfort.
-
SPECT/CT Imaging Acquisition
A rotating gamma camera, preferably a two- or three-headed system, equipped with a low-energy, high-resolution, parallel-hole collimator should be used.
Table 2: Standardized SPECT/CT Acquisition Parameters
| Parameter | Specification |
| Radiopharmaceutical | Technetium Tc99m Bicisate (this compound®) |
| Recommended Adult Dose | 25 mCi (925 MBq) |
| Time from Injection to Imaging | 30-90 minutes |
| Patient Positioning | Supine, head first in gantry, head secured in a holder. |
| Imaging Field of View | Entire brain, including the cerebellum. |
| Collimator | Low energy, high resolution, parallel hole. |
| Energy Window | 20% window centered at 140 keV. |
| Degrees of Rotation | 360° |
| Number of Projections | 60 per detector head |
| Time per Projection | Approximately 45 seconds |
| Matrix Size | 128 x 128 pixels[5][6] |
Data Processing and Reconstruction
Post-acquisition processing is essential for generating high-quality, interpretable images.
Protocol for Data Processing:
-
Reconstruct transverse, sagittal, and coronal images using an iterative reconstruction algorithm (e.g., Flash 3D) with a Gaussian filter.
-
Apply attenuation correction using a CT-based transmission map.
-
Generate a 3D surface display of the brain for dynamic viewing (MIP).
Experimental Workflows and Logical Relationships
Caption: Workflow for this compound SPECT Brain Imaging.
Optional Maneuvers
For specific clinical or research questions, the standard protocol can be modified.
-
Acetazolamide (B1664987) (Diamox) Challenge: To assess cerebrovascular reserve, 1 gram of acetazolamide can be administered intravenously over 5 minutes, 20 minutes prior to the radiopharmaceutical injection. A baseline study without acetazolamide should be performed on a separate day for comparison.
-
Ictal Imaging for Seizure Localization: For localizing seizure foci, the radiopharmaceutical is injected as soon as a seizure begins, as identified by EEG.[5][6][7] An interictal scan (performed during a seizure-free period) can serve as a baseline for comparison.[7]
-
Diagnosis of Brain Death: A dynamic study can be performed by positioning the gamma camera for an anterior view of the head and acquiring serial images immediately after a bolus injection of the radiopharmaceutical.
Data Presentation
Quantitative data from this compound SPECT studies can be presented in various ways to facilitate interpretation and comparison.
Table 3: Example of Regional Cerebral Blood Flow (rCBF) Data Presentation
| Brain Region | Baseline rCBF (mL/100g/min) | Post-Intervention rCBF (mL/100g/min) | Percent Change |
| Frontal Lobe | |||
| Left | |||
| Right | |||
| Temporal Lobe | |||
| Left | |||
| Right | |||
| Parietal Lobe | |||
| Left | |||
| Right | |||
| Occipital Lobe | |||
| Left | |||
| Right | |||
| Cerebellum | |||
| Left | |||
| Right |
Note: Absolute quantification of rCBF requires specialized software and methodology not covered in this standard protocol.
Conclusion
This document provides a comprehensive, standardized protocol for this compound SPECT brain imaging. By following these guidelines for radiopharmaceutical preparation, patient management, data acquisition, and processing, researchers and clinicians can obtain high-quality, reproducible data for the evaluation of cerebral perfusion in various neurological conditions. The provided workflows and tables are intended to serve as a practical guide for the implementation of this imaging modality in research and drug development settings.
References
- 1. insights.citeline.com [insights.citeline.com]
- 2. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 3. This compound® Kit for the Preparation of Technetium Tc99m Bicisate for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
- 4. spcweb.produktresume.dk [spcweb.produktresume.dk]
- 5. snmmi.org [snmmi.org]
- 6. snmmi.org [snmmi.org]
- 7. Neurology : SPECT [rch.org.au]
Application Notes and Protocols for Neurolite SPECT Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and image acquisition parameters for performing Neurolite (Technetium Tc99m Bicisate) Single Photon Emission Computed Tomography (SPECT) scans for cerebral blood flow imaging.
Introduction
This compound, or Technetium Tc99m Bicisate, is a radiopharmaceutical agent used for cerebral perfusion imaging. Following intravenous injection, this lipophilic complex crosses the blood-brain barrier via passive diffusion.[1] Its distribution in the brain is proportional to regional cerebral blood flow, making it a valuable tool for evaluating a variety of neurological conditions, including stroke, dementia, and seizure localization.[2][3] Once inside brain cells, the complex is metabolized into a polar, less diffusible form, allowing for stable imaging.[1][4] Optimal images are typically acquired 30 to 60 minutes after injection.[1][5]
Experimental Protocols
A successful this compound SPECT scan requires careful patient preparation and adherence to a standardized imaging protocol to ensure high-quality, interpretable results.
Patient Preparation
Proper patient preparation is crucial to minimize artifacts and physiological variables that can affect cerebral blood flow.
-
Pre-Scan Instructions: Patients should be advised to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow prior to the scan.[3][4][6]
-
Environment: The injection should take place in a quiet, dimly lit room to minimize sensory and cognitive stimuli.[2][6][7] The patient should be comfortably seated or reclining.[6]
-
Intravenous Access: An intravenous line should be placed at least 10 minutes before the injection to allow the patient to acclimate.[3][6]
-
Patient State: During and for about 5 minutes after the injection, the patient should not speak or read.[3][6]
-
Hydration: Patients should be well-hydrated before and after the scan to facilitate clearance of the radiopharmaceutical.[8][1][3][5] Patients should be encouraged to void frequently after the injection.[1][5]
-
Sedation: If sedation is necessary for uncooperative patients, it should be administered after the injection of this compound to avoid altering the initial distribution of the tracer, which reflects the cerebral blood flow at the time of injection.[2][3][6][7]
Radiopharmaceutical Administration
-
Dosage: The recommended intravenous dose for a 70 kg adult is between 370-1110 MBq (10-30 mCi).[8][1][5]
-
Administration: The dose should be administered intravenously through a pre-existing line and flushed well.
Image Acquisition
-
Timing: SPECT imaging is typically initiated 30 to 60 minutes after the injection of this compound.[8][1] This delay allows for sufficient clearance of the tracer from the blood pool, resulting in better image quality.[1][4]
-
Patient Positioning: The patient should be positioned supine with their head comfortably secured in a head holder to minimize motion.[7] The head should be flexed to ensure the cerebellum is within the field of view.[3]
-
Acquisition: A rotating gamma camera, preferably a dual or triple-headed system, is used for SPECT acquisition. The camera rotates 360° around the patient's head.
Image Acquisition Parameters
The following table summarizes the recommended acquisition parameters for a this compound SPECT scan. These parameters may be adjusted based on the specific equipment and clinical or research question.
| Parameter | Recommended Value(s) | Source(s) |
| Radiopharmaceutical | Technetium Tc99m Bicisate (this compound) | [7] |
| Adult Dose | 370-1110 MBq (10-30 mCi) | [8][1] |
| Time to Imaging | 30-60 minutes post-injection | [1] |
| Gamma Camera | Rotating, dual or triple-headed SPECT system | |
| Collimator | Low-energy, high-resolution, parallel-hole | [2][3][7] |
| Energy Window | 20% window centered at 140 keV | |
| Matrix Size | 128 x 128 pixels or greater | [2][3][7] |
| Zoom Factor | 1.0 to 2.0 (adjusted based on skull size) | |
| Rotation | 360° | |
| Number of Projections | 60 per detector head | |
| Time per Projection | Approximately 45 seconds | |
| Total Acquisition Time | Approximately 30-45 minutes | [9] |
Data Processing and Analysis
-
Reconstruction: Images are reconstructed into transverse, sagittal, and coronal slices using iterative reconstruction algorithms, such as Flash 3D.
-
Attenuation Correction: A CT-based transmission map is used to correct for photon attenuation.
-
Quantification: The activity in the tomographic images can be quantified on a regional basis to assess relative cerebral blood flow.
-
Image Co-registration: SPECT images can be co-registered with anatomical images from MRI or CT for more precise localization of perfusion abnormalities.
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical this compound SPECT scanning protocol.
Caption: Workflow of a this compound SPECT Scan.
References
- 1. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 2. Brain SPECT in Clinical Practice. Part I: Perfusion* | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. snmmi.org [snmmi.org]
- 4. eanm.org [eanm.org]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. Procedure Guideline for Brain Perfusion SPECT Using 99mTc Radiopharmaceuticals 3.0 | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 7. radiology.unm.edu [radiology.unm.edu]
- 8. This compound® Kit for the Preparation of Technetium Tc99m Bicisate for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
- 9. Brain SPECT – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]
Application Notes: Using Neurolite™ (Technetium Tc99m Bicisate) for Seizure Focus Localization in Epilepsy
Introduction
Neurolite™, a brand name for Technetium Tc99m Bicisate for Injection (also known as ECD), is a crucial diagnostic agent used in nuclear medicine for single-photon emission computed tomography (SPECT) of the brain.[1][2] Its primary application in the context of epilepsy is the localization of the epileptogenic focus, which is the specific area of the brain where seizures originate.[3][4] This is particularly valuable in the presurgical evaluation of patients with medically refractory epilepsy, where identifying the precise seizure onset zone is critical for surgical success.[5][6]
The principle behind this compound™ SPECT is the measurement of regional cerebral blood flow (rCBF).[7] this compound™ is a stable, lipophilic complex that crosses the blood-brain barrier and is trapped within brain cells, with its distribution being proportional to cerebral blood flow at the time of injection.[2][7] During a seizure (the ictal state), there is a significant increase in metabolic activity and a corresponding surge in blood flow (hyperperfusion) to the epileptogenic focus.[1][8] Conversely, in the period between seizures (the interictal state), this same region often exhibits decreased blood flow (hypoperfusion).[8] By injecting this compound™ during a seizure and imaging the brain later, clinicians can visualize the area of hyperperfusion and thereby identify the seizure focus.[6][9]
Quantitative Data Summary
The effectiveness of this compound™ SPECT, often in comparison to other methods or tracers, has been evaluated in several studies. The data is summarized below for easy comparison.
Table 1: Performance of Ictal SPECT in Seizure Localization
| Study Population | Method | Localization Rate / Concordance | Key Findings |
| Temporal Lobe Epilepsy (TLE) | Ictal SPECT (General) | 90% correct identification of seizure focus.[8] | Ictal SPECT is a highly sensitive imaging modality for seizure localization.[8] |
| Temporal Lobe Epilepsy (TLE) | Ictal HMPAO SPECT | 89% correct lateralization of seizure foci.[10] | Interpretable with great certainty and more sensitive than PET when MRI is negative.[10] |
| Pediatric Refractory Epilepsy | Ictal & Interictal this compound™ SPECT | 100% of ictal studies (10/10 patients) revealed focal perfusion abnormalities.[11] | Ictal this compound™ SPECT is a more promising tool for identifying epileptogenic foci than interictal SPECT or scalp EEG in patients without MRI lesions.[11] |
Table 2: Comparison of this compound™ (ECD) and Ceretec™ (HMPAO) in Ictal SPECT
| Study Details | This compound™ (ECD) | Ceretec™ (HMPAO) | Conclusion |
| Retrospective review (n=122) | 73% (33/45) of scans successfully revealed BOLD signals.[5] | 67.5% (52/77) of scans successfully revealed BOLD signals.[5] | A non-statistically significant trend suggested this compound™ may have better value in localization.[5] |
| Comparison in TLE and Neocortical Epilepsy | TLE localization rate: 71%.[6] Neocortical epilepsy localization rate: 29%.[6] | TLE localization rate: 82%.[6] Neocortical epilepsy localization rate: 70%.[6] | The diagnostic performance of HMPAO ictal SPECT was considered better than ECD ictal SPECT in this patient group, particularly in neocortical epilepsy.[6] |
Experimental Protocols
Protocol 1: Patient Preparation for Ictal and Interictal SPECT
This protocol outlines the necessary steps to prepare a patient for a this compound™ SPECT scan for seizure localization.
-
Informed Consent and Patient Briefing:
-
Explain the procedure, including the need for intravenous access, the injection process during a seizure (for ictal scans), and the imaging itself.
-
Exclude female patients who are pregnant.[12]
-
-
Dietary and Medication Adjustments:
-
Instruct patients to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow (CBF) prior to the study.[3][4]
-
For ictal studies, antiepileptic medications are often withheld under strict medical supervision in an Epilepsy Monitoring Unit (EMU) to increase the likelihood of a seizure occurring.[3][4]
-
-
Environment and IV Line Placement:
-
Place an intravenous line at least 10 minutes before the anticipated injection to allow the patient to accommodate.[3][4]
-
The patient should be in a quiet, dimly lit room with minimal sensory and cognitive stimuli during the tracer injection and uptake period.[3][4]
-
Instruct the patient not to speak or read, and staff should have minimal interaction with the patient for at least 5 minutes post-injection.[3][4]
-
Protocol 2: this compound™ Ictal Injection and Imaging Acquisition
This protocol details the procedure for injecting this compound™ during a seizure and subsequent image acquisition.
-
Radiopharmaceutical Preparation:
-
Ictal Injection Procedure:
-
The patient must be under continuous video-EEG monitoring to precisely identify the electrographic onset of a seizure.[9]
-
The injection should be administered as a rapid intravenous bolus as soon as the seizure begins, ideally within 60 seconds of onset.[8] The timing is critical for accurately capturing the ictal hyperperfusion.[7]
-
The EMU nurse or a certified technologist performs the injection according to the dosing chart.[12]
-
-
Post-Injection and Uptake:
-
Following the injection, the patient is stabilized.
-
There is an uptake period of approximately 30 to 60 minutes before imaging can begin.[2][12] This allows for the tracer to be taken up by brain tissue and for background clearance.[2]
-
If sedation is required for the scan, it should be administered after the radiopharmaceutical injection and uptake period.[3][4]
-
-
SPECT Image Acquisition:
-
Transfer the patient to the SPECT scanner.
-
Position the patient's head with the chin lowered to the chest (flexion) to reduce the radius of rotation and include the cerebellum in the field of view.[3][4]
-
Acquire images using a SPECT gamma camera equipped with high-resolution collimators.[3][4]
-
The scan itself is typically performed within 1-3 hours post-injection.[9]
-
Protocol 3: Data Analysis using SISCOM
Subtraction Ictal SPECT Co-registered to MRI (SISCOM) is a standard method for analyzing the imaging data.[13]
-
Acquire Interictal SPECT:
-
Image Co-registration:
-
Both the ictal and interictal SPECT images are spatially co-registered to each other and to the patient's high-resolution anatomical MRI scan.
-
-
Image Subtraction and Normalization:
-
The interictal SPECT data is subtracted from the ictal SPECT data. This process cancels out baseline perfusion patterns, isolating the changes caused by the seizure.
-
The resulting difference image is normalized to a global mean or cerebellum count to create a statistical map of significant perfusion changes.
-
-
Interpretation:
-
The resulting SISCOM images are overlaid on the patient's MRI, which displays focal areas of statistically significant hyperperfusion (ictal increase) as a "hot spot."[13]
-
This "hot spot" is interpreted as the likely location of the epileptogenic focus, providing crucial information for guiding further investigation or surgical planning.[15]
-
Mandatory Visualizations
Caption: Workflow for ictal this compound™ SPECT from patient prep to analysis.
Caption: Integration of this compound™ SPECT with other diagnostic data.
References
- 1. Neurology : SPECT [rch.org.au]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. snmmi.org [snmmi.org]
- 4. snmmi.org [snmmi.org]
- 5. This compound-and-Ceretec-radio-isotopes--Efficacy-in-acquisition-of-subtraction-SPECTS-and-there-localizing-value-in-defining-the-epileptogenic-zone [aesnet.org]
- 6. SPECT Imaging of Epilepsy: An Overview and Comparison with F-18 FDG PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIR Teaching file case br004 [gamma.wustl.edu]
- 8. auntminnie.com [auntminnie.com]
- 9. Brain imaging during seizure: ictal brain SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of ictal SPECT and interictal PET in the presurgical evaluation of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Info - Brain Ictal Inter Ictal [info.radntx.com]
- 13. epilepsy.com [epilepsy.com]
- 14. Interictal SPECT: Diagnosis and Fast Insights - Liv Hospital [int.livhospital.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Quantitative Analysis of Neurolite SPECT Data in Dementia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Neurolite™ (Technetium Tc 99m Bicisate) Single Photon Emission Computed Tomography (SPECT) data in the context of dementia research and clinical trials. This compound SPECT imaging offers a valuable tool for assessing regional cerebral blood flow (rCBF), which is often altered in various forms of dementia. Quantitative analysis of these scans enhances their diagnostic and prognostic utility, providing objective measures of disease severity and progression.
Introduction to this compound SPECT in Dementia
This compound is a radiopharmaceutical agent that, when administered intravenously, crosses the blood-brain barrier and is trapped within brain cells in proportion to regional blood flow. SPECT imaging then detects the distribution of the tracer, providing a map of cerebral perfusion. In dementia, characteristic patterns of hypoperfusion can aid in differential diagnosis. For instance, Alzheimer's disease (AD) is typically associated with reduced blood flow in the posterior cingulate, precuneus, and temporoparietal regions[1][2][3]. Quantitative analysis allows for the objective detection and measurement of these perfusion deficits.
Experimental Protocols
A standardized protocol is crucial for acquiring high-quality, quantifiable SPECT data. The following sections detail the necessary steps from patient preparation to image acquisition.
Patient Preparation
Proper patient preparation is critical to minimize artifacts and ensure the scan reflects a baseline physiological state.
-
Pre-Scan Instructions:
-
Patients should avoid stimulants such as caffeine, nicotine, and alcohol for at least 24 hours prior to the scan[4].
-
A review of the patient's current medications is necessary, as certain drugs can influence cerebral blood flow. Consultation with the referring physician is recommended regarding the potential temporary cessation of such medications[4].
-
The patient should be well-hydrated.
-
-
Injection Environment:
-
The radiotracer injection should occur in a quiet, dimly lit room to minimize sensory and cognitive stimulation[5].
-
An intravenous line should be placed 15-20 minutes prior to injection to allow the patient to acclimate and reduce anxiety associated with the needle stick at the time of injection.
-
The patient should be instructed to lie quietly with their eyes open and ears unplugged, and to refrain from speaking or reading during and for a period after the injection.
-
Radiopharmaceutical Administration
-
Radiopharmaceutical: Technetium Tc 99m Bicisate (this compound).
-
Dose: A typical adult dose is 25 mCi (925 MBq) administered intravenously. Pediatric dosing should be adjusted according to established guidelines.
-
Quality Control: The radiochemical purity of the reconstituted tracer should be verified according to the manufacturer's instructions, typically requiring >90% purity[4].
Image Acquisition
-
Uptake Period: Imaging is typically performed 30 to 90 minutes after the injection of this compound[4][6].
-
SPECT Camera: A multi-headed (dual or triple-headed) gamma camera equipped with a low-energy, high-resolution collimator is recommended.
-
Patient Positioning: The patient should be positioned comfortably in a supine position with the head in a holder to minimize motion. The head should be aligned as symmetrically as possible[5].
-
Acquisition Parameters:
-
Energy Window: 20% window centered at 140 keV.
-
Rotation: 360° rotation.
-
Projections: 120-128 projections.
-
Matrix Size: 128x128.
-
Acquisition Time: 20-40 seconds per projection.
-
-
Image Reconstruction: Images should be reconstructed using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation and scatter.
Quantitative Data Analysis Protocols
Quantitative analysis of this compound SPECT data can be performed using several methods. The two most common approaches are Region of Interest (ROI) analysis and Voxel-Based Analysis.
Region of Interest (ROI) Analysis
ROI analysis involves measuring the mean tracer uptake within predefined anatomical regions of the brain.
-
Image Pre-processing:
-
Reconstructed SPECT images are co-registered to a standardized brain template (e.g., MNI space).
-
Anatomical MRI of the subject, if available, can be co-registered with the SPECT data to improve the accuracy of ROI placement.
-
-
ROI Definition:
-
An anatomical atlas is used to define ROIs on the co-registered images. Key regions in dementia assessment include the posterior cingulate, precuneus, hippocampus, temporal lobes, parietal lobes, and frontal lobes[1].
-
-
Data Normalization:
-
To account for global variations in brain perfusion, the mean count in each ROI is typically normalized to a reference region with relatively preserved blood flow in dementia, such as the cerebellum or primary sensorimotor cortex[1].
-
-
Statistical Analysis:
-
Normalized ROI values from patient groups are compared to those of a healthy control database using statistical tests (e.g., t-tests or Z-scores).
-
Voxel-Based Analysis (e.g., Statistical Parametric Mapping - SPM)
Voxel-based analysis provides a statistical comparison of perfusion across the entire brain on a voxel-by-voxel basis, without the need for a priori ROI definition.
-
Image Pre-processing:
-
SPECT images are spatially normalized to a standard stereotactic space (e.g., MNI template)[7][8]. This process involves warping each individual's brain scan to match a template brain.
-
The normalized images are then smoothed with a Gaussian kernel to improve the signal-to-noise ratio and account for slight misalignments.
-
-
Statistical Modeling:
-
A General Linear Model (GLM) is applied to each voxel to identify group differences in perfusion[9]. The model typically includes patient and control groups as covariates. Age and sex can be included as nuisance variables.
-
-
Statistical Inference:
Data Presentation
Quantitative data from this compound SPECT studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Diagnostic Accuracy of this compound SPECT in Dementia
| Comparison Group | Sensitivity | Specificity | Accuracy | Reference |
| Alzheimer's Disease vs. Normal Controls | 77% | 89% | - | [1][10] |
| Alzheimer's Disease vs. Vascular Dementia | 71% | 76% | - | [1][10] |
| Alzheimer's Disease vs. Frontotemporal Dementia | 72% | 78% | - | [1][10] |
| Probable Alzheimer's Disease | 89% | 80% | 83% | [1] |
| Mild to Moderate Alzheimer's Disease | 86% | 89% | - | [11] |
| Distinguishing Depression from Cognitive Disorders | - | - | 86% | [12] |
Table 2: Predictive Value of this compound SPECT for MCI Progression to AD
| Analysis Method | Sensitivity | Specificity | Reference |
| Meta-analysis | 84% | 70% | [13] |
| Meta-analysis | 78% | 64% | [13] |
Visualizations
Diagrams illustrating the workflow and analytical processes can aid in understanding the methodologies.
Caption: Workflow from patient preparation to image reconstruction.
Caption: Overview of ROI and Voxel-Based analysis methods.
Application Notes
-
Interpretation of Results: Hypoperfusion in specific cortical regions can be indicative of underlying neurodegenerative processes. The patterns of reduced rCBF can help differentiate between different types of dementia. For example, bilateral temporoparietal hypoperfusion is a hallmark of Alzheimer's disease, while frontotemporal dementia is characterized by reduced perfusion in the frontal and/or temporal lobes[1][10].
-
Correlation with Cognitive Decline: The severity of hypoperfusion in relevant brain regions, such as the posterior temporoparietal cortex, has been shown to correlate with the severity of cognitive impairment as measured by scales like the Mini-Mental State Examination (MMSE)[14].
-
Drug Development Applications: In clinical trials for dementia treatments, quantitative this compound SPECT can serve as a biomarker to:
-
Assess target engagement of drugs designed to improve cerebral blood flow.
-
Monitor disease progression and the therapeutic effects of novel treatments.
-
Stratify patient populations based on their cerebral perfusion patterns.
-
-
Limitations:
-
The resolution of SPECT is lower than that of PET, which may limit the detection of very early or subtle changes.
-
The diagnostic accuracy can be influenced by the specific radiotracer used, the imaging equipment, and the analysis methodology[1].
-
Co-existing pathologies, such as cerebrovascular disease, can influence perfusion patterns and complicate interpretation.
-
By following these standardized protocols and analytical methods, researchers and clinicians can enhance the reliability and utility of this compound SPECT imaging in the evaluation of dementia, ultimately contributing to improved diagnostics and the development of effective therapies.
References
- 1. Frontiers | Brain SPECT as a Biomarker of Neurodegeneration in Dementia in the Era of Molecular Imaging: Still a Valid Option? [frontiersin.org]
- 2. What Test Shows Blood Flow to the Brain? Understanding SPECT Scan Dementia Detection - Liv Hospital [int.livhospital.com]
- 3. Brain perfusion SPECT in dementia: what radiologists should know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucleanord.fr [nucleanord.fr]
- 5. radiology.unm.edu [radiology.unm.edu]
- 6. Brain SPECT – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]
- 7. Statistical parametric mapping of brain SPECT perfusion abnormalities in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parametric mapping of cerebral blood flow deficits in Alzheimer's disease: a SPECT study using HMPAO and image standardization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of Quantitative Methods for the Detection of Alzheimer’s Disease with Positron Emission Tomography [mdpi.com]
- 10. Brain SPECT as a Biomarker of Neurodegeneration in Dementia in the Era of Molecular Imaging: Still a Valid Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPECT imaging in dementia [ouci.dntb.gov.ua]
- 12. itnonline.com [itnonline.com]
- 13. Brain perfusion SPECT in dementia: what radiologists should know - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 99mTc-bicisate (this compound) SPECT brain imaging and cognitive impairment in dementia of the Alzheimer type: a blinded read of image sets from a multicenter SPECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Neurolite® (99mTc-Bicisate) in the Diagnosis of Transient Ischemic Attack (TIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
A transient ischemic attack (TIA) is a temporary episode of neurological dysfunction caused by focal brain, spinal cord, or retinal ischemia, without acute infarction. Accurate and timely diagnosis is critical as TIA is a significant predictor of subsequent stroke. While structural imaging modalities like CT and MRI are standard in TIA evaluation, they may not reveal abnormalities, especially if the ischemia is brief and does not result in permanent tissue damage. Neurolite® (Kit for the Preparation of Technetium Tc99m Bicisate (B1666976) for Injection), a radiopharmaceutical used for cerebral perfusion imaging with single-photon emission computed tomography (SPECT), offers a functional assessment of cerebral blood flow (CBF). This provides valuable information in diagnosing TIA, localizing the affected vascular territory, and assessing the risk of future cerebrovascular events.[1][2][3] Brain perfusion SPECT can detect abnormalities in cerebral blood flow even when structural imaging is normal, as functional impairment often precedes anatomical changes.[4]
Mechanism of Action
This compound® is a lipophilic complex that, when injected intravenously, readily crosses the intact blood-brain barrier.[5][6] Its distribution in the brain is proportional to regional cerebral blood flow.[2][7] Once inside the brain cells, this compound® is metabolized into a hydrophilic compound, which is then "trapped," allowing for stable imaging of the initial blood flow pattern at the time of injection for several hours.[5][7] In the context of a TIA, a SPECT scan can reveal areas of reduced perfusion (hypoperfusion) corresponding to the ischemic territory, even after the clinical symptoms have resolved.[8]
Quantitative Data on this compound® SPECT in TIA Diagnosis
The following table summarizes the detection rates of cerebral perfusion defects using SPECT in patients who have experienced a TIA.
| Study Time Post-TIA Onset | Number of Patients (n) | Abnormal Perfusion Rate (%) | Reference |
| Within 24 hours | 10 | 90.0% | [8] |
| 1 to 3 days | 9 | 77.8% | [8] |
| 3 to 5 days | 11 | 72.7% | [8] |
| After 5 days | 7 | 71.4% | [8] |
| Overall | 37 | 78.4% | [8] |
Note: While specific sensitivity and specificity data for this compound® SPECT in TIA diagnosis are not extensively detailed in the provided search results, the high detection rate of perfusion abnormalities shortly after a TIA suggests its significant diagnostic utility. A retrospective study on the combined use of SPECT/CT in 107 TIA patients found a positive diagnosis rate of 95.33%.[9]
Experimental Protocols
Standard this compound® SPECT for TIA Diagnosis
This protocol outlines the procedure for a baseline cerebral perfusion SPECT scan.
Patient Preparation:
-
Instruct the patient to avoid caffeine, alcohol, and any medications known to affect cerebral blood flow, if possible, prior to the study.[10]
-
To minimize environmental stimuli that can alter cerebral blood flow, place the patient in a quiet, dimly lit room.[10][11]
-
Establish intravenous access at least 10 minutes before the injection of the radiopharmaceutical to allow the patient to acclimate.[11]
-
Instruct the patient to remain comfortable, with eyes and ears open, and to refrain from speaking or reading during the injection and for at least 5 minutes post-injection.[11]
Radiopharmaceutical Preparation and Administration:
-
Prepare Technetium-99m bicisate (this compound®) according to the manufacturer's instructions. The radiochemical purity should be determined and meet the required standards (typically >90%).[12][13]
-
The recommended adult dose is 1,110 MBq (30 mCi).[11] For pediatric patients, the dose should be adjusted based on weight.[11]
-
Administer the dose as an intravenous bolus injection.[1]
Image Acquisition:
-
Imaging can begin approximately 30 to 60 minutes after the injection.[5][14]
-
Use a rotating gamma camera, preferably a multi-headed system, equipped with a low-energy, high-resolution, parallel-hole collimator.[1]
-
Set a 20% energy window centered at 140 keV.[1]
-
Acquire SPECT images, followed by image reconstruction into transverse, sagittal, and coronal planes. Attenuation correction using a CT transmission map is recommended if a SPECT/CT system is available.[1]
This compound® SPECT with Acetazolamide (B1664987) Challenge for Cerebrovascular Reserve
This protocol is designed to assess cerebrovascular reserve and can increase the sensitivity for detecting ischemia.[1]
Patient Preparation:
-
Follow the same patient preparation guidelines as the standard protocol.
-
Ensure there are no contraindications to acetazolamide, such as an allergy to sulfonamides.[1] Be aware of potential side effects like numbness, lightheadedness, or a flushed feeling.[1]
Procedure:
-
Perform a baseline this compound® SPECT scan as described in the protocol above on a separate day.[1]
-
For the challenge study, administer 1 gram of acetazolamide intravenously over 5 minutes.[1]
-
Wait for 20 minutes after the acetazolamide infusion.[1]
-
Inject the this compound® dose (1,110 MBq or 30 mCi).[1]
-
Wait for an additional 25-45 minutes before starting the image acquisition, following the same imaging parameters as the baseline scan.[1][11]
-
Compare the baseline and post-acetazolamide images to assess for any inducible perfusion defects, which would indicate compromised cerebrovascular reserve.
Visualizations
Caption: Mechanism of this compound® uptake and detection of hypoperfusion in TIA.
Caption: Standard workflow for this compound® SPECT imaging in TIA diagnosis.
Caption: Diagnostic pathway incorporating this compound® SPECT in TIA evaluation.
References
- 1. apps.ausrad.com [apps.ausrad.com]
- 2. openmedscience.com [openmedscience.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. rk.md [rk.md]
- 7. auntminnie.com [auntminnie.com]
- 8. Cerebral perfusion SPECT in transient ischemic attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging Diagnosis of Transient Ischemic Attack in Clinic and Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. nucleanord.fr [nucleanord.fr]
- 13. radiology.wisc.edu [radiology.wisc.edu]
- 14. Brain SPECT – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]
Application Notes: Patient Preparation for Neurolite (Technetium Tc99m Bicisate) Injection in Ictal SPECT
Introduction
Single Photon Emission Computed Tomography (SPECT) is a crucial nuclear medicine imaging technique used to evaluate regional cerebral blood flow (rCBF). In the context of epilepsy, ictal SPECT is a valuable tool for localizing the epileptogenic zone (EZ), the area of the brain where seizures originate.[1][2] The success of this procedure hinges on the timely injection of a radiotracer, such as Neurolite® (Technetium Tc99m Bicisate), during a seizure.[1] this compound is a lipophilic agent that crosses the blood-brain barrier and gets trapped in brain tissue, with its distribution reflecting the rCBF at the time of injection.[2][3] During a seizure, the EZ experiences a significant increase in neuronal activity and, consequently, a surge in blood flow (hyperperfusion).[1] Injecting this compound during this ictal phase allows for the visualization of this hyperperfused region, thereby helping to pinpoint the seizure focus.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the preparation of patients undergoing this compound injection for ictal SPECT, intended for researchers, scientists, and drug development professionals involved in epilepsy research and presurgical evaluation.
Principle of the Method
The fundamental principle of ictal SPECT is to capture a "snapshot" of the brain's blood flow at the precise moment a seizure occurs.
-
Radiotracer Uptake: this compound (Technetium Tc99m Bicisate) is a radiopharmaceutical that, after intravenous injection, is distributed throughout the brain in proportion to blood flow.[3]
-
Ictal Hyperperfusion: A seizure is characterized by intense, localized neuronal activity, which demands a significant increase in metabolic support, leading to a focal increase in cerebral blood flow.[1]
-
Tracer Trapping: When injected during the seizure (ictally), this compound is rapidly extracted from the blood and becomes trapped within the brain cells.[4] The amount of tracer accumulated in any brain region is directly proportional to the blood flow at that moment.
-
Imaging: The patient is scanned using a SPECT camera after the seizure has ended. The resulting images reveal the distribution of the radiotracer, highlighting the area of ictal hyperperfusion which corresponds to the epileptogenic zone.[1][2] The imaging can be performed within 1 to 4 hours post-injection.[1][2]
The success of localizing the EZ is highly dependent on the timing of the radiotracer injection relative to the seizure onset.[1][5] Delays can lead to failure in capturing the initial hyperperfusion or may instead capture the spread of seizure activity or post-ictal changes.[4][5]
Experimental Protocols
Protocol 1: Pre-Injection Patient Preparation
This protocol outlines the essential steps for preparing a patient for an ictal SPECT procedure.
-
Informed Consent and Patient Education:
-
Obtain informed consent from the patient or their legal guardian.
-
Thoroughly explain the entire procedure, including the need for continuous monitoring, the possibility of withholding anti-seizure medications (ASMs), and the injection process during a seizure.
-
Provide the family with an information sheet detailing the SPECT procedure.[6]
-
-
Clinical Setting:
-
The patient should be admitted to an Epilepsy Monitoring Unit (EMU) equipped with continuous video-EEG monitoring to precisely identify seizure onset.[1]
-
Ensure a low-stimulus environment (quiet, dimly lit room) during the monitoring period to minimize non-epileptic influences on cerebral blood flow.[7][8][9]
-
-
Dietary and Medication Adjustments:
-
Instruct the patient to be well-hydrated before the injection.[7][8][10]
-
Patients should avoid substances known to affect cerebral blood flow, such as caffeine (B1668208) and alcohol.[7][8]
-
Under the direction of an epileptologist, anti-seizure medications may be withheld or reduced to increase the likelihood of a seizure occurring.[7][8][11]
-
-
Intravenous Access:
-
Establish a patent intravenous (IV) cannula (preferably 18-20 gauge) at least 10 minutes prior to the potential injection window to allow the patient to accommodate.[7][8][11]
-
The IV site should be chosen for easy accessibility during a seizure.[6]
-
The cannula should be flushed regularly (e.g., every four to six hours) to ensure patency.[6] If there is any doubt about its function, it should be resited immediately.[6]
-
Protocol 2: this compound (Technetium Tc99m Bicisate) Preparation and On-Site Management
-
Radiopharmaceutical Availability:
-
The prepared dose of this compound should be readily available at the patient's bedside within a lead-lined container.[1] In many units, the radiotracer is available during specific hours (e.g., 9:00 am to 4:00 pm).[1]
-
The dose should be calibrated for the appropriate time window.[11] this compound has a shelf-life of six hours after preparation.[12][13]
-
-
Personnel and Equipment:
-
A dedicated trolley containing the shielded radiotracer, saline flush, gloves, and absorbent cloths should be placed next to the patient's bed.[1][6]
-
Ensure a high nurse-to-patient ratio (e.g., 1:2) to allow for rapid response.[1]
-
Staff involved in the injection must be trained in radiation safety and the specific administration protocol.[6][13]
-
Protocol 3: Ictal Injection Procedure
This protocol details the time-critical steps for injecting this compound during a seizure.
-
Seizure Identification:
-
Radiotracer Injection:
-
The injection must be performed as rapidly as possible after seizure onset. The median time to injection in successful studies is often around 30-35 seconds.[1][5] Injection times under 60 seconds are generally considered sufficient to capture ictal hyperperfusion.[1]
-
A trained nurse or technologist administers the this compound as a rapid bolus injection directly into the pre-sited IV cannula.[1][11][14]
-
-
Immediate Post-Injection Actions:
-
Immediately following the this compound injection, administer a saline flush (e.g., 5-10 mL of 0.9% sodium chloride) to ensure the full dose enters circulation and to prevent extravasation.[1][6]
-
Record the exact time of seizure onset and the time of injection meticulously. This data is critical for interpreting the SPECT results.[4]
-
Protocol 4: Post-Injection Management and SPECT Imaging
-
Patient Stabilization:
-
Medication Resumption:
-
Following the ictal injection, patients may be resumed on their home anti-seizure drug regimen or given intravenous benzodiazepines to minimize the risk of further seizures before imaging.[15]
-
-
Patient Care:
-
SPECT Acquisition:
-
SPECT imaging is typically performed within 1 to 4 hours after the tracer injection.[1][2][14] An uptake time of approximately 45-60 minutes is often recommended for the best image quality.[7][8][14]
-
Position the patient on the SPECT scanner, securing the head to minimize movement.[11]
-
Acquire images using high-resolution collimators and a 128x128 matrix.[7][8]
-
Data Presentation
Table 1: Quantitative Data for this compound (Tc99m Bicisate) Ictal SPECT
| Parameter | Value | Notes |
| Recommended Dose (70 kg adult) | 15-30 mCi (555-1110 MBq) | The recommended dose range for intravenous administration is 370-1110 MBq (10-30mCi).[10] Doses are often cited as 15-30 mCi.[7][8] For ictal studies, a common dose is 20 mCi ± 30%.[11][14] |
| Injection Timing (Latency) | As soon as possible after seizure onset | Median injection times of 33.5 seconds have been reported in successful studies.[1] Injections should ideally occur within 30-60 seconds of seizure onset.[1][16] |
| Post-Injection Seizure Duration | > 20-30 seconds | A longer seizure duration after the tracer injection is associated with better localization results.[4][17] |
| Injection Method | Rapid intravenous bolus | Followed immediately by a 5-10 mL saline flush.[1][6] |
| Time from Injection to Imaging | 45 minutes to 4 hours | Optimal images are often obtained 30-60 minutes post-injection, though imaging can be performed up to 4 hours later.[1][7][12] |
| Inter-ictal SPECT Timing | At least 24-48 hours after ictal SPECT | A subsequent inter-ictal scan for comparison should be performed after the patient has been seizure-free for a period and to allow for radiotracer decay.[1][3][6] |
Visualization
Caption: Workflow for Ictal SPECT with this compound Injection.
References
- 1. Ex‐SPECTing success: Predictors of successful SPECT radiotracer injection during presurgical video‐EEG admissions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain imaging during seizure: ictal brain SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurology : SPECT [rch.org.au]
- 4. Short post-injection seizure duration is associated with reduced power of ictal brain perfusion SPECT to lateralize the seizure onset zone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of injection time on migration of SPECT seizure onset in temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 7. snmmi.org [snmmi.org]
- 8. snmmi.org [snmmi.org]
- 9. neurology.org [neurology.org]
- 10. This compound® Kit for the Preparation of Technetium Tc99m Bicisate for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
- 11. radiology.wisc.edu [radiology.wisc.edu]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. radiology.wisc.edu [radiology.wisc.edu]
- 15. Effect-of-post-ictal-SPECT-injection-antiseizure-drugs-(ASDs)-on-the-localization-value-of-SPECT-studies-and-treatment-related-adverse-events--a-single-center-prospective-study [aesnet.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Neurolite in Brain Death Studies
Introduction
Neurolite®, a formulation of Technetium Tc 99m bicisate (B1666976) (also known as ECD), is a critical radiopharmaceutical agent used in nuclear medicine for cerebral perfusion imaging. Its ability to cross the blood-brain barrier makes it an invaluable tool for confirming the clinical diagnosis of brain death.[1][2] These application notes provide detailed protocols for the use of this compound in such studies, aimed at researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in brain death studies, compiled from various established protocols.
Table 1: Dosage and Administration
| Parameter | Value | Notes |
| Radiopharmaceutical | Technetium Tc 99m Bicisate (this compound®) | A lipophilic tracer that crosses the blood-brain barrier.[1][3] |
| Adult Dose Range | 10-30 mCi (740-1110 MBq) | Specific protocols may use 25 mCi or 30 mCi.[4][5][6][7] |
| Pediatric Dose | Calculated based on NACG chart | Dose adjusted for patient's weight.[4] |
| Administration Route | Intravenous (IV) bolus injection | Administered through an existing IV line, followed by a saline flush.[4] |
| Storage | Store kit at 15° to 30°C (59°-77°F) | Formulated drug should be used within 6 hours of preparation.[6] |
Table 2: Imaging Protocol Parameters
| Parameter | Value | Notes |
| Imaging Equipment | Rotating gamma camera (SPECT or SPECT/CT capable) | A two-headed system is preferred.[4] |
| Collimator | Low energy, high resolution (LEHR), parallel hole | High-resolution or ultra-high-resolution collimation is recommended.[4][5][6] |
| Energy Window | 20% window centered at 140 keV | Standard for Technetium-99m imaging.[4] |
| Dynamic Flow Study | 1-2 second frames for at least 60 seconds | Acquired immediately upon injection.[4][5] |
| Delayed Static Imaging | 10-20 minutes post-injection | Planar images (Anterior, Posterior, Laterals) for 5 minutes each.[4][5][6] |
| SPECT/SPECT-CT (Optional) | 360° rotation, 60 images, ~45 seconds/image | Performed if planar images are inconclusive.[4] |
| Matrix Size | 64x64 (Flow), 128x128 (Static/SPECT) | Standard matrix sizes for brain imaging.[5][7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Objective: To prepare and administer the correct dose of this compound for a brain death study.
Materials:
-
This compound® (Kit for the preparation of Technetium Tc 99m Bicisate)
-
Sterile, non-pyrogenic Technetium-99m pertechnetate
-
Lead-shielded vial
-
Syringe with appropriate shielding
-
Saline flush
-
Intravenous catheter
Methodology:
-
Reconstitution: Prepare Technetium Tc 99m Bicisate according to the manufacturer's instructions provided with the this compound® kit. Ensure aseptic technique throughout the preparation.
-
Dose Calculation: Calculate the required patient dose, typically between 10-30 mCi for adults.[6] For pediatric patients, use an approved weight-based nomogram.[4]
-
Patient Preparation:
-
Administration:
Protocol 2: Planar and SPECT Imaging for Brain Death Confirmation
Objective: To acquire dynamic and static images to assess cerebral perfusion.
Methodology:
-
Dynamic Flow Study:
-
Delayed Static Planar Imaging:
-
SPECT/SPECT-CT Imaging (Optional):
-
Image Interpretation:
-
In a brain-dead patient, there will be a lack of intracerebral tracer uptake, often referred to as the "hollow skull" phenomenon.[2]
-
The "hot nose" sign, which is increased activity in the nasal region due to preserved external carotid artery flow, may be observed and is a confirmatory sign of brain death in the absence of intracranial uptake.[2][6]
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the principle of this compound uptake in the brain.
Caption: Mechanism of this compound uptake in viable brain tissue.
Experimental Workflow
This diagram outlines the sequential steps involved in a this compound brain death study.
Caption: Workflow for a this compound brain death imaging study.
References
Application Notes and Protocols for Co-registration of Neurolite SPECT with Structural MRI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-registration of Neurolite™ (Technetium Tc99m Bicisate) Single Photon Emission Computed Tomography (SPECT) with structural Magnetic Resonance Imaging (MRI). This powerful multimodal imaging technique integrates functional data from SPECT with the high-resolution anatomical information from MRI, enabling precise localization of changes in regional cerebral blood flow (rCBF).
This document outlines the necessary steps for patient preparation, data acquisition for both modalities, and the computational workflow for image co-registration. The provided protocols are intended to serve as a guide for researchers and clinicians to ensure data quality and reproducibility.
Introduction to this compound SPECT and MRI Co-registration
This compound SPECT is a functional neuroimaging technique that utilizes the radiopharmaceutical Tc99m Bicisate to visualize regional cerebral blood flow.[1] It is a valuable tool for evaluating conditions such as stroke, dementia, Alzheimer's disease, and seizure disorders.[2][3] However, SPECT images have limited spatial resolution and anatomical detail.[4]
Structural MRI, on the other hand, provides high-resolution images of brain anatomy but does not offer functional information.[5] By co-registering these two modalities, the functional data from SPECT can be overlaid onto the detailed anatomical framework of the MRI.[6][7] This fusion of images allows for more accurate localization and quantification of functional deficits within specific brain structures.[6][7]
The co-registration process involves mathematically aligning the SPECT and MRI datasets into a common coordinate system.[8] This is typically achieved using automated software algorithms that optimize the alignment based on image features.[9][10]
Experimental Protocols
This compound SPECT Imaging Protocol
This protocol outlines the steps for acquiring brain perfusion SPECT images using this compound.
2.1.1. Patient Preparation
-
Environment: The injection should take place in a quiet, dimly lit room to minimize sensory and cognitive stimuli.[11][12]
-
Patient State: The patient should be in a resting state. Instruct the patient to avoid speaking or reading during and after the injection.[11][12] An intravenous line should be placed at least 10 minutes prior to injection to allow the patient to acclimate.[12]
-
Medications: Patients should be advised to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow prior to the study.[12] For specific applications like ictal SPECT for seizure localization, anticonvulsant medications may be withheld.[1]
-
Hydration: Patients should be well-hydrated before the injection to ensure good clearance of the radiopharmaceutical.[13]
2.1.2. Radiopharmaceutical and Administration
-
Radiopharmaceutical: Technetium Tc99m Bicisate (this compound).[11]
-
Dose: The recommended intravenous dose for a 70 kg adult is between 370-1110 MBq (10-30 mCi).[13]
-
Administration: The dose should be administered intravenously through an existing line, followed by a flush.[11]
2.1.3. Image Acquisition
-
Uptake Time: Imaging can begin approximately 30 to 60 minutes after the injection to allow for optimal brain uptake and background clearance.[2][13]
-
Imaging System: A rotating gamma camera, preferably a two or three-headed system, is used.[11]
-
Collimator: A low-energy, high-resolution, parallel-hole collimator is recommended.[11]
-
Energy Window: A 20% window centered at 140 keV is standard for Tc-99m.[11]
-
Acquisition Parameters:
-
Rotation: 360°
-
Projections: 60-120 projections
-
Time per Projection: Approximately 20-40 seconds
-
-
Patient Positioning: The patient should be positioned supine with their head in a head holder to minimize movement. The head should be flexed to include the cerebellum in the field of view.[11]
Structural MRI Acquisition Protocol
This protocol details the acquisition of high-resolution anatomical MRI scans suitable for co-registration with SPECT data.
2.2.1. Patient Preparation
-
Standard MRI safety screening should be performed.
-
No specific dietary or medication restrictions are typically required for a structural MRI.
2.2.2. Imaging System
-
A 1.5T or 3T MRI scanner is recommended for high-resolution imaging.
2.2.3. Acquisition Sequence
-
Sequence Type: A 3D T1-weighted sequence, such as Magnetization-Prepared Rapid Gradient-Echo (MP-RAGE) or Spoiled Gradient Recalled (SPGR), is ideal.[8]
-
Voxel Size: Isotropic voxels (e.g., 1x1x1 mm³) are crucial for accurate re-slicing and manipulation during the co-registration process.[8]
-
Field of View (FOV): The FOV should cover the entire brain, from the vertex to the cerebellum.
-
Other Parameters: Specific sequence parameters (e.g., TR, TE, flip angle) should be optimized for the scanner and desired contrast.
Co-registration Workflow
The following workflow describes the computational steps to co-register the acquired this compound SPECT and structural MRI data. This process is often performed using software packages like SPM (Statistical Parametric Mapping).[10]
Data Pre-processing
-
SPECT Reconstruction: The raw SPECT projection data is reconstructed into a 3D image volume. Attenuation and scatter correction should be applied during reconstruction to improve image quality.[14]
-
Image Format Conversion: Both MRI and SPECT images may need to be converted to a compatible format (e.g., NIfTI) for the co-registration software.
Co-registration Algorithm
-
Target and Source Images: The high-resolution structural MRI is typically set as the "target" or reference image, and the lower-resolution SPECT image is the "source" image to be moved.[10]
-
Cost Function: A cost function is a mathematical measure of how well the two images are aligned. For multi-modal co-registration, Mutual Information (MI) or Normalized Mutual Information (NMI) are commonly used and robust cost functions.[10][15] These methods do not rely on the absolute intensities of the images but rather on the statistical relationship between them.
-
Optimization Algorithm: An optimization algorithm iteratively adjusts the position and orientation (translation and rotation) of the source image to minimize the cost function, thereby finding the best alignment with the target image.
Quality Control
-
Visual Inspection: After automated co-registration, it is essential to visually inspect the fused images. This can be done by overlaying the SPECT image on the MRI and checking for the alignment of key anatomical structures and the brain outline.[6][7]
-
Quantitative Assessment: For research purposes, the accuracy of the co-registration can be quantified using various metrics.
Quantitative Data Summary
The accuracy of SPECT to MRI co-registration has been validated in several studies. The following tables summarize key performance metrics.
Table 1: Co-registration Accuracy Metrics
| Error Metric | Description | Mean Error (mm) | Maximum Error (mm) |
| Intrinsic Registration Error (IRE) | Error measured at representative locations within the brain volume. | 1.2 | 3.3 |
| Surface Registration Error (SRE) | Error measured at the surface of the brain. | 1.5 | 4.3 |
| Fiducial Registration Error (FRE) | Error measured using external fiducial markers attached to the skin. | 2.4 | 5.0 |
Data adapted from a study validating fully automatic SPET to MR co-registration.[9]
Table 2: Comparison of Co-registration Algorithm Performance
| Algorithm Aspect | Method 1: Multiresolution Approach | Method 2: 2D Coarse Pre-registration + Fine Optimization |
| Registration Criterion | Mutual Information (MI) | Mutual Information (MI) / Normalized Mutual Information (NMI) |
| Standard Deviation (Rotation) | ≤ 1.8° | ≤ 0.64° |
| Standard Deviation (Translation) | ≤ 0.88 mm | ≤ 0.20 mm |
| Success Rate | 97.6% | 99.9% |
Data from a study comparing the accuracy and reproducibility of co-registration techniques.[15]
Visualizations
Diagrams of Workflows and Processes
References
- 1. Neurology : SPECT [rch.org.au]
- 2. Brain SPECT – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]
- 3. insights.citeline.com [insights.citeline.com]
- 4. Fusion of SPECT and MRI images using back and fore ground information | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. MRI and Spect Medical Image Fusion using Wavelet Transform | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mriquestions.com [mriquestions.com]
- 9. Validation of fully automatic brain SPET to MR co-registration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ProcessingCoregistration - MRC CBU Imaging Wiki [imaging.mrc-cbu.cam.ac.uk]
- 11. apps.ausrad.com [apps.ausrad.com]
- 12. snmmi.org [snmmi.org]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. nucleanord.fr [nucleanord.fr]
- 15. Accuracy and reproducibility of co-registration techniques based on mutual information and normalized mutual information for MRI and SPECT brain images - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Longitudinal Neurolite SPECT Imaging in Alzheimer's Disease Progression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing longitudinal Single Photon Emission Computed Tomography (SPECT) imaging with the radiopharmaceutical Neurolite™ (99mTc-bicisate) to monitor the progression of Alzheimer's disease (AD). This technique offers valuable insights into the pathophysiological changes in regional cerebral blood flow (rCBF) associated with cognitive decline, making it a critical tool for both clinical research and therapeutic development.
Introduction
Alzheimer's disease is characterized by progressive neurodegeneration, leading to cognitive decline. This compound™ SPECT imaging serves as a functional neuroimaging modality to visualize and quantify changes in rCBF, which is closely linked to neuronal activity. In AD, a characteristic pattern of hypoperfusion, particularly in the temporoparietal and posterior cingulate cortices, is often observed.[1][2] Longitudinal studies employing this compound™ SPECT can track the progression of these perfusion deficits over time, providing a biomarker for disease advancement and a potential surrogate endpoint in clinical trials.
Key Applications
-
Monitoring Disease Progression: Longitudinally track changes in rCBF to map the anatomical spread of neurodegeneration. Follow-up SPECT scans in AD patients have shown significant rCBF reduction in widespread regions, including the parietotemporal and frontal lobes, over time.[3]
-
Prognostic Assessment: Baseline SPECT imaging can help predict the rate of cognitive decline in individuals with Mild Cognitive Impairment (MCI).[4] For instance, lower rCBF in the hippocampus and parietal regions at baseline has been correlated with a more rapid progression to AD.[4]
-
Pharmacodynamic Assessment: Evaluate the effects of novel therapeutic agents on cerebral blood flow. Changes in rCBF patterns post-treatment can provide early indications of a drug's biological activity.
-
Patient Stratification: Identify patient subgroups with specific perfusion patterns for targeted clinical trials.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing SPECT imaging in the context of Alzheimer's disease.
Table 1: Correlation between Regional Cerebral Blood Flow (rCBF) and Cognitive Decline
| Brain Region | Cognitive Measure | Correlation Finding | Reference |
| Posterior Temporoparietal | Mini-Mental State Examination (MMSE) | Significant negative correlation (p < 0.05) between severity of perfusion abnormality and MMSE score.[5] | [5] |
| Hippocampus | Verbal Delayed Recall | Significant correlation between lower hippocampal rCBF and poorer verbal delayed recall at follow-up.[4] | [4] |
| Parietal Lobe | Verbal Delayed Recall | Significant correlation between lower parietal rCBF and poorer verbal delayed recall at follow-up.[4] | [4] |
| Frontal Lobe (Right & Left) | MMSE (Orientation Subgroup) | Highly significant inverse association (p < 0.0001) between perfusion and orientation score.[6] | [6] |
| Temporal Lobe (Right & Left) | MMSE (Immediate Memory Subgroup) | Significant correlation (p = 0.001 for left, p = 0.002 for right) between perfusion and immediate memory.[6] | [6] |
Table 2: Predictive Value of Baseline SPECT for Progression from MCI to Alzheimer's Disease
| Brain Region Analyzed | Sensitivity | Specificity | Outcome Predicted | Reference |
| Hippocampus | 81% | 86% | Separation of Stable/Declining MCI from AD converters.[4] | [4] |
| Hippocampus | 69% | 75% | Separation of Stable MCI from Declining/AD converter groups.[4] | [4] |
| Parietal Lobe | 62% | 70% | Separation of Stable MCI from Declining/AD converter groups.[4] | [4] |
Experimental Protocols
Protocol 1: Longitudinal this compound™ SPECT Imaging for Monitoring Alzheimer's Disease Progression
This protocol outlines the key steps for acquiring and analyzing longitudinal this compound™ SPECT data.
1. Patient Preparation:
-
Ensure the patient is in a quiet, dimly lit room to minimize sensory and cognitive stimulation.[7][8]
-
An intravenous (IV) line should be placed in advance to avoid pain or anxiety during injection.[7]
-
Instruct the patient to rest quietly and not to speak or read before and for a period after the injection.[7]
-
The patient should void prior to the injection.[7]
-
Remove any metallic objects such as earrings, glasses, and hair clips that could interfere with imaging.[7]
2. Radiopharmaceutical Administration:
-
Radiopharmaceutical: 99mTc-bicisate (this compound™).
-
Dose: 25 mCi (925 MBq).[7]
-
Administration: Administer as an intravenous bolus injection through the pre-placed IV line, followed by a saline flush.[7]
3. Image Acquisition:
-
Uptake Period: The patient should remain in a quiet, resting state for at least 30 minutes post-injection.[8]
-
Imaging Timepoint: SPECT imaging is typically performed 30 to 90 minutes after the injection of the tracer.[7]
-
Equipment:
-
Patient Positioning:
-
Acquisition Parameters:
4. Longitudinal Study Considerations:
-
For longitudinal studies, it is crucial to maintain consistency in all aspects of the protocol between scanning sessions (e.g., patient state, dose, acquisition parameters, and processing methods).
-
Follow-up scans should be performed at pre-defined intervals, for example, every 12-24 months, to track disease progression.
5. Image Processing and Analysis:
-
Reconstruction: Reconstruct transverse, sagittal, and coronal images using an iterative reconstruction algorithm (e.g., Flash 3D) with a Gaussian filter.[7]
-
Attenuation Correction: Apply attenuation correction using a CT transmission map if a SPECT/CT system is available.[7]
-
Quantitative Analysis:
-
Region of Interest (ROI) Analysis: Define ROIs on specific brain regions (e.g., temporoparietal cortex, posterior cingulate, hippocampus).
-
Normalization: To compare across patients and time points, normalize regional counts to a reference region with relatively preserved perfusion in AD, such as the cerebellum or pons.
-
Statistical Parametric Mapping (SPM): Use SPM to perform voxel-wise statistical comparisons between groups or time points, which can identify significant clusters of hypoperfusion without a priori ROI selection.[9]
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for a longitudinal this compound™ SPECT study in Alzheimer's disease.
Caption: Relationship between AD pathology, rCBF, and cognitive decline.
References
- 1. Frontiers | Brain SPECT as a Biomarker of Neurodegeneration in Dementia in the Era of Molecular Imaging: Still a Valid Option? [frontiersin.org]
- 2. auntminnie.com [auntminnie.com]
- 3. The progression of cognitive deterioration and regional cerebral blood flow patterns in Alzheimer's disease: a longitudinal SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPECT predictors of cognitive decline and Alzheimer's disease in mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 99mTc-bicisate (this compound) SPECT brain imaging and cognitive impairment in dementia of the Alzheimer type: a blinded read of image sets from a multicenter SPECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of neuropsychological evaluation and SPECT imaging in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.ausrad.com [apps.ausrad.com]
- 8. radiology.unm.edu [radiology.unm.edu]
- 9. Longitudinal evaluation of early Alzheimer's disease using brain perfusion SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Neurolite® SPECT for Pre-Surgical Evaluation of Epilepsy
Introduction
Single Photon Emission Computed Tomography (SPECT) is a crucial nuclear medicine imaging technique employed in the pre-surgical evaluation of patients with drug-resistant epilepsy.[1][2] By visualizing regional cerebral blood flow (rCBF), SPECT scans can help localize the seizure onset zone (SOZ), the area of the brain where seizures originate.[3] This is particularly valuable for patients where magnetic resonance imaging (MRI) does not show a clear lesion (non-lesional epilepsy).[4] The radiopharmaceutical Neurolite® (also known as Tc-99m Bicisate or ECD) is a lipophilic tracer that crosses the blood-brain barrier and becomes trapped in brain tissue, with its distribution proportional to rCBF at the time of injection.[3][5] This allows for a "snapshot" of brain activity during and between seizures.
Two types of SPECT scans are typically performed:
-
Ictal SPECT: The radiotracer is injected during a seizure. The area of seizure onset and early propagation shows a characteristic increase in blood flow (hyperperfusion).[5][6]
-
Interictal SPECT: The injection occurs when the patient is not having a seizure. This scan serves as a baseline and often shows decreased blood flow (hypoperfusion) in the epileptogenic region.[7][8]
Comparing the ictal and interictal scans is a powerful method for identifying the SOZ.[8] Advanced analysis techniques, such as Subtraction Ictal SPECT Co-registered to MRI (SISCOM) and Statistical Parametric Mapping (SPM), enhance the detection of subtle perfusion changes and improve localization accuracy.[6][7][9]
Logical Relationship of SPECT in Epilepsy Evaluation
Quantitative Data Summary
The following tables summarize the performance of this compound® SPECT in localizing the seizure onset zone.
Table 1: Diagnostic Performance of SPECT Analysis Techniques
| Analysis Method | Sensitivity | Specificity | Patient Population | Reference |
| ISAS (SPM-based) | 93% | 87% | Temporal Lobe Epilepsy | [7] |
| 77% | 93% | Neocortical Epilepsy | [7] | |
| SPECT Subtraction Analysis | 86% | 75% | Refractory Partial Epilepsy | [10] |
| Visual Interpretation (Peri-ictal) | 57% | - | Refractory Partial Epilepsy | [10] |
| SISCOM | Concordance associated with 60% seizure freedom | - | General Epilepsy Surgery | [7] |
Table 2: Localization Success Rates of Ictal SPECT
| Epilepsy Type | Correct Localization Rate | Reference |
| Mesial Temporal Epilepsy | Up to 71.0% | [4] |
| Neocortical Epilepsy | Up to 83.0% | [4] |
| Unilateral Temporal Lobe Epilepsy | Up to 97% | [1] |
| Extratemporal Lobe Epilepsy | Up to 90% | [1] |
Experimental Protocols
1. Patient Preparation
-
Patients should be well-hydrated before the injection.[11]
-
Instruct patients to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow (CBF).[11]
-
For ictal studies, anti-seizure medications are often withheld to increase the likelihood of a seizure occurring.[11]
-
An intravenous (IV) line should be placed at least 10 minutes prior to the anticipated injection to allow the patient to accommodate.[11]
-
The patient should be in a quiet, dimly lit room to minimize sensory and cognitive stimuli during tracer uptake.[11] The patient should not speak or read during this period.[11]
2. Radiopharmaceutical Protocol
-
Radiopharmaceutical: 99mTc-Neurolite® (Bicisate/ECD)
-
Dose: 15-30 mCi (555-1110 MBq) administered intravenously.[11]
-
Administration for Ictal SPECT: The dose is injected as soon as a seizure begins, as identified by EEG monitoring.[11] A saline flush should be administered immediately after the injection.[4] The median time from seizure onset to injection is critical, with a target of under 60 seconds.[4]
-
Administration for Interictal SPECT: The dose is injected when the patient is in a baseline, seizure-free state.
3. Image Acquisition Protocol
-
Uptake Time: Imaging can begin approximately 30-60 minutes after the tracer injection.[11][12]
-
Scanner: A multi-head SPECT gamma camera with high-resolution collimators is used.
-
Patient Positioning: The patient's head should be positioned to minimize the radius of rotation. Lowering the chin towards the chest can help include the cerebellum in the field of view.[11]
-
Acquisition Parameters:
-
Matrix: 128x128[11]
-
Rotation: 360°
-
Projections: 120-128 views
-
Time per projection: 20-30 seconds
-
4. Data Analysis Protocol
-
Image Reconstruction: Images are reconstructed using standard filtered back-projection or iterative reconstruction algorithms.
-
Co-registration: The ictal and interictal SPECT scans are co-registered to each other and to the patient's structural MRI.
-
Analysis Methods:
-
Visual Assessment: A nuclear medicine physician visually inspects the ictal and interictal scans side-by-side to identify areas of hyper- or hypoperfusion.
-
Subtraction Ictal SPECT Co-registered to MRI (SISCOM):
-
The interictal SPECT is subtracted from the ictal SPECT to create a difference image.
-
This difference image is then overlaid onto the patient's MRI to provide anatomical context for the perfusion changes.[7]
-
-
Statistical Parametric Mapping (SPM) or Ictal-Interictal SPECT Analysis by SPM (ISAS):
-
Experimental Workflow for Pre-Surgical Epilepsy Evaluation using this compound® SPECT
References
- 1. Use of Innovative SPECT Techniques in the Presurgical Evaluation of Patients with Nonlesional Extratemporal Drug-Resistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Neurology : SPECT [rch.org.au]
- 4. Ex‐SPECTing success: Predictors of successful SPECT radiotracer injection during presurgical video‐EEG admissions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain imaging during seizure: ictal brain SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Ictal Events Imaged through SPECT (Chapter 11) - Imaging Biomarkers in Epilepsy [cambridge.org]
- 8. Interictal SPECT: Diagnosis and Fast Insights - Liv Hospital [int.livhospital.com]
- 9. Ictal-Interictal SPECT Analysis by SPM - Wikipedia [en.wikipedia.org]
- 10. Sensitivity and specificity of quantitative difference SPECT analysis in seizure localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snmmi.org [snmmi.org]
- 12. Info - Brain Ictal Inter Ictal [info.radntx.com]
- 13. The diagnostic value of ictal SPECT—A retrospective, semiquantitative monocenter study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Neurolite® SPECT Imaging with Acetazolamide Challenge for Cerebrovascular Reactivity Assessment
References
- 1. The Acetazolamide Challenge: Techniques and Applications in the Evaluation of Chronic Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetazolamide reactivity on 123I-IMP single photon emission computed tomography in patients with major cerebral artery occlusive disease: correlation with positron emission tomography parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. radiology.unm.edu [radiology.unm.edu]
- 5. SPECT study of cerebral blood flow reactivity after acetazolamide in patients with transient ischemic attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. Quantitative assessment of rest and acetazolamide CBF using quantitative SPECT reconstruction and sequential administration of 123I-iodoamphetamine: comparison among data acquired at three institutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. Info - Brain - Diamox Protocol [info.radntx.com]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. Diagnostic use of neuro-spect quantified with 99mTc-ECD a model based on normal data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neurolite® (Technetium Tc99m Bicisate) Radiochemical Purity and Stability
Welcome to the technical support center for Neurolite® (Kit for the Preparation of Technetium Tc99m Bicisate (B1666976) for Injection). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to radiochemical purity (RCP) and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how is it prepared?
This compound® is a kit used for the preparation of Technetium Tc99m Bicisate (also known as Tc99m-ECD), a diagnostic radiopharmaceutical agent for cerebral perfusion imaging. The kit consists of two sterile, non-pyrogenic vials[1][2][3]:
-
Vial A: A lyophilized powder containing the active ingredient, bicisate dihydrochloride (B599025) (N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester dihydrochloride), a reducing agent (stannous chloride), and stabilizers[2][3].
Preparation involves a multi-step aseptic procedure where sterile, oxidant-free Sodium Pertechnetate (B1241340) Tc99m is added to Vial B, followed by the transfer of this solution to Vial A to form the final lipophilic Tc99m Bicisate complex[4][5].
Q2: What is the required radiochemical purity (RCP) for a this compound® preparation?
The radiochemical purity of a Tc-99m this compound® preparation must be greater than 90% before patient administration[5][6][7]. Any preparation falling below this threshold should be discarded[5].
Q3: What is the stability of prepared Tc99m Bicisate and how should it be stored?
Prepared Tc99m Bicisate is stable for up to six hours after reconstitution[2][4][8]. The prepared solution should be stored at controlled room temperature (15-25°C) and protected from light[1][3]. It should not be refrigerated or frozen[5].
Q4: What are the common radiochemical impurities in a this compound® preparation?
The primary radiochemical impurities are typically:
-
Free Technetium-99m Pertechnetate (99mTcO4-): Unbound technetium that was not reduced or chelated.
-
Reduced-Hydrolyzed Technetium (99mTcO2): A colloidal impurity that can form during preparation.
-
Hydrophilic Impurities: Such as a 99mTc-EDTA complex, which may form as EDTA is a component in Vial A[9].
These impurities remain at the origin (Rf 0.0) in the standard ethyl acetate (B1210297) thin-layer chromatography (TLC) system, while the desired lipophilic Tc99m Bicisate complex migrates to the solvent front (Rf 0.9 ± 0.1)[5][9].
Troubleshooting Guide
Problem: My radiochemical purity (RCP) is below the required 90% threshold.
Low RCP is the most common issue encountered. The following sections detail potential causes and corrective actions.
Cause 1: Improper Kit Preparation Technique
Q: Could my preparation technique be the cause of low RCP?
A: Yes, strict adherence to the manufacturer's recommended protocol is critical. Deviations can lead to incomplete labeling.
-
Solution: Review the detailed experimental protocol for kit preparation. Ensure all steps, especially the rapid injection of solutions and the removal of an equal volume of air to maintain vial pressure, are followed precisely[4][5]. Use aseptic techniques throughout the process[1].
Cause 2: Issues with the Technetium-99m Eluate
Q: Can the quality of the Sodium Pertechnetate Tc99m Injection affect the labeling?
A: Yes. The presence of oxidizing agents in the pertechnetate solution can interfere with the stannous chloride reducing agent, preventing the reduction of Tc-99m and subsequent labeling.
-
Solution: Only use sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection as specified in the package insert[3][4]. While this compound® is generally less sensitive than other agents to the time since the 99Mo/99mTc generator was last eluted, using fresh eluate is always a best practice[10].
Cause 3: Errors in the Quality Control (QC) Procedure
Q: Is it possible my RCP is actually acceptable, but my QC test is giving a false low result?
A: Yes, errors in the chromatography procedure can lead to inaccurate RCP measurements.
-
Solution:
-
Solvent Equilibration: Ensure the chromatography tank is sealed and allowed to equilibrate with the ethyl acetate solvent vapor for at least 15-40 minutes before placing the strip inside. Failure to do so can cause irreproducible results[5].
-
Spotting Technique: Apply a small spot (approx. 5 µL) to the origin line. The spot diameter should not exceed 10 mm. Allow the spot to dry completely (5-10 minutes) before placing it in the developing tank[5]. Placing the strip in the solvent immediately after spotting without adequate drying can cause significant errors[6].
-
Strip Placement: The origin spot must be above the level of the solvent in the tank[11].
-
Counting: When cutting the strip for counting, ensure the cut is made precisely at the designated mark (e.g., 4.5 cm)[5]. If using a well counter, avoid placing the entire strip in the well at once, as the high activity can cause dead time artifacts and erroneous results[6].
-
Quantitative Data Summary
| Parameter | Recommended Value / Specification | Reference |
| Minimum Radiochemical Purity (RCP) | > 90% | [5][6][7] |
| Post-Reconstitution Stability | Use within 6 hours | [3][4][8] |
| Storage (Prepared Kit) | 15-25°C; Protect from light | [1][3] |
| TLC Stationary Phase | Baker-Flex silica (B1680970) gel IB-F (or equivalent) | [4][5] |
| TLC Mobile Phase | Ethyl Acetate (HPLC Grade) | [4][5] |
| Rf of Tc99m Bicisate | 0.9 ± 0.1 | [5] |
| Rf of Impurities | ~0.0 | [5][9] |
Experimental Protocols
Protocol 1: Preparation of Technetium Tc99m Bicisate
This protocol is a summary based on manufacturer instructions. Always refer to the official package insert included with your kit.
Materials:
-
This compound® Kit (Vial A and Vial B)
-
Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection
-
Sterile 0.9% Sodium Chloride Injection (Bacteriostatic-free)
-
Sterile shielded syringes
-
Suitable radiation shielding
Procedure:
-
Visually inspect both vials for any damage or discoloration. Do not use if compromised.
-
Place Vial B (buffer solution) into a suitable radiation shield.
-
Using a sterile shielded syringe, aseptically add up to 3.70 GBq (100 mCi) of Sodium Pertechnetate Tc99m in approximately 2.0 mL to Vial B.
-
Immediately withdraw an equal volume of air from Vial B to maintain normal pressure.
-
Using a new sterile syringe, rapidly inject 3.0 mL of 0.9% Sodium Chloride Injection into Vial A (lyophilized powder).
-
Immediately withdraw an equal volume of air from Vial A. Shake the vial for a few seconds to ensure complete dissolution.
-
Within 30 seconds of reconstituting Vial A, aseptically and rapidly withdraw the entire contents of Vial A (3.0 mL).
-
Immediately inject the contents into Vial B.
-
Swirl the contents of Vial B for a few seconds to mix.
-
Incubate at room temperature for 30 minutes.
-
After incubation, visually inspect the final solution. It should be clear and free of particulate matter.
-
Measure the total radioactivity using a suitable calibrator.
-
Perform radiochemical purity testing prior to patient administration.
Protocol 2: Radiochemical Purity Testing via Thin-Layer Chromatography (TLC)
Materials:
-
Baker-Flex silica gel IB-F TLC plate (2.5 cm x 7.5 cm) or equivalent
-
Chromatography developing tank with a tight-fitting lid
-
Ethyl Acetate (HPLC grade)
-
Pencil, ruler, scissors
-
Micropipette or syringe with 25-27G needle
-
Dose calibrator or gamma counter
Procedure:
-
Pour ethyl acetate into the developing tank to a depth of 3-4 mm. Seal the tank and allow the atmosphere to equilibrate for at least 15 minutes[5].
-
Using a pencil, lightly draw a line (the origin) 2.0 cm from the bottom of the TLC plate. Draw a second line (the cut line) at 4.5 cm from the bottom[5].
-
Using a syringe or micropipette, apply approximately 5 µL of the prepared Tc99m Bicisate solution onto the center of the origin line. The spot should be <10 mm in diameter.
-
Allow the spot to air dry completely for 5-10 minutes[5].
-
Carefully place the TLC plate into the equilibrated developing tank, ensuring the origin spot is above the solvent level. Close the tank.
-
Allow the solvent front to migrate to or past the 7.0 cm mark.
-
Remove the plate from the tank and allow it to dry in a ventilated area.
-
Using scissors, cut the plate at the 4.5 cm mark[5]. This separates the plate into a bottom portion (containing impurities at the origin) and a top portion (containing the Tc99m Bicisate complex).
-
Separately measure the radioactivity of the top and bottom portions using a gamma counter or dose calibrator.
-
Calculation:
-
% Tc99m Bicisate (RCP) = [Counts in Top Portion / (Counts in Top Portion + Counts in Bottom Portion)] x 100
-
Visualizations
Caption: Workflow for this compound® preparation and quality control.
Caption: Troubleshooting decision tree for low RCP results.
References
- 1. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 2. This compound (Lantheus Medical Imaging, Inc.): FDA Package Insert [medlibrary.org]
- 3. This compound® Kit for the Preparation of Technetium Tc99m Bicisate for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
- 4. DailyMed - this compound- bicisate dihydrochloride kit [dailymed.nlm.nih.gov]
- 5. spcweb.produktresume.dk [spcweb.produktresume.dk]
- 6. gammadata.se [gammadata.se]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. snmmi.org [snmmi.org]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. cdn.ymaws.com [cdn.ymaws.com]
Troubleshooting poor image quality in Neurolite SPECT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor image quality in Neurolite™ (Technetium Tc99m Bicisate) SPECT imaging.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues that may arise during this compound™ SPECT experiments, leading to suboptimal image quality.
Q1: What are the most common causes of poor image quality in this compound™ SPECT?
Poor image quality in this compound™ SPECT can stem from three main sources: patient-related factors, issues with the radiopharmaceutical, or technical errors during image acquisition and processing.[1] Patient motion is a very common cause of artifacts.[1]
Q2: How can patient motion artifacts be identified and minimized?
-
Identification: Motion artifacts often appear as blurring or "ghosting" in the reconstructed images. Reviewing the raw data in cine mode can help visualize patient movement during the scan.
-
Minimization:
-
Patient Comfort: Ensure the patient is comfortable before starting the acquisition. Use head holders, straps, or other restraints to minimize movement.[2]
-
Clear Instructions: Clearly explain the importance of remaining still to the patient.
-
Sedation: For uncooperative patients, sedation may be considered, but it should be administered 5-10 minutes after the radiopharmaceutical injection if possible.[2]
-
Q3: My images show high extracerebral uptake (e.g., in the scalp or salivary glands). What could be the cause?
High extracerebral uptake can be due to:
-
Improper Injection Technique: Extravasation of the radiotracer at the injection site can lead to uptake in surrounding tissues. Ensure a clean intravenous injection followed by a saline flush.
-
Radiochemical Impurities: The presence of free Technetium-99m (99mTc) pertechnetate (B1241340) can result in uptake in the salivary glands and thyroid. This indicates a failure in the radiolabeling process.
Q4: The contrast between gray and white matter in my brain images is poor. How can I improve this?
Poor gray-to-white matter contrast can result from:
-
Suboptimal Acquisition Parameters: Using a low-resolution collimator can degrade image quality. A high-resolution or fan-beam collimator is recommended for brain SPECT.[3] The matrix size should be at least 128x128 to ensure adequate sampling.[3][4]
-
Incorrect Timing: Imaging too early after injection may not allow for sufficient clearance of the tracer from the blood pool, reducing contrast. A delay of at least 30-45 minutes post-injection is recommended for this compound™.[4]
-
Patient-Specific Factors: Certain pathologies can alter the expected biodistribution and reduce contrast.
Q5: I am observing "hot" or "cold" spots in the brain that do not correspond to the expected pathology. What could be the issue?
Anomalous areas of high or low uptake can be artifacts caused by:
-
Environmental Stimuli: The patient's environment during the uptake phase is critical. The injection should occur in a quiet, dimly lit room with minimal sensory stimulation.[2][4] For example, if the patient's eyes are open in a brightly lit room, increased uptake in the visual cortex may be observed.[3]
-
Patient Activities: The patient should not speak or read during the uptake period, as this can activate corresponding cortical areas and alter the perfusion pattern.[4]
-
Attenuation Artifacts: The skull and other dense tissues can attenuate photons, potentially creating artificial "cold" spots. Attenuation correction methods should be applied during image reconstruction.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound™ SPECT imaging.
| Parameter | Recommended Value | Notes |
| Radiopharmaceutical | ||
| Dose | 15-30 mCi (555-1110 MBq) | Pediatric doses should be adjusted based on standard guidelines.[4] |
| Radiochemical Purity (RCP) | ≥ 90% | As determined by chromatography.[5] |
| Time to Injection Post-Reconstitution | Within 6 hours | To ensure the stability of the Tc99m-Bicisate complex.[6] |
| Patient Preparation | ||
| IV Line Placement | At least 10 minutes prior to injection | Allows the patient to accommodate and reduces stress at the time of injection.[4] |
| Uptake Environment | Quiet, dimly lit room | Minimize sensory input for at least 10 minutes before and 5 minutes after injection.[3][4] |
| Image Acquisition | ||
| Time from Injection to Imaging | 30-45 minutes | Allows for optimal brain uptake and blood clearance.[4] |
| Collimator | Low-energy, high-resolution, parallel-hole | Fan-beam collimators can increase sensitivity.[3] |
| Energy Window | 20% window centered at 140 keV | Standard for 99mTc. |
| Matrix Size | 128 x 128 or greater | Ensures adequate spatial resolution.[4][6] |
| Angular Sampling | ≤ 3° | For a 360° rotation.[6] |
Experimental Protocols
Protocol 1: Quality Control of 99mTc-Bicisate (this compound™)
Objective: To determine the radiochemical purity (RCP) of 99mTc-Bicisate to ensure it meets the minimum acceptance criterion before patient administration.
Materials:
-
99mTc-Bicisate preparation
-
Whatman 3MM chromatography paper (or equivalent)
-
Ethyl acetate (B1210297) (mobile phase)
-
Developing chamber (e.g., a large test tube)
-
Scissors
-
Well counter or dose calibrator
Procedure:
-
Prepare the chromatography strip by drawing a faint pencil line approximately 1-2 cm from the bottom (the origin).
-
Using a syringe with a fine needle, carefully spot a small drop (1-5 µL) of the prepared 99mTc-Bicisate onto the origin.
-
Allow the spot to air dry completely (this may take 5-10 minutes).
-
Pour a small amount of ethyl acetate into the developing chamber to a depth of about 0.5 cm.
-
Carefully place the chromatography strip into the chamber, ensuring the origin is above the solvent level.
-
Allow the solvent to ascend the strip until it is near the top (the solvent front). This typically takes 4-5 minutes.[7]
-
Remove the strip from the chamber and mark the solvent front with a pencil.
-
Allow the strip to dry.
-
Cut the strip into two segments: one containing the origin (where impurities like reduced/hydrolyzed 99mTc and 99mTc-pertechnetate remain) and the other containing the solvent front (where the lipophilic 99mTc-Bicisate complex migrates).[7]
-
Separately measure the radioactivity of each segment in a well counter or dose calibrator.
-
Calculate the radiochemical purity (RCP) using the following formula:
RCP (%) = [Activity of the 99mTc-Bicisate segment / (Activity of the 99mTc-Bicisate segment + Activity of the origin segment)] x 100
Acceptance Criterion: The RCP should be ≥ 90%.[5] If the RCP is below this value, the preparation should not be used for patient administration.
Visualizations
Troubleshooting Workflow for Poor this compound™ SPECT Image Quality
References
- 1. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 2. radiology.unm.edu [radiology.unm.edu]
- 3. auntminnie.com [auntminnie.com]
- 4. snmmi.org [snmmi.org]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. nucleanord.fr [nucleanord.fr]
- 7. A rapid chromatographic method for quality control of technetium-99m-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]
Artifact reduction techniques in Neurolite brain imaging
Neurolite Technical Support Center: Artifact Reduction
Welcome to the this compound technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding artifact reduction in this compound brain imaging data.
Troubleshooting Guides
This section addresses specific artifact-related issues you may encounter during your experiments. Follow these step-by-step guides to identify and mitigate common sources of noise.
Issue 1: My data shows sharp, irregular spikes that coincide with the subject's movement logs. How can I correct for these motion artifacts?
Answer:
This issue is characteristic of motion artifacts, which are a primary source of contamination in this compound data. They are caused by the physical displacement of the this compound headset relative to the scalp, leading to sudden, high-amplitude changes in the signal.
Troubleshooting Steps:
-
Identification:
-
Visually inspect your raw data for large, abrupt spikes that are not physiologically plausible.
-
Correlate the timing of these spikes with accelerometer data from the this compound headset or with video recordings of the subject.
-
Utilize a motion detection algorithm, such as calculating the standard deviation of the signal in a sliding window, to flag potential artifact segments.
-
-
Correction Methods:
-
Segment Exclusion (Recommended for severe artifacts): If the artifact is large and isolated, the simplest approach is to exclude that segment of data from your analysis. This is effective but results in data loss.
-
Spline Interpolation: For shorter-duration artifacts, you can remove the contaminated segment and interpolate the missing data points using a spline function.
-
Principal Component Analysis (PCA) Filtering: This method identifies the principal components of the signal and allows you to remove components that are highly correlated with motion sensor data.
-
Wavelet Filtering: This technique decomposes the signal into different frequency components. Because motion artifacts often have a unique frequency profile, wavelet-based methods can effectively identify and remove them while preserving the underlying neural signal.
-
Issue 2: I'm observing a strong, periodic oscillation in my signal at approximately 1-1.5 Hz. What is this, and how can I remove it?
Answer:
A strong, periodic oscillation in the 1-1.5 Hz range is typically a cardiac artifact, caused by the heartbeat-related pulsation of blood vessels in the brain. This hemodynamic effect can interfere with the detection of true neural signals.
Troubleshooting Steps:
-
Identification:
-
Perform a frequency analysis (e.g., using a Fast Fourier Transform or FFT) on your raw data. A prominent peak between 1 and 1.5 Hz is a strong indicator of a cardiac artifact.
-
If available, correlate the this compound signal with simultaneously recorded electrocardiogram (ECG) or photoplethysmography (PPG) data. A high correlation will confirm the artifact's origin.
-
-
Correction Methods:
-
Band-Stop Filtering: Apply a narrow band-stop (notch) filter centered on the cardiac frequency identified in your FFT analysis. This is a quick but potentially problematic method, as it may also remove neural data at that frequency.
-
Adaptive Filtering: Use an adaptive filter with a reference signal (like ECG or a dedicated reference channel) to predict and subtract the cardiac artifact from the this compound data.
-
Independent Component Analysis (ICA): ICA is a powerful blind source separation technique that can effectively isolate the cardiac artifact into one or more independent components. These components can then be identified (often by their characteristic frequency and topography) and removed before reconstructing the cleaned signal.
-
Frequently Asked Questions (FAQs)
Q1: What are the main categories of artifacts in this compound imaging?
A1: Artifacts in this compound data can be broadly categorized into three types:
-
Physiological Artifacts: Originating from the subject's body, such as heartbeat (cardiac), respiration, and eye blinks (ocular).
-
Motion-Related Artifacts: Caused by head or body movements, leading to shifts in the sensor-scalp interface.
-
Environmental & Instrumental Artifacts: Stemming from external sources like ambient light fluctuations, electromagnetic interference from other lab equipment, or inherent noise in the this compound hardware.
Q2: Should I apply artifact correction before or after my main data analysis?
Q3: How do I choose the best artifact reduction technique for my experiment?
A3: The choice depends on the type of artifact and the nature of your experimental design.
-
For predictable, periodic artifacts like cardiac noise, ICA or adaptive filtering are highly effective.
-
For sudden, high-amplitude motion artifacts , wavelet filtering or segment-based correction methods (e.g., spline interpolation) are often superior.
-
If you have multiple noise sources , a combination of techniques or a comprehensive method like ICA is recommended. Refer to the data comparison table below for a quantitative overview.
Data Presentation: Comparison of Correction Techniques
The following table summarizes the performance of common artifact reduction techniques on a sample this compound dataset contaminated with both motion and cardiac artifacts. Performance is measured by the improvement in Signal-to-Noise Ratio (SNR).
| Correction Technique | Target Artifact | Average SNR Improvement (dB) | Computational Cost | Data Loss |
| No Correction (Baseline) | N/A | 0 | None | None |
| Band-Stop Filter | Cardiac | +3.5 | Low | Minimal |
| Spline Interpolation | Motion | +5.2 | Medium | Moderate |
| Wavelet Filtering | Motion | +7.8 | High | Minimal |
| Independent Component Analysis (ICA) | Cardiac, Ocular, Motion | +9.4 | Very High | Minimal |
Experimental Protocol: ICA-Based Artifact Removal
This protocol provides a detailed methodology for using Independent Component Analysis (ICA) to remove physiological and motion artifacts from this compound data.
Objective: To isolate and remove non-neural signal components from raw this compound recordings.
Materials:
-
This compound recording system
-
Multi-channel this compound headset
-
Data acquisition software
-
Analysis software with ICA capabilities (e.g., MATLAB with EEGLAB, or Python with MNE)
Methodology:
-
Data Acquisition:
-
Ensure the this compound headset is properly fitted to the subject to minimize motion.
-
Record data from all available channels. A higher channel count generally leads to better ICA decomposition.
-
If possible, simultaneously record reference signals (ECG, EOG, respiration) to aid in component identification.
-
-
Pre-Processing:
-
Load the raw this compound data into your analysis software.
-
Apply a high-pass filter (e.g., at 0.1 Hz) to remove slow drifts.
-
Visually inspect the data and remove channels with excessive, non-recoverable noise.
-
-
Run ICA Decomposition:
-
Apply the ICA algorithm (e.g., 'runica' or 'fastica') to the pre-processed multi-channel data. The algorithm will unmix the signals into a set of statistically independent components.
-
-
Component Identification & Removal:
-
For each component, analyze its time course, frequency spectrum, and spatial topography.
-
Cardiac Components: Look for a regular, rhythmic time course (~1-1.5 Hz) and a corresponding sharp peak in the frequency spectrum.
-
Ocular (Blink) Components: Look for sharp, high-amplitude deflections in the time course with a frontal scalp topography.
-
Motion Components: These often have irregular, high-amplitude time courses and a diffuse or edge-based topography.
-
Once artifactual components are identified, flag them for removal.
-
-
Signal Reconstruction:
-
Reconstruct the this compound data using the inverse ICA transformation, excluding the previously flagged artifactual components. The result is a cleaned dataset ready for further analysis.
-
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to this compound data processing.
Caption: A logical workflow for identifying and correcting artifacts in this compound data.
Caption: A simplified signaling pathway showing how artifacts can interfere with the target signal.
Impact of patient motion on Neurolite SPECT results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Neurolite (Tc-99m Bicisate/ECD) SPECT experiments, with a specific focus on the impact of patient motion.
Frequently Asked Questions (FAQs)
Q1: What is this compound SPECT imaging and what are its primary applications for researchers?
This compound™, or Technetium (99mTc) Bicisate (also known as Ethyl Cysteinate Dimer - ECD), is a radiopharmaceutical used for brain perfusion SPECT imaging.[1][2] It is a lipophilic agent that crosses the blood-brain barrier and gets trapped in the brain tissue, allowing for the assessment of regional cerebral blood flow (rCBF).[3][4] For researchers in drug development and neuroscience, its primary applications include:
-
Seizure localization: Identifying the area of seizure onset by comparing rCBF during a seizure (ictal) and between seizures (interictal).[5][6]
-
Dementia evaluation: Differentiating between types of dementia, such as Alzheimer's disease and frontotemporal dementia, based on characteristic patterns of reduced blood flow.[7]
-
Cerebrovascular disease assessment: Evaluating brain perfusion in conditions like stroke and transient ischemic attacks.[4]
-
Neuropsychiatric disorder research: Investigating perfusion abnormalities in various psychiatric conditions.
Q2: What are the common artifacts in this compound SPECT imaging, and how does patient motion contribute to them?
Patient motion is a primary source of artifacts in SPECT imaging.[8] Motion during the lengthy acquisition period (typically 20-40 minutes) can lead to misregistration of projection data, resulting in blurred images and artifacts that can mimic perfusion defects or mask true abnormalities.[2][7] These artifacts can significantly impact the diagnostic accuracy of the scan.[8] Other potential artifacts include those related to equipment malfunction (e.g., center of rotation errors) and reconstruction or post-processing errors.[8]
Q3: What are the visual characteristics of motion artifacts in this compound SPECT images?
Motion artifacts can manifest in several ways, including:[9]
-
Blurring of cortical structures.
-
"Streaking" or "shading" across the image.
-
Distortion of brain structures.
-
Apparent perfusion defects in areas that are actually normal.
-
Misalignment between the SPECT data and co-registered anatomical images (e.g., MRI).
Reviewing the raw projection data (sinogram) can often help in identifying the presence of patient motion.[2]
Troubleshooting Guide
Issue 1: Suspected Patient Motion Artifacts in Reconstructed Images
-
Problem: The reconstructed this compound SPECT images show blurring, streaking, or unexpected perfusion defects that do not align with clinical expectations.
-
Troubleshooting Steps:
-
Review Raw Data: Inspect the raw projection data in a cine loop or sinogram format. Abrupt shifts or discontinuities in the data are strong indicators of patient motion.[2][9]
-
Qualitative Assessment: Compare the suspected artifactual defects with known patterns of cerebrovascular territories. Motion-induced artifacts often do not conform to these anatomical boundaries.[8]
-
Quantitative Analysis: If available, utilize motion detection software to quantify the extent of patient movement during the acquisition.
-
Consider Re-acquisition: If significant motion is confirmed and the radiotracer's half-life allows, re-imaging the patient may be the most effective solution to obtain a diagnostic quality scan.[9]
-
Apply Motion Correction: If re-acquisition is not feasible, apply post-processing motion correction algorithms.
-
Issue 2: Difficulty in Preventing Patient Motion During Acquisition
-
Problem: Patients, particularly those with neurological conditions, have difficulty remaining still for the duration of the SPECT scan.
-
Preventative Measures:
-
Patient Comfort: Ensure the patient is as comfortable as possible. This includes providing head support, cushions under the knees, and a blanket.[7] The patient should also be encouraged to void before the scan.[1]
-
Clear Communication: Thoroughly explain the procedure to the patient and emphasize the importance of remaining still during the scan.[8]
-
Head Restraints: Use light head restraints, such as straps or foam pads, to help minimize involuntary movements. However, rigid fixation should be avoided.[1][10]
-
Optimized Environment: Conduct the injection and uptake period in a quiet, dimly lit room with minimal sensory stimulation to promote patient relaxation.[1][4]
-
Sedation Protocol: If necessary, sedation can be administered after the this compound injection (at least 5 minutes post-injection) to avoid altering the cerebral blood flow patterns being measured.[2][7]
-
Quantitative Data on Motion Impact
Patient motion can significantly impact the quantitative accuracy of this compound SPECT studies. The following table summarizes findings from studies on motion correction.
| Metric | Motion-Corrupted Data | Motion-Corrected Data | Reference |
| Mean Registration Error (MRE) | - | Mostly within 1 pixel (4.4 mm) | [11] |
| Mean Square Difference (MSD) Improvement | - | Significant improvements (>2) were common | [11] |
| Diagnostic Acceptability | 8% of datasets were diagnostically unacceptable | Improved to acceptable post-correction | [12] |
| Quantitative Accuracy (SUV) | Significant differences in high-motion cases | Significant improvement in 7 of 8 ROIs | [12] |
Experimental Protocols
Protocol 1: Data-Driven Motion Correction
This protocol outlines a general methodology for data-driven motion correction in this compound SPECT imaging, adapted from phantom and clinical studies.[11][13]
-
Acquisition of Projection Data: Acquire SPECT projection data as per standard clinical protocols.
-
Initial Reconstruction: Perform an initial reconstruction of the acquired data, which may contain motion artifacts.
-
Identification of Misaligned Projections:
-
Divide the acquisition into short time frames.
-
Reconstruct images for each time frame.
-
Use an image-based registration algorithm to compare each frame to a reference frame (e.g., the first frame or an average of frames).
-
-
Estimation of Motion Parameters:
-
For each misaligned frame, estimate the rigid body motion parameters (three translational and three rotational).
-
This is achieved by finding the transformation that maximizes the similarity between the frame and the reference.
-
-
Motion-Corrected Reconstruction:
-
Incorporate the estimated motion parameters into a 3D reconstruction algorithm.
-
This corrects for the motion on an event-by-event basis or by re-projecting the corrected data.
-
-
Iterative Refinement (Optional): The motion-corrected reconstruction can be used as a new reference, and the process can be iterated for improved accuracy. However, studies have shown that most errors are removed in a single iteration.[11][13]
Visualizations
Caption: Workflow for this compound SPECT acquisition and motion artifact troubleshooting.
Caption: Relationship between patient motion types, their impact, and solutions.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. greenkid.idv.tw [greenkid.idv.tw]
- 3. auntminnie.com [auntminnie.com]
- 4. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 5. Sensitivity and specificity of quantitative difference SPECT analysis in seizure localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 9. youtube.com [youtube.com]
- 10. nucleanord.fr [nucleanord.fr]
- 11. Practical aspects of a data-driven motion correction approach for brain SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 99mTc-Bicisate SPECT Imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 99mTc-bicisate for single-photon emission computed tomography (SPECT) brain imaging.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 99mTc-bicisate uptake in the brain?
A1: 99mTc-bicisate, a lipophilic complex, crosses the blood-brain barrier via passive diffusion.[1] In the brain, it is metabolized by endogenous esterases into polar, less diffusible compounds that are trapped, allowing for SPECT imaging.[2][3] This retention is dependent on regional cerebral blood flow (CBF).
Q2: What is the optimal time for imaging after injection of 99mTc-bicisate?
A2: Optimal images are typically acquired 30-60 minutes after injection.[1] However, interpretable images can be obtained as early as 20 minutes post-injection, with a delay of approximately 45 minutes recommended for the best image quality.[4][5]
Q3: What are the key patient preparation steps before a 99mTc-bicisate scan?
A3: Patients should be well-hydrated and should avoid caffeine (B1668208), alcohol, and other drugs known to affect cerebral blood flow prior to the scan.[5] To minimize sensory and cognitive stimuli during tracer uptake, the injection should be administered in a quiet, dimly lit room, with no interaction with the patient for at least 5 minutes post-injection.[5] Intravenous access should be established at least 10 minutes before injection to allow the patient to acclimate.[5]
Q4: What is the expected biodistribution of 99mTc-bicisate?
A4: 99mTc-bicisate is rapidly cleared from the blood, with less than 10% of the injected dose remaining in the blood after 5 minutes.[6] The primary route of excretion is through the kidneys into the urine.[1] Brain uptake is approximately 6.5 ± 1.9% of the injected dose at 5 minutes post-injection and remains relatively stable for several hours.[6]
Troubleshooting Guide
Issue 1: High Extracerebral Uptake (e.g., in the scalp or salivary glands)
-
Question: We are observing significant 99mTc-bicisate uptake in areas outside the brain, which is interfering with our analysis of cerebral perfusion. What could be the cause and how can we minimize this?
-
Answer:
-
Possible Causes:
-
Improper Injection Technique: Extravasation of the radiotracer at the injection site can lead to localized uptake.
-
Patient State: Anxiety or discomfort can increase muscle and scalp blood flow.
-
Radiochemical Impurities: The presence of hydrophilic impurities in the 99mTc-bicisate preparation can lead to altered biodistribution.
-
-
Troubleshooting Steps:
-
Verify Injection Site: Ensure the injection was purely intravenous with no signs of infiltration.
-
Optimize Patient Comfort: Maintain a calm and comfortable environment for the patient before, during, and after injection as detailed in the patient preparation FAQ.
-
Perform Quality Control: Assess the radiochemical purity (RCP) of the 99mTc-bicisate preparation. The RCP should be greater than 90%.[7]
-
Consider Physical Maneuvers: In some clinical settings, a scalp tourniquet has been used to reduce scalp blood flow, though this is less common in research settings.
-
-
Issue 2: Low Brain Uptake or Poor Image Quality
-
Question: Our SPECT images show low overall brain uptake of 99mTc-bicisate, resulting in poor image quality. What are the potential reasons for this?
-
Answer:
-
Possible Causes:
-
Low Radiochemical Purity (RCP): If the RCP of the 99mTc-bicisate is below the recommended 90%, the amount of active compound available to cross the blood-brain barrier is reduced.[7]
-
Patient Medication/Substances: Vasoconstrictive drugs or substances like caffeine can reduce global cerebral blood flow, leading to decreased tracer delivery.
-
Incorrect Patient State: Hyperventilation can cause cerebral vasoconstriction and reduce blood flow.
-
-
Troubleshooting Steps:
-
Confirm RCP: Always perform quality control on the 99mTc-bicisate preparation before injection.
-
Review Patient History: Screen subjects for the use of medications or substances that could affect cerebral blood flow.[5]
-
Control Patient's Physiological State: Ensure the patient is breathing normally and is in a relaxed state during the uptake phase.
-
-
Issue 3: Inconsistent Results Between Experiments
-
Question: We are seeing significant variability in 99mTc-bicisate uptake in our control group across different experimental sessions. How can we improve reproducibility?
-
Answer:
-
Possible Causes:
-
Inconsistent Patient/Subject Preparation: Variations in diet, hydration, and environment can introduce variability.
-
Variable Radiopharmaceutical Quality: Differences in the radiolabeling process can affect the final product.
-
Inconsistent Imaging Parameters: Changes in acquisition or processing parameters will affect the final quantitative results.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to standardized protocols for subject preparation, radiopharmaceutical preparation, and imaging.
-
Maintain a Log: Keep a detailed log of all experimental parameters for each session, including the lot numbers of kits, elution times, and RCP values.
-
Regular Quality Assurance: Perform regular quality assurance checks on the SPECT scanner to ensure consistent performance.
-
-
Data Presentation
Table 1: Biodistribution of 99mTc-bicisate in Normal Human Subjects
| Organ | Percentage of Injected Dose (%) | Time Post-Injection |
| Brain | 6.5 ± 1.9 | 5 minutes |
| Blood | < 10 | 5 minutes |
| Lungs | Negligible | - |
| Liver | Variable (Hepatobiliary excretion) | - |
| Kidneys | Primary route of clearance | - |
| Bladder | Critical organ for radiation dose | - |
Data synthesized from references[1][6].
Table 2: Factors Influencing 99mTc-bicisate Uptake
| Factor | Effect on Brain Uptake | Quantitative Impact (where available) |
| Radiochemical Purity (RCP) | Decreased uptake with lower RCP | RCP should be >90% |
| Caffeine/Alcohol | Decreased cerebral blood flow | - |
| Patient Anxiety/Discomfort | Increased extracerebral (scalp) uptake | - |
| Hyperventilation | Decreased cerebral blood flow | - |
| Hypercapnia | Increased cerebral blood flow, decreased extraction | Brain extraction decreased from 0.70 to 0.56 in rats |
Data synthesized from references[5][7][8].
Experimental Protocols
Protocol 1: Radiolabeling of Bicisate with 99mTc
This protocol is based on the manufacturer's instructions for the this compound® kit.
-
Preparation:
-
Reconstitution:
-
Place Vial B in a suitable radiation shield.[10]
-
Aseptically add up to 3.70 GBq (100 mCi) of sterile, non-pyrogenic sodium pertechnetate (B1241340) (99mTcO4-) in approximately 2.0 mL to Vial B.[9][10]
-
Rapidly inject 3.0 mL of 0.9% Sodium Chloride Injection into Vial A to dissolve the contents. Shake for a few seconds.[7][9]
-
Within 30 seconds, withdraw 1.0 mL of the solution from Vial A and inject it into Vial B.[10]
-
-
Incubation:
-
Final Product:
Protocol 2: Quality Control of 99mTc-bicisate
A rapid mini-paper chromatography (MPC) method is described below.
-
Materials:
-
Whatman Chr 17 paper (1.0 cm x 9.0 cm)[11]
-
Ethyl acetate (B1210297) (mobile phase)[11]
-
Developing chamber (e.g., a blood collection tube)[11]
-
-
Procedure:
-
Spot a small drop of the prepared 99mTc-bicisate solution onto the origin of the chromatography paper.
-
Place the paper in the developing chamber containing ethyl acetate.
-
Allow the solvent front to travel to the top of the paper strip. This typically takes 3-4 minutes.[11]
-
-
Analysis:
-
The lipophilic 99mTc-bicisate complex will migrate with the solvent front (Rf value of 0.8-1.0).[11]
-
Radiochemical impurities such as free pertechnetate (99mTcO4-) will remain at the origin.
-
Cut the strip in half and count the activity in each section using a gamma counter or dose calibrator.
-
-
Calculation:
-
Radiochemical Purity (%) = (Activity of top half / (Activity of top half + Activity of bottom half)) x 100
-
The RCP should be greater than 90% for clinical use.[7]
-
Visualizations
Caption: Troubleshooting workflow for high extracerebral uptake.
Caption: Workflow for 99mTc-bicisate preparation and use.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. snmmi.org [snmmi.org]
- 6. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spcweb.produktresume.dk [spcweb.produktresume.dk]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. tech.snmjournals.org [tech.snmjournals.org]
Neurolite Scan Technical Support Center: Improving Signal-to-Noise Ratio
Welcome to the technical support center for Neurolite Scans. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the signal-to-noise ratio (SNR) and why is it important for my this compound scans?
Q2: My this compound scan images appear noisy and the signal is weak. What are the potential causes?
Several factors can contribute to a low SNR in your this compound scans. These can be broadly categorized into three areas: experimental setup, data acquisition parameters, and subject-related factors.
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Experimental Setup:
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Inadequate shielding of the scanning environment can introduce external electromagnetic interference.
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For fluorescence-based this compound modalities, suboptimal fluorophore concentration or photobleaching can weaken the signal.
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The use of general-purpose hardware instead of application-specific components (e.g., radio frequency coils in MRI-based modalities) can result in lower sensitivity.[3]
-
-
Data Acquisition Parameters:
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Very high temporal resolution (fast frame rates) can reduce the number of photons collected per frame, thus decreasing the SNR.[4]
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Inappropriate illumination intensity in fluorescence imaging can either lead to a weak signal (too low) or cause phototoxicity and photobleaching (too high), which also degrades the signal over time.[5]
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For MRI-based this compound modalities, a lower magnetic field strength will inherently produce a weaker signal.[6]
-
-
Subject-Related Factors:
Q3: How can I improve the SNR during the experimental setup and data acquisition phases?
Optimizing your experimental protocol before and during data acquisition is the most effective way to ensure a high SNR.
-
Enhance the Signal:
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For MRI-based this compound scans, using a higher-field scanner can increase the signal.[6]
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Utilize dedicated, custom-designed radio frequency (RF) coils that fit closely to the region of interest. These can provide significant SNR gains over general-purpose coils.[3]
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In fluorescence imaging, ensure optimal concentration and delivery of your fluorescent indicators.[10]
-
-
Minimize Noise:
Below is a summary of common noise sources and mitigation strategies at the acquisition stage:
| Noise Source | Type | Description | Mitigation Strategies |
| Head Motion | Artifactual | Movement of the subject during the scan.[7][8] | Head immobilization (padding, bite bars), subject training.[8][9] |
| Physiological Noise | Biological | Signal fluctuations from heartbeat and respiration.[7][9] | Monitoring of cardiac and respiratory rates for later removal.[9] |
| Thermal Noise | Instrumental | Electronic noise from the scanner hardware.[11] | Using higher field strength scanners, dedicated RF coils.[3][6] |
| Photon Shot Noise | Quantum | Statistical fluctuations in the number of detected photons.[1][2] | Increase photon flux by adjusting illumination or using brighter fluorophores.[5] |
| Detector Noise | Instrumental | Electronic noise from the camera or photodetector.[1][12] | Use detectors with low read noise. |
Q4: What post-processing techniques can I use to improve the SNR of my existing this compound scan data?
If you have already acquired your data, several post-processing techniques can help to reduce noise and enhance the signal.
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Motion Correction: This is a standard preprocessing step that realigns image volumes to correct for head movement during the scan.[7][8]
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Temporal Filtering: High-pass filtering can remove slow signal drifts, while low-pass filtering can reduce high-frequency noise.[8]
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Spatial Smoothing: Applying a spatial filter (e.g., a Gaussian kernel) can average out noise, but it may also reduce the effective spatial resolution.[13]
-
Advanced Denoising Algorithms: More sophisticated methods can be employed to separate signal from noise:
-
Principal Component Analysis (PCA) and Independent Component Analysis (ICA): These techniques can identify and remove noise components from the data.[9]
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Machine Learning-Based Denoising: Deep learning models, such as DeepCAD, have been developed to effectively suppress noise in calcium imaging data without needing high-SNR ground truth data.[2]
-
Here is a comparison of common post-processing denoising techniques:
| Denoising Technique | Primary Target Noise | Advantages | Disadvantages |
| Motion Correction | Head motion artifacts[7][8] | Essential for nearly all fMRI studies. | May not perfectly correct all motion-related artifacts. |
| Temporal Filtering | Low-frequency drifts, high-frequency noise.[8] | Simple to implement, effective for baseline correction. | Can potentially remove signals of interest if not used carefully. |
| Spatial Smoothing | Random noise.[13] | Increases SNR. | Reduces spatial resolution.[13] |
| ICA-based Methods (e.g., FIX, ICA-AROMA) | Structured noise (physiological, motion).[14][15] | Can effectively remove complex noise patterns. | May require manual classification of components. |
| Machine Learning (e.g., DeepCAD) | Detection noise (shot noise, electronic noise).[2] | Can significantly improve SNR without high-SNR reference data. | May require significant computational resources. |
Experimental Protocols
Protocol 1: Standard Motion Correction Workflow
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Select a Reference Volume: Choose a single functional volume from the time series as a stable reference point.
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Rigid Body Transformation: Assume the head moves as a rigid body with six degrees of freedom (three translations and three rotations).
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Iterative Realignment: For each volume in the time series, an iterative algorithm adjusts the six motion parameters to minimize a cost function (e.g., the mean squared difference) between that volume and the reference volume.[8]
-
Reslicing: Apply the estimated motion parameters to reslice the images, creating a new time series where the brain volumes are aligned.
-
Visual Inspection: Review the generated motion parameter plots to assess the extent of movement and the success of the correction.
Protocol 2: Applying a High-Pass Temporal Filter
-
Determine Cutoff Frequency: Identify the frequency below which signal variations are considered to be slow drifts rather than neural activity. This will depend on your experimental design.
-
Fourier Transform: Convert the time series data for each voxel from the time domain to the frequency domain using a Fourier transform.
-
Apply Filter: Remove the frequency components below your chosen cutoff frequency.
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Inverse Fourier Transform: Convert the filtered data back to the time domain. This results in a "detrended" time series.[8]
Visual Guides
Caption: A workflow for troubleshooting low SNR in this compound scans.
Caption: Major sources of noise that can affect this compound scan data.
Caption: A typical post-processing pipeline for improving SNR.
References
- 1. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Improving signal-to-noise ratio in transcranial magnetic resonance guided focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.psychology.uiowa.edu [www2.psychology.uiowa.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. mriquestions.com [mriquestions.com]
- 9. Reducing Correlated Noise in fMRI Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CalTrig: A GUI-Based Machine Learning Approach for Decoding Neuronal Calcium Transients in Freely Moving Rodents | eNeuro [eneuro.org]
- 11. Lowering the thermal noise barrier in functional brain mapping with magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 13. researchgate.net [researchgate.net]
- 14. Denoising task‐related fMRI: Balancing noise reduction against signal loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Denoising task-related fMRI: Balancing noise reduction against signal loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Post-Thrombolysis Neurolite® Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Neurolite® (Technetium Tc99m Bicisate) SPECT scans to assess the brain after thrombolytic therapy for ischemic stroke.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it work in brain perfusion imaging?
A1: this compound®, or Technetium Tc99m Bicisate (also referred to as ECD), is a radiopharmaceutical agent used for Single Photon Emission Computed Tomography (SPECT) to evaluate regional cerebral blood flow (rCBF). As a lipophilic compound, it crosses the blood-brain barrier and is taken up by brain tissue.[1][2] Its retention within brain cells is dependent on intracellular esterase activity, which converts it into a less diffusible, polar compound.[2][3] This metabolic trapping mechanism means that this compound® uptake is not only dependent on blood flow but also on the metabolic viability of the brain tissue.[3]
Q2: What is the optimal timing for a this compound® SPECT scan after injection?
A2: Optimal images are typically acquired 30-60 minutes after the injection of this compound®.[1] The amount of tracer in the brain remains stable for up to 6 hours post-injection, providing a flexible imaging window.[1] For patient preparation, it is recommended to establish intravenous access at least 10 minutes prior to injection to allow the patient to acclimate. The injection should occur in a quiet, dimly lit room with minimal sensory stimuli, and the patient should not speak or read during and immediately after the injection to avoid artifacts from neuronal activation.
Q3: Can thrombolytic therapy itself affect the this compound® scan results?
A3: Yes, thrombolytic agents like tissue plasminogen activator (tPA) can significantly alter the cerebrovascular environment, which in turn affects the this compound® scan. Thrombolysis can lead to reperfusion of ischemic tissue, but it can also disrupt the blood-brain barrier (BBB).[4][5] BBB disruption can influence tracer delivery and retention, potentially complicating the interpretation of perfusion deficits.[4][6]
Q4: What is "luxury perfusion" and how does it appear on a post-thrombolysis this compound® scan?
A4: Luxury perfusion, also known as post-ischemic hyperperfusion, is a state where cerebral blood flow is in excess of the local metabolic needs of the tissue.[7] This phenomenon is common after successful reperfusion of an infarcted area.[7] A key challenge in interpreting post-thrombolysis scans is that this high-flow state can mask underlying tissue damage. However, because this compound® retention requires cellular metabolic function (esterase activity), an area of luxury perfusion in non-viable, infarcted tissue will paradoxically appear as a persistent perfusion defect on the scan.[3] This is because while blood flow is restored, the damaged cells cannot metabolize and trap the tracer.[2][3] This characteristic helps differentiate true reperfusion of viable tissue from non-nutritional high flow to damaged tissue.
Troubleshooting Guide
Issue 1: Unexpected perfusion defect in an area of known reperfusion.
-
Question: My post-thrombolysis this compound® SPECT scan shows a significant perfusion defect, but angiography confirms that the occluded vessel has been successfully opened. Why is there a discrepancy?
-
Answer: This is a classic example of the "luxury perfusion" phenomenon when imaged with this compound®. The successful thrombolysis has restored blood flow to the affected area, but the brain tissue has already progressed to infarction and is no longer metabolically active.[7] this compound® requires viable cells with intact esterase function to be trapped.[3] In an infarct core, despite high blood flow, the tracer is not retained, resulting in a persistent defect on the scan.[2][3] This finding suggests that the reperfusion was not "nutritional" and did not salvage the tissue in that region, which implies a poorer prognosis for that specific area of the brain.[7]
Issue 2: Differentiating the ischemic penumbra from the infarct core.
-
Question: How can I use a this compound® scan to distinguish between salvageable tissue (penumbra) and the irreversibly damaged infarct core after thrombolysis?
-
Answer: Differentiating the penumbra from the infarct core is a primary goal of post-stroke imaging. While MRI with Diffusion-Weighted Imaging (DWI) is highly sensitive for identifying the infarct core, this compound® SPECT can provide valuable functional information.[8]
-
Infarct Core: Will typically show a severe and persistent perfusion defect, even if blood flow is restored (as in luxury perfusion), due to the loss of metabolic activity required for tracer retention.[3]
-
Ischemic Penumbra: This tissue is hypoperfused but still metabolically active. If thrombolysis successfully restores blood flow to the penumbra, a post-treatment this compound® scan should show improved or normalized tracer uptake, indicating successful reperfusion of viable tissue. A persistent, less severe defect may indicate ongoing ischemia.
-
Issue 3: Scan shows widespread, patchy, or difficult-to-interpret areas of reduced uptake.
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Question: The post-thrombolysis scan is showing heterogeneous uptake patterns that don't conform to a clear vascular territory. What could be the cause?
-
Answer: Several factors could contribute to such a pattern:
-
Blood-Brain Barrier (BBB) Disruption: Thrombolytic therapy can increase BBB permeability.[4] Significant disruption can lead to altered tracer kinetics and may contribute to a heterogeneous appearance on the scan. Increased BBB permeability is associated with a higher risk of hemorrhagic transformation and poorer functional outcomes.[5][6][9]
-
Incomplete or Fragmented Reperfusion: Thrombolysis may result in the breakup of a clot into smaller fragments that travel downstream, leading to multiple small, scattered areas of ischemia.
-
Patient Motion or External Stimuli: If the patient was not in a resting state with minimal sensory input during tracer uptake, activation of certain brain regions could lead to relatively increased uptake, making other areas appear falsely hypoperfused. Ensure strict adherence to patient preparation protocols.
-
Data Presentation
The following table summarizes the expected findings on a post-thrombolysis this compound® SPECT scan under different physiological conditions. This is an illustrative guide, as actual quantitative values can vary significantly based on the patient, timing, and equipment.
| Tissue State | Expected Cerebral Blood Flow (CBF) | Expected Cellular Metabolism | Expected this compound® (ECD) SPECT Finding | Interpretation |
| Normal Brain Tissue | Normal | Normal | Normal / High Uptake | Healthy, well-perfused, and metabolically active tissue. |
| Infarct Core (No Reperfusion) | Severely Decreased | Absent | Severe Perfusion Defect | Irreversibly damaged tissue with no blood flow. |
| Ischemic Penumbra (Pre-Reperfusion) | Decreased | Reduced but Present | Moderate Perfusion Defect | At-risk, but potentially salvageable tissue. |
| Successful Reperfusion of Penumbra | Restored / Normal | Restored / Normal | Improved or Normal Uptake | Salvaged tissue with restored nutritional blood flow. |
| Luxury Perfusion (Infarcted Tissue) | High / Normal | Absent | Persistent Perfusion Defect [2][3] | Non-nutritional reperfusion to non-viable tissue. Poor prognosis for the affected area.[7] |
Experimental Protocols
Methodology for Post-Thrombolysis this compound® SPECT Imaging
This protocol outlines a general methodology for performing a this compound® SPECT scan in a research setting to evaluate the effects of thrombolytic therapy.
-
Patient Selection and Baseline Imaging:
-
Enroll patients with acute ischemic stroke who are candidates for and have received intravenous thrombolysis (e.g., with tPA).
-
Perform baseline neuroimaging (Non-Contrast CT or MRI) prior to thrombolysis to exclude hemorrhage and establish initial stroke severity.[10]
-
-
This compound® Administration:
-
At a pre-determined time point post-thrombolysis (e.g., 24 hours), prepare a dose of 15-30 mCi of Technetium Tc99m Bicisate.[1]
-
Establish intravenous access at least 10 minutes prior to injection.
-
Ensure the patient is in a quiet, dimly lit environment to minimize sensory stimulation. Instruct the patient to remain quiet and still with eyes closed.
-
Administer the this compound® dose as an intravenous bolus. Record the exact time of injection.
-
Continue to maintain a low-stimulus environment for at least 5-10 minutes post-injection.
-
-
SPECT Image Acquisition:
-
Wait for the optimal uptake period, typically 30-60 minutes post-injection.[1]
-
Position the patient supine on the imaging table with their head comfortably secured in a head holder to prevent motion.
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Use a multi-head SPECT gamma camera equipped with high-resolution collimators.
-
Acquire images over 360 degrees, using a 128x128 matrix.
-
Total acquisition time is typically 20-30 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the raw data into transverse, sagittal, and coronal slices using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with attenuation correction.
-
Perform semi-quantitative analysis by defining regions of interest (ROIs) over the affected vascular territory and a contralateral "mirror" region for comparison.
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Calculate an asymmetry index to quantify the degree of hypoperfusion.
-
Visually interpret the scans, paying close attention to the location and severity of any perfusion defects.
-
-
Correlative Analysis:
-
Compare the this compound® SPECT findings with other imaging modalities, such as follow-up MRI (including DWI sequences) or CT scans, to correlate perfusion status with the final infarct volume.[11]
-
Correlate imaging findings with clinical outcome measures, such as the National Institutes of Health Stroke Scale (NIHSS) or the modified Rankin Scale (mRS) at various time points (e.g., 24 hours, 90 days).[12][13][14]
-
Visualizations
Caption: Logical workflow of post-thrombolysis outcomes and their interpretation on this compound® SPECT scans.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. Principles of Brain Perfusion SPECT | Radiology Key [radiologykey.com]
- 3. auntminnie.com [auntminnie.com]
- 4. Thrombolytic toxicity: blood brain barrier disruption in human ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-Stroke Blood-Brain Barrier Disruption and Poor Functional Outcome in Patients Receiving Thrombolytic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-Stroke Blood-Brain Barrier Disruption and Poor Functional Outcome in Patients Receiving Thrombolytic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Comparison of diffusion-weighted MRI and CT in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vjneurology.com [vjneurology.com]
- 10. Follow-up Imaging After Thrombolysis: FIAT, A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
- 12. Safety Trial of Low-Intensity Monitoring After Thrombolysis: Optimal Post Tpa-Iv Monitoring in Ischemic STroke (OPTIMIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating Neurologic Improvement After IV Thrombolysis: The Effect of Time From Stroke Onset vs Imaging-Based Tissue Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brain Frailty and Functional Outcomes After Thrombolysis for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Quality control procedures for in-house Neurolite kits
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing in-house Neurolite kits for the assessment of neural activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with the in-house this compound kits.
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | Incomplete removal of assay reagents. | Ensure thorough washing of cells between reagent additions. Use the recommended wash buffer and volume. |
| Autofluorescence from cells or media components. | Use phenol (B47542) red-free media during the assay. Analyze a "no-dye" control to determine the baseline autofluorescence. | |
| Contamination of reagents or samples. | Use sterile techniques and fresh, high-quality reagents.[1] | |
| Low Signal or No Response | Low cell viability or density. | Confirm cell viability using a standard method (e.g., trypan blue exclusion). Ensure optimal cell seeding density.[2][3] |
| Inactive or degraded reagents. | Check the expiration dates and storage conditions of all kit components.[4] Prepare fresh reagent solutions for each experiment. | |
| Suboptimal incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol.[4] | |
| Incorrect filter settings on the plate reader. | Verify that the excitation and emission wavelengths on the plate reader match the specifications of the this compound dye.[4] | |
| Inconsistent or Non-Reproducible Results | Pipetting errors, especially with small volumes. | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.[5] |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain a humid environment. | |
| Variability in cell culture conditions. | Maintain consistent cell culture conditions, including media composition, passage number, and confluency. | |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution. |
| Incomplete mixing of reagents in wells. | Mix reagents gently but thoroughly by pipetting up and down or using a plate shaker at a low speed. | |
| Apparent Cell Toxicity | High concentration of the this compound dye. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the dye for your specific cell type. |
| Phototoxicity from excessive light exposure. | Minimize the exposure of stained cells to light, especially high-intensity light from a microscope. Use neutral density filters if necessary.[6] |
Frequently Asked Questions (FAQs)
1. What is the optimal cell density for the this compound assay?
The optimal cell density will vary depending on the cell type. It is recommended to perform a cell titration experiment to determine the density that provides the best signal-to-background ratio without reaching overconfluence by the end of the experiment.
2. Can I use a different cell type with the this compound kit?
The kit is optimized for neuronal cells. While it may be compatible with other cell types that exhibit changes in membrane potential or calcium flux, validation and optimization will be necessary.
3. How should I store the in-house this compound kit components?
Refer to the individual component labels for specific storage instructions. In general, fluorescent dyes should be stored protected from light and moisture.
4. My cells are detaching from the plate during the assay. What can I do?
Ensure that the culture plates are properly coated with an appropriate substrate (e.g., poly-D-lysine, laminin) to promote cell adhesion. Also, be gentle during wash steps to avoid dislodging the cells.
5. Can I use serum in my media during the assay?
Some serum components can interfere with fluorescent assays. It is generally recommended to perform the assay in serum-free media. If serum is required for cell viability, its effect on the assay should be validated.
Experimental Protocols
Key Experiment: Determination of Optimal this compound Dye Concentration
Objective: To determine the optimal concentration of the this compound dye that provides the maximal signal-to-background ratio with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate at the predetermined optimal density.
-
Dye Preparation: Prepare a series of dilutions of the this compound dye in assay buffer.
-
Dye Loading: Remove the culture medium and add the different concentrations of the dye to the cells. Include a "no-dye" control.
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Incubation: Incubate the plate according to the kit's protocol, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Signal Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters.
-
Cell Viability Assessment: After signal measurement, perform a cell viability assay (e.g., MTT or LDH assay) on the same plate to assess any cytotoxic effects of the dye.
-
Data Analysis: Plot the signal-to-background ratio and cell viability against the dye concentration to determine the optimal concentration.
Visualizations
Caption: Experimental workflow for the in-house this compound assay.
Caption: A logical troubleshooting flowchart for common assay issues.
References
- 1. anshlabs.com [anshlabs.com]
- 2. Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening [frontiersin.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Voltage Imaging: Pitfalls and Potential - PMC [pmc.ncbi.nlm.nih.gov]
Addressing confounding factors in ictal Neurolite injections
Technical Support Center: Ictal Neurolite® Injections
Welcome to the technical support center for ictal this compound® (Technetium Tc-99m Bicisate) injections. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and confounding factors encountered during ictal SPECT (Single Photon Emission Computed Tomography) imaging for seizure localization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for this compound® injection relative to seizure onset?
A1: The this compound® injection should be administered as soon as possible after the clinical or electrographic onset of a seizure.[1][2] The goal is to capture the initial ictal hyperperfusion at the seizure focus. Delays in injection can lead to the imaging of seizure propagation pathways or postictal hypoperfusion, potentially resulting in inaccurate localization of the epileptogenic zone.[3][4] For temporal lobe epilepsy, the optimal injection window is generally considered to be less than 30-35 seconds from seizure onset, and even sooner for extratemporal lobe epilepsy.[5]
Q2: What are the key patient preparation steps before an ictal this compound® injection?
A2: Proper patient preparation is crucial for a successful ictal SPECT study. Key steps include:
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Medication Management: Antiseizure medications are often withheld or tapered to increase the likelihood of a seizure occurring during monitoring.[1][6]
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Dietary and Substance Restrictions: Patients should be instructed to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow (CBF) prior to the study.[1]
-
Hydration: Patients should be well-hydrated before the injection.[1]
-
IV Access: Intravenous access should be established at least 10 minutes before the anticipated seizure to allow the patient to acclimate.[1]
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Minimizing Stimuli: To ensure a baseline state, sensorial and cognitive stimuli should be minimized during the period leading up to the injection. The patient should be in a quiet, dimly lit room and instructed not to speak or read.[1][5]
Q3: What is the recommended dose of this compound® for an ictal study?
A3: The recommended dose of Technetium Tc-99m Bicisate for an adult patient (70 kg) is typically in the range of 15-30 mCi (555-1110 MBq).[1][7] The dose may be adjusted based on patient weight.[8]
Q4: Can sedation be used during an ictal SPECT procedure?
A4: If sedation is necessary for patient cooperation during the imaging acquisition phase, it should be administered after the this compound® injection.[1] Administering sedation before the injection can alter cerebral blood flow and interfere with the accurate localization of the seizure focus.
Q5: What are the contraindications for a this compound® ictal SPECT scan?
A5: There are no absolute contraindications for this compound® itself.[1] However, general contraindications for SPECT imaging, such as pregnancy, should be considered.[7] If a patient is breastfeeding, it is recommended to suspend it for 24 hours following the injection and discard the breast milk produced during that time.[7]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments.
Issue 1: Poor Localization or Non-localizing Ictal SPECT Scan
Possible Causes and Solutions:
| Confounding Factor | Description | Troubleshooting/Mitigation Strategy |
| Delayed Injection | Injecting the tracer too long after seizure onset can capture seizure propagation or postictal changes rather than the seizure focus. Postictal injections more than 100 seconds after seizure onset are more likely to show hypoperfusion.[9] | Aim for injection as close to seizure onset as possible, ideally within 30 seconds.[5] The use of automated injection systems can help reduce injection latency.[10] |
| Short Seizure Duration | Seizures that are very brief may not allow for sufficient tracer uptake in the epileptogenic zone. A shorter post-injection seizure duration is associated with a lower proportion of lateralizing SPECT scans.[11][12] | While seizure duration cannot be controlled, it is a critical factor to consider during interpretation. Prioritize capturing seizures with a known longer duration if possible. |
| Patient Movement | Significant head movement during the SPECT acquisition can cause motion artifacts, leading to blurred or uninterpretable images. | Use head restraints and ensure the patient is as comfortable as possible. If necessary and feasible, sedation can be administered after the tracer injection.[1] Review raw imaging data for motion artifacts.[13] |
| Co-existing Pathologies | Other brain abnormalities, such as tumors or stroke, can affect cerebral blood flow and confound the interpretation of the ictal scan.[14] | It is highly recommended to co-register the SPECT images with the patient's MRI to aid in distinguishing seizure-related changes from underlying structural abnormalities.[14] |
| Suboptimal Imaging Parameters | Incorrect acquisition or processing parameters can degrade image quality. | Ensure the use of a high-resolution collimator and an appropriate matrix size (e.g., 128x128).[1] Follow standardized protocols for image reconstruction and analysis. |
Issue 2: Artifacts in the SPECT Image
Possible Causes and Solutions:
| Artifact Type | Appearance | Cause | Troubleshooting/Mitigation Strategy |
| Motion Artifacts | Blurring or streaking in the reconstructed images. | Patient head movement during the scan. | Use head holders and other restraints. Sedation post-injection may be considered.[1] Review raw data for patient motion.[13] |
| Extracerebral Uptake | High signal intensity in areas outside the brain, such as the scalp or salivary glands. | Physiological uptake of the tracer. | Careful image processing and co-registration with MRI can help differentiate cerebral from extracerebral activity. |
| Attenuation Artifacts | Apparent areas of decreased uptake due to attenuation of photons by the skull and soft tissues. | Physical properties of photon emission and detection. | Use of attenuation correction methods during image reconstruction is recommended to improve diagnostic accuracy.[13] |
Quantitative Data Summary
The following tables summarize key quantitative data related to factors influencing the success of ictal SPECT.
Table 1: Impact of Injection Timing and Seizure Duration on SPECT Lateralization
| Parameter | Group | Proportion of Lateralizing SPECT | Reference |
| Post-injection Seizure Duration | Short | 74.3% | [11][12] |
| Long | 86.3% | [11][12] | |
| Injection Latency | Early (<30s) vs. Late | No significant impact on lateralization | [11][12] |
Table 2: Median Timing in Ictal SPECT Studies
| Parameter | Median Value (Interquartile Range) | Reference |
| Injection Latency | 33.5 seconds (18.5–50.5 s) | [2] |
| Seizure Duration | 69.5 seconds (31.8–115.5 s) | [2] |
| Post-injection Seizure Duration | 50 seconds (27-70 s) | [11][12] |
Experimental Protocols
Protocol 1: Patient Preparation and this compound® Injection
-
Patient Admission and Monitoring: The patient is admitted to an epilepsy monitoring unit (EMU) with continuous video-EEG monitoring.[15]
-
Informed Consent: Obtain informed consent from the patient or their legal guardian.
-
IV Catheter Placement: Insert an intravenous catheter at least 10 minutes prior to the anticipated seizure.[1]
-
Patient State: Ensure the patient is in a quiet, dimly lit room with minimal external stimuli for at least 5 minutes before and after the injection.[5]
-
This compound® Preparation: A dose of 15-30 mCi of Tc-99m this compound® is prepared and readily available at the patient's bedside.[1][15]
-
Seizure Onset and Injection: Upon identification of a seizure (clinically or by EEG), the prepared this compound® is injected as a rapid bolus, followed immediately by a saline flush.[2][8] The exact time of seizure onset and injection must be recorded.
-
Post-Injection Monitoring: The patient is stabilized by the attending medical staff.
-
SPECT Imaging: The patient is transported to the nuclear medicine department for SPECT imaging, which can begin approximately 45-60 minutes after the injection.[1][8]
Visualizations
Experimental Workflow for Ictal SPECT
Caption: Workflow for ictal this compound® SPECT from patient preparation to image analysis.
Troubleshooting Logic for Poor Localization
Caption: A logical approach to troubleshooting poor localization in ictal SPECT scans.
References
- 1. snmmi.org [snmmi.org]
- 2. Ex‐SPECTing success: Predictors of successful SPECT radiotracer injection during presurgical video‐EEG admissions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ictal SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. radiology.wisc.edu [radiology.wisc.edu]
- 9. Effect of injection time on postictal SPET perfusion changes in medically refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Short post-injection seizure duration is associated with reduced power of ictal brain perfusion SPECT to lateralize the seizure onset zone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. med.emory.edu [med.emory.edu]
- 14. Identifying and troubleshooting the pitfalls of ictal/interictal brain perfusion SPECT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Info - Brain Ictal Inter Ictal [info.radntx.com]
Refinement of image reconstruction algorithms for Neurolite data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of image reconstruction algorithms for Neurolite data.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in reconstructing this compound data?
A1: The primary challenges in reconstructing this compound data, a form of fluorescence-based neurological imaging, include:
-
Low Signal-to-Noise Ratio (SNR): The inherent nature of fluorescence imaging in deep tissue can lead to weak signals that are difficult to distinguish from background noise.[1]
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Light Scattering and Absorption: As light travels through biological tissue, it can be scattered and absorbed, leading to blurring and a loss of signal intensity, which complicates accurate reconstruction.
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Photobleaching and Phototoxicity: The fluorophores used in this compound imaging can be sensitive to light, leading to signal degradation over time and potential damage to the tissue.
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High Data Dimensionality: this compound experiments often generate large, multi-dimensional datasets that require computationally efficient reconstruction algorithms.
Q2: Which image reconstruction algorithm should I choose for my this compound data?
A2: The choice of algorithm depends on the specific characteristics of your data and your experimental goals. A common starting point is the Filtered Back-Projection (FBP) algorithm due to its computational efficiency.[3] However, for data with low SNR or significant artifacts, iterative reconstruction or deep learning-based methods are often more suitable.[4][5] Iterative reconstruction methods can produce images with lower noise and fewer artifacts compared to FBP.[3][5] Deep learning approaches have shown great potential in reducing noise and artifacts, but require large training datasets.[4][6]
Q3: How can I reduce noise in my reconstructed this compound images?
A3: Noise reduction can be approached at several stages of the experimental and computational workflow:
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Pre-acquisition: Optimize your experimental setup to maximize signal collection and minimize noise sources. This includes using high-quantum-yield fluorophores and sensitive detectors.
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Acquisition: Increase the excitation light intensity or the exposure time, but be mindful of photobleaching and phototoxicity. Frame averaging can also improve SNR.
-
Post-acquisition and Reconstruction:
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Filtering: Apply denoising filters (e.g., Gaussian, median) to the raw projection data or the reconstructed images. However, aggressive filtering can lead to a loss of detail.[3]
-
Iterative Reconstruction: These algorithms inherently handle noise better than FBP by incorporating a noise model into the reconstruction process.[5]
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Deep Learning: Denoising autoencoders and other neural network architectures can be trained to remove noise from images.[6][7]
-
Q4: What is iterative reconstruction and how does it benefit this compound data analysis?
A4: Iterative reconstruction is a computational method that refines the image through a series of successive approximations.[5] It starts with an initial guess of the image and iteratively updates it to better match the acquired projection data.[5] This approach allows for the incorporation of prior knowledge about the imaging system and the object being imaged, which can significantly improve image quality by reducing noise and artifacts.[3][5] For this compound data, which often suffers from low SNR, iterative reconstruction can produce clearer images with better-defined structures compared to analytical methods like FBP.[5]
Troubleshooting Guides
Issue 1: High Levels of Noise in Reconstructed Images
Symptoms: The final reconstructed image appears grainy, and fine details are obscured by random fluctuations in pixel intensity.
Troubleshooting Steps:
-
Evaluate Raw Data Quality: Before proceeding with complex reconstruction algorithms, inspect the raw projection data. If the raw data is excessively noisy, the issue may lie with the data acquisition process.
-
Optimize Acquisition Parameters:
-
Increase laser power or camera exposure time, being cautious of photobleaching.
-
Implement frame averaging during acquisition to improve the signal-to-noise ratio.
-
-
Apply Pre-processing Filters: Use a low-pass filter (e.g., a Gaussian filter) on the projection data to reduce high-frequency noise. Be aware that this may slightly blur the final image.
-
Switch to an Iterative Reconstruction Algorithm: If you are using Filtered Back-Projection, consider switching to an iterative algorithm like Maximum Likelihood Expectation Maximization (MLEM) or Ordered Subsets Expectation Maximization (OSEM), which are more robust to noise.
-
Implement a Regularization Term: Within your iterative reconstruction framework, add a regularization term (e.g., Tikhonov regularization) to penalize noisy solutions and promote smoother images.
Issue 2: Motion Artifacts Distorting the Reconstructed Image
Symptoms: The reconstructed image exhibits blurring, streaking, or ghosting artifacts that are not present in a static sample.
Troubleshooting Steps:
-
Improve Subject Immobilization: Ensure the subject is securely and comfortably restrained during the imaging session to minimize movement.
-
Use Gating Techniques: If the motion is periodic (e.g., due to respiration), use physiological monitoring to gate the image acquisition, collecting data only during periods of minimal motion.
-
Implement Motion Correction Algorithms:
-
Image Registration: Use image registration algorithms to align the acquired projection frames before reconstruction.
-
Motion-Compensated Reconstruction: Employ more advanced reconstruction algorithms that can estimate and correct for motion during the reconstruction process itself.
-
-
Reduce Acquisition Time: A shorter acquisition time per frame can help to "freeze" the motion. This may require adjustments to other imaging parameters to maintain an adequate signal level.
Quantitative Data Summary
| Reconstruction Algorithm | Key Characteristics | Advantages for this compound Data | Disadvantages for this compound Data |
| Filtered Back-Projection (FBP) | Analytical method, computationally fast. | Fast reconstruction times, easy to implement. | Sensitive to noise, can produce streak artifacts.[3][4] |
| Iterative Reconstruction (e.g., MLEM, OSEM) | Iteratively refines the image to match the measured data. | Improved noise handling, reduced artifacts compared to FBP.[3][5] | Computationally more intensive, may require parameter tuning. |
| Deep Learning-based Reconstruction | Uses a trained neural network to reconstruct the image. | Can achieve state-of-the-art performance in noise and artifact reduction.[4][6] | Requires a large, high-quality training dataset, can be a "black box".[2] |
Experimental Protocols
Protocol: Evaluating and Refining a Reconstruction Algorithm for this compound Data
-
Acquire a High-Quality Phantom Dataset:
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Use a standardized resolution and contrast phantom relevant to neurological structures.
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Acquire data with a very high signal-to-noise ratio by using a bright, stable fluorophore and long acquisition times. This will serve as the "ground truth".
-
-
Acquire Experimental Data:
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Acquire this compound data from your experimental subjects under standard conditions. .
-
-
Reconstruct with Different Algorithms and Parameters:
-
Reconstruct both the phantom and experimental data using FBP as a baseline.
-
Reconstruct the data using one or more iterative algorithms. For each algorithm, test a range of iteration numbers and regularization parameters.
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If a deep learning model is available, use it to reconstruct the data.
-
-
Quantitative Image Quality Assessment:
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Phantom Data: Measure the spatial resolution, contrast-to-noise ratio (CNR), and root mean square error (RMSE) of the reconstructed phantom images compared to the ground truth.
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Experimental Data: As a ground truth is not available, perform a no-reference image quality assessment by measuring image noise, sharpness, and artifact levels.
-
-
Qualitative Image Quality Assessment:
-
Have experienced researchers, blinded to the reconstruction method, score the images based on diagnostic quality, artifact severity, and structural clarity.
-
-
Algorithm Selection and Refinement:
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Based on the quantitative and qualitative assessments, select the algorithm and parameters that provide the best trade-off between image quality and computational time for your specific application.
-
Further refine the parameters of the chosen algorithm to optimize for the specific features of interest in your this compound data.
-
Visualizations
References
- 1. Image reconstruction: an overview for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. imagewisely.org [imagewisely.org]
- 4. Influence of deep learning image reconstruction algorithm for reducing radiation dose and image noise compared to iterative reconstruction and filtered back projection for head and chest computed tomography examinations: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Reconstruction in Head CT: Image Quality of Routine and Low-Dose Protocols in Comparison with Standard Filtered Back-Projection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. Reconstructing Brain MRI Images | DataCamp [datacamp.com]
Impact of sedation on Neurolite uptake and imaging results
This guide provides technical support for researchers, scientists, and drug development professionals on the impact of sedation on Neurolite™ (Tc-99m Bicisate) uptake and subsequent SPECT imaging results.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of sedation on this compound™ imaging?
Sedative and anesthetic agents can alter cerebral blood flow (CBF) and metabolism, which directly impacts the distribution and uptake of this compound™, a tracer agent whose distribution is proportional to CBF.[1] Administering sedation before the injection of this compound™ can lead to imaging results that reflect the sedated state of the brain rather than the baseline physiological or pathological condition you intend to study.[2] This can mask or create artificial perfusion abnormalities, confounding the interpretation of the results.
Q2: When is the appropriate time to administer sedation for a this compound™ scan?
If sedation is necessary to ensure the patient remains still for the duration of the scan, it is critical to administer it after the initial uptake phase of the this compound™ tracer.[2][3][4]
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Injection: Administer this compound™ intravenously while the patient is in a resting, non-sedated state.
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Uptake Period: Allow the tracer to distribute throughout the brain, which typically takes between 5 to 10 minutes. The patient should remain in a quiet, dimly lit environment with minimal stimulation during this period.[3]
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Sedation: Administer the sedative agent at least 5-10 minutes after the this compound™ injection.[3] Ideally, sedation should begin just a few minutes before image acquisition starts.[2]
Q3: Can different sedatives affect the brain and imaging results differently?
Yes, various sedative agents have distinct pharmacological profiles and can produce different effects on regional cerebral blood flow (rCBF) and metabolism. For example, agents like propofol (B549288) and midazolam are known to cause a general decrease in global and regional CBF.[1][5] Dexmedetomidine (B676) has also been shown to decrease CBF velocity in a dose-dependent manner.[6][7] These alterations can lead to variable imaging outcomes depending on the agent used.
Q4: What are the common troubleshooting issues related to sedation in this compound™ imaging?
-
Issue: Low Overall Tracer Uptake.
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Possible Cause: The sedative was administered before or too soon after the this compound™ injection, causing a global reduction in CBF during the uptake phase.
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Solution: Strictly adhere to the protocol of waiting at least 5-10 minutes post-injection before administering sedation. Ensure the patient was not under the influence of other CNS depressants.
-
-
Issue: Unexpected Focal Perfusion Defects.
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Possible Cause: Some sedatives have region-specific effects on the brain. For instance, studies have shown that propofol can cause significant rCBF decreases in the medial thalamus and associative cortical areas.[1] These could be misinterpreted as pathological findings.
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Solution: Be aware of the known cerebrovascular effects of the chosen sedative. If unexpected results are obtained, consider the sedative's pharmacological profile as a potential cause. Document the type, dosage, and timing of all medications administered.
-
-
Issue: Motion Artifacts Despite Sedation.
-
Possible Cause: The level of sedation was insufficient to prevent patient movement throughout the entire scan, which can last 30-60 minutes.
-
Solution: Monitor the patient's level of sedation throughout the procedure. Ensure effective head restraint and patient comfort to minimize the likelihood of movement.[2]
-
Quantitative Data Summary
The following tables summarize findings from studies on the effects of common sedatives on cerebral blood flow (CBF). As this compound™ distribution is dependent on CBF, these changes are expected to directly influence tracer uptake.
Table 1: Effect of Dexmedetomidine on Cerebral Blood Flow
| Parameter | Condition | Result | Species | Reference |
| CBF Velocity | Dose-dependent increase in plasma concentration | Dose-related decrease in mean CBF velocity | Human | [6][7] |
| Regional CBF | Normovolemia | -58% in lateral cortex | Rat | [8] |
| O₂ Consumption | Normovolemia | -57% in lateral cortex (proportionate to rCBF decrease) | Rat | [8] |
| CBF Response to CO₂ | 1.2 ng/ml plasma concentration | Slope decreased from 1.20 to 0.40 cm/s/mm Hg | Human | [7] |
Table 2: Effect of Propofol on Cerebral Blood Flow & Neurochemistry
| Parameter | Condition | Result | Species | Reference |
| Global CBF | Increasing plasma concentration | Generalized decrease | Human | [1] |
| Regional CBF | Deep Sedation / Unconsciousness | Large decreases in medial thalamus, cuneus, precuneus, posterior cingulate, and orbitofrontal gyri | Human | [1] |
| Acetylcholine (B1216132) Release | 50 mg/kg IP | -85% in frontal cortex | Rat | [9] |
| Acetylcholine Release | 50 mg/kg IP | -72% in hippocampus | Rat | [9] |
Table 3: Effect of Midazolam on Regional Cerebral Blood Flow
| Parameter | Condition | Result | Species | Reference |
| Regional CBF | Sedation | Dose-related decrease in cingulate gyrus, insula, prefrontal cortex, and thalamus | Human | [5] |
| Functional Connectivity | Light Sedation | Predominantly increased connectivity between functionally distinct brain areas | Human | [10] |
Experimental Protocols
Protocol: this compound™ Brain Perfusion SPECT Imaging
This protocol outlines the key steps for conducting a this compound™ (Tc-99m Bicisate) brain SPECT scan, with considerations for sedated and non-sedated subjects.
1. Subject Preparation (All Subjects)
-
Instruct the subject to avoid caffeine, alcohol, nicotine, and other CNS-active drugs for at least 24 hours prior to the study.[2]
-
Ensure the subject is well-hydrated.
-
Place an intravenous (IV) line at least 10-15 minutes before tracer injection to allow the subject to acclimate to the environment.[3]
-
The subject should rest comfortably in a supine position in a quiet, dimly lit room with minimal sensory stimulation (no talking, reading, etc.).[3][11]
2. Radiopharmaceutical Preparation & Injection
-
Radiopharmaceutical: Prepare Tc-99m Bicisate according to the manufacturer's instructions. The recommended adult dose is 555–1,110 MBq (15–30 mCi).[4]
-
Quality Control: Ensure radiochemical purity is >90%.[11]
-
Injection: Administer the dose as an intravenous bolus through the pre-placed IV line, followed by a saline flush. Continue to minimize interaction with the subject for at least 5 minutes post-injection.[4]
3. Uptake Phase
-
The subject must remain in the quiet, resting state for the duration of the uptake period.
-
Non-Sedated Subjects: Proceed to imaging after the recommended uptake time.
-
Sedated Subjects: Administer the chosen sedative agent intravenously at least 5-10 minutes after the this compound™ injection.[3] Titrate to the desired level of sedation required for a motion-free scan.
4. Image Acquisition
-
Delay before Imaging: Wait approximately 30-90 minutes from injection to the start of imaging to achieve the best image quality.[2][4]
-
Patient Positioning: Position the subject supine on the imaging table with their head in a cushioned head holder to ensure comfort and minimize motion. Light restraint may be used if necessary.
-
Scanner Setup:
5. Image Processing and Analysis
-
Reconstruct transverse, sagittal, and coronal images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with attenuation correction.
-
For quantitative analysis, define regions of interest (ROIs) and compare regional uptake values to a reference region (e.g., cerebellum) or a normative database.
Visualizations
Caption: Standard workflow for this compound™ SPECT imaging.
Caption: Logical flow of sedation's impact on imaging results.
References
- 1. Brain Mechanisms of Propofol-Induced Loss of Consciousness in Humans: a Positron Emission Tomographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nucleanord.fr [nucleanord.fr]
- 3. radiology.unm.edu [radiology.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Neuropsychopharmacological effects of midazolam on the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexmedetomidine decreases cerebral blood flow velocity in humans [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dexmedetomidine on cerebral blood flow velocity, cerebral metabolic rate, and carbon dioxide response in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of dexmedetomidine on regional cerebral blood flow and oxygen consumption during severe hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo effects of propofol on acetylcholine release from the frontal cortex, hippocampus and striatum studied by intracerebral microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain connectivity under light sedation with midazolam and ketamine during task performance and the periodic experience of pain: Examining concordance between different approaches for seed-based connectivity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. radiology.wisc.edu [radiology.wisc.edu]
Neurolite® Preparation Technical Support Center: Managing Radiopharmaceutical Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Neurolite® (Kit for the Preparation of Technetium Tc99m Bicisate (B1666976) Injection). Our goal is to help you identify, manage, and minimize radiopharmaceutical impurities to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common radiopharmaceutical impurities in a prepared this compound® solution?
A1: The primary radiochemical impurities that can be present in a 99mTc-Bicisate preparation include:
-
Free Technetium-99m Pertechnetate (99mTcO4-): Unbound technetium that was not successfully chelated.
-
Hydrolyzed-Reduced Technetium (99mTcO2): Insoluble colloidal impurities that can form during preparation.[1]
-
99mTc-EDTA Complex: A potential secondary complex formed due to the presence of EDTA as a transchelating agent in the kit formulation.[2][3]
-
99mTc-Mannitol Complex: While less likely due to the higher affinity of ECD and EDTA for technetium, it remains a theoretical impurity.[2]
Q2: What is the minimum acceptable radiochemical purity (RCP) for this compound®?
A2: The radiochemical purity of the final Technetium Tc99m Bicisate solution should be greater than or equal to 90%.[4][5]
Q3: How long is a prepared this compound® kit stable?
A3: The prepared this compound® should be used within six hours of preparation.[6][7] It should be stored at a controlled room temperature (15-25°C).[5][6]
Q4: What are the storage conditions for the un-reconstituted this compound® kit vials?
A4: Prior to reconstitution, Vial A (lyophilized bicisate dihydrochloride) and Vial B (buffer solution) should be stored at 15-25°C. Vial A must be protected from light.[5][6]
Q5: Can I use a different chromatography system than the one recommended in the package insert?
A5: Yes, alternative methods have been evaluated and can be used for quality control.[8][9] These include using Whatman 17 paper with ethyl acetate (B1210297), which can be faster than the recommended Baker-Flex silica (B1680970) gel plates.[10] Mini-cartridge systems, such as a reverse-phase C18 column with saline, have also been shown to be effective and can reduce analysis time and avoid the use of flammable solvents.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound® preparation that may lead to unacceptable radiochemical purity.
| Problem | Potential Cause | Recommended Action |
| Low Radiochemical Purity (RCP < 90%) | 1. Incomplete Labeling: Insufficient incubation time or incorrect reconstitution procedure.[7][11] 2. Oxidation of Stannous Ion: Exposure of kit components to air (oxygen) can reduce the efficiency of the reducing agent (SnCl2). 3. Presence of Oxidizing Agents in Technetium Eluate: Can interfere with the reduction of 99mTc. | 1. Ensure the reconstitution procedure is followed precisely, especially the 30-minute incubation period at room temperature.[11][12] 2. Handle vials with care to maintain the nitrogen atmosphere in Vial A. Follow aseptic techniques to minimize air introduction. 3. Use fresh, oxidant-free Sodium Pertechnetate Tc99m injection. |
| High Levels of Free Pertechnetate (99mTcO4-) | 1. Insufficient Reducing Agent: The stannous chloride in the kit may have degraded due to improper storage or age. 2. Excessive Air Introduced During Reconstitution: Oxygen can oxidize the stannous ion, rendering it ineffective for reducing the pertechnetate. | 1. Check the expiration date of the kit. Ensure proper storage conditions have been maintained. 2. When adding and withdrawing solutions, avoid introducing excessive air into the vials. |
| High Levels of Hydrolyzed-Reduced Technetium (99mTcO2) | 1. Incorrect pH: The pH of the final preparation should be between 6.5 and 7.5.[13] Deviations can promote the formation of colloids. 2. Delayed Addition of Vial A to Vial B: The reconstituted bicisate in Vial A should be transferred to Vial B immediately (within 30 seconds).[7][11] | 1. Verify the correct reconstitution procedure is followed, as the buffer in Vial B is crucial for pH adjustment. 2. Adhere strictly to the timing specified in the preparation protocol.[7][11] |
| Inconsistent or Unreproducible TLC Results | 1. Improper TLC Chamber Equilibration: Failure to allow the solvent to equilibrate in the developing tank can lead to variable results.[4][5] 2. Incorrect Spotting Technique: The spot size on the TLC plate should not be excessively large (not greater than 10mm in diameter).[4][5] 3. Spot Not Adequately Dried: The spotted sample must be allowed to dry for 5 to 10 minutes before developing the plate.[4][5] | 1. Seal the TLC tank and allow the solvent to equilibrate for 15-30 minutes before placing the plate inside.[4][5] 2. Use a syringe with a fine-gauge needle to apply a small, concentrated spot.[4] 3. Follow the recommended drying time to prevent streaking and inaccurate Rf values.[4][5] |
| Visible Particulate Matter in the Final Solution | 1. Incomplete Dissolution of Lyophilized Powder: May occur if not swirled adequately after reconstitution. 2. Contamination: Introduction of foreign particles during the reconstitution process. | 1. Swirl the vials gently but thoroughly after adding the respective solutions. 2. Always use aseptic techniques during preparation. Visually inspect the final product for particulates before use.[6][14] Preparations with visible particulates should not be used.[5][6] |
Quantitative Data Summary
The following table summarizes the radiochemical purity of 99mTc-Bicisate as determined by various quality control methods at different time points after reconstitution.
| Quality Control Method | Stationary Phase / Column | Mobile Phase / Eluent | RCP at 30 min (%) | RCP at 120 min (%) | RCP at 360 min (%) |
| Manufacturer's Recommended | Baker-Flex Silica Gel | Ethyl Acetate | 98.3 ± 0.8 | - | - |
| Alternative Paper Chromatography | Whatman 17 Paper | Ethyl Acetate | 97.8 ± 0.3 | 98.8 ± 0.8 | 98.7 ± 0.3 |
| ITLC | Silica Gel | Saline | 97.4 ± 0.1 | 98.6 ± 0.0 | 97.0 ± 0.3 |
| Reverse-Phase Mini-Cartridge | C18 | Saline (regular flow) | 98.2 ± 0.2 | 98.0 ± 0.5 | 99.0 ± 0.4 |
| Reverse-Phase Mini-Cartridge | C18 | Saline (fast flow) | 93.8 ± 0.4 | 93.8 ± 0.5 | 94.8 ± 0.4 |
| Anion Exchange Mini-Cartridge | Strong Anion Exchange | Water for Injection | 96.0 ± 1.2 | - | - |
| Data adapted from a study by Tsopelas et al. (2005).[8] |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity using Thin-Layer Chromatography (TLC) - Manufacturer's Method
This protocol is based on the this compound® package insert.[4][5]
Materials:
-
Baker-Flex silica gel IB-F plates (2.5 x 7.5 cm)
-
Ethyl Acetate (HPLC grade)
-
Chromatographic developing tank
-
Syringe with a 25 or 27 gauge needle
-
Pencil
-
Ruler
-
Gamma counter or dose calibrator
Procedure:
-
Pour fresh ethyl acetate into the developing tank to a depth of 3 to 4 mm.
-
Seal the tank (e.g., with Parafilm) and allow the solvent to equilibrate for 15 to 30 minutes.
-
Using a pencil, lightly draw a line 2 cm from the bottom of the TLC plate. This will be the origin.
-
Using a syringe, carefully spot approximately 5 µL of the prepared this compound® solution onto the center of the origin line. The spot diameter should not exceed 10 mm.
-
Allow the spot to air dry for 5 to 10 minutes. Do not exceed 10 minutes.
-
Place the dried TLC plate into the pre-equilibrated tank.
-
Allow the chromatogram to develop until the solvent front has migrated to a pre-marked line at 7 cm from the bottom.
-
Remove the plate from the tank and allow it to dry in a ventilated area.
-
Determine the radioactivity distribution on the plate using a suitable radiation detector.
-
The 99mTc-Bicisate complex is lipophilic and will migrate with the solvent front (Rf ≈ 0.9-1.0).
-
Radiochemical impurities such as 99mTcO4- and 99mTcO2 are hydrophilic and will remain at the origin (Rf ≈ 0.0).[15]
-
-
Calculate the radiochemical purity:
-
RCP (%) = [Activity at solvent front / (Activity at solvent front + Activity at origin)] x 100
-
Visualizations
Caption: Workflow for this compound® preparation and quality control.
Caption: Logical flow for troubleshooting low radiochemical purity.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 6. This compound (Bicisate Dihydrochloride Kit): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. This compound® Kit for the Preparation of Technetium Tc99m Bicisate for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. Characterization and quality control analysis of 99mTc-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DailyMed - this compound- bicisate dihydrochloride kit [dailymed.nlm.nih.gov]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. ffa.uni-lj.si [ffa.uni-lj.si]
- 14. drugs.com [drugs.com]
- 15. tech.snmjournals.org [tech.snmjournals.org]
Validation & Comparative
A Head-to-Head Comparison of Neurolite™ (ECD) and HMPAO for Cerebral Blood Flow Measurement
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional brain imaging, Single Photon Emission Computed Tomography (SPECT) remains a cornerstone for evaluating regional cerebral blood flow (rCBF). Two of the most widely utilized radiotracers for this purpose are Technetium-99m Ethyl Cysteinate Dimer (99mTc-ECD), commercially known as Neurolite™, and Technetium-99m Hexamethylpropyleneamine Oxime (99mTc-HMPAO). The choice between these agents is often guided by their distinct pharmacokinetic profiles, imaging characteristics, and the specific clinical or research question at hand. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and clinicians in selecting the appropriate tracer for their needs.
Mechanism of Action and Cellular Retention
Both this compound™ and HMPAO are lipophilic complexes that readily cross the blood-brain barrier.[1] Their utility in SPECT imaging stems from their conversion to hydrophilic forms within brain cells, effectively trapping them and allowing for static imaging of blood flow distribution at the time of injection. However, the mechanisms underlying this trapping differ significantly.
This compound™ (ECD) is converted into a polar metabolite through enzymatic de-esterification within viable brain cells. This process is dependent on intracellular esterases.
HMPAO , on the other hand, is a relatively unstable lipophilic complex. In the brain, it is converted to a hydrophilic form, with retention thought to be mediated by its interaction with glutathione.[2] This difference in retention mechanism can lead to divergent imaging results in certain pathological conditions.
Quantitative Performance Data
The performance of this compound™ and HMPAO has been compared in numerous studies. The following tables summarize key quantitative data from this research.
| Performance Metric | This compound™ (99mTc-ECD) | HMPAO (99mTc-HMPAO) | Reference |
| Brain-to-Background Ratio (Brain/Neck) | Improves over time, reaching 17:1 by 5 hours post-administration. | Lower ratio, approximately 2:1 at 5 hours post-administration. | [3][4] |
| Image Quality | Generally considered to produce images that are "easier to interpret" with less extracerebral activity. | Can have higher non-brain background activity. | [3][4] |
| Effective Dose (µSv/MBq) | 7.7 | 9.3 | [5] |
Diagnostic Accuracy in Alzheimer's Disease
| Metric | This compound™ (99mTc-ECD) | HMPAO (99mTc-HMPAO) | Reference |
| Sensitivity | 100% | 100% | [6][7] |
| Specificity | 92% | 85% | [6][7] |
Regional Brain Distribution
Studies have revealed significant differences in the regional distribution of the two tracers, which is important for image interpretation.
| Brain Region | Relative Uptake | Reference |
| This compound™ (99mTc-ECD) | Higher in the occipital, supratemporal/inferior parietal, and parietal cortex. | [8] |
| HMPAO (99mTc-HMPAO) | Higher in the cerebellum, brainstem, mediotemporal regions, basal ganglia, and thalamus. | [8] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound™ and HMPAO are crucial for obtaining reliable and reproducible results.
This compound™ (99mTc-ECD) Preparation and Administration
Radiopharmaceutical Preparation:
-
Vial Preparation: The this compound™ kit contains two vials: Vial A (lyophilized bicisate) and Vial B (buffer solution).
-
Reconstitution of Vial A: Aseptically inject 3.0 mL of sterile 0.9% Sodium Chloride Injection into Vial A. Shake to dissolve the contents.
-
Transfer to Vial B: Within 30 seconds of reconstitution, withdraw 1.0 mL of the solution from Vial A and inject it into Vial B.
-
Addition of Technetium: Aseptically add up to 3.70 GBq (100 mCi) of sterile, oxidant-free 99mTc-pertechnetate in approximately 2.0 mL to Vial B.
-
Incubation: Swirl the contents of Vial B and let it stand at room temperature for 30 minutes.
-
Quality Control: The radiochemical purity should be determined using thin-layer chromatography (TLC) with ethyl acetate (B1210297) as the solvent. The radiochemical purity should be at least 90%.
Patient Administration and Imaging:
-
Dosage: The recommended intravenous dose for a 70 kg adult is 370-1110 MBq (10-30 mCi).
-
Patient State: The patient should be in a quiet, dimly lit room to establish a consistent physiological baseline.
-
Injection: Administer the prepared radiopharmaceutical intravenously.
-
Uptake Phase: The patient should remain in a restful state for at least 20 minutes post-injection.
-
Imaging: SPECT imaging is typically initiated 30 to 60 minutes after injection.
References
- 1. Different uptake of 99mTc-ECD adn 99mTc-HMPAO in the same brains: analysis by statistical parametric mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NucMed Clinical Decision Support [nucmed-cds.app]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Comparison of technetium-99m-HMPAO and technetium-99m-ECD cerebral SPECT images in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging of cerebral blood flow with technetium-99m-HMPAO and technetium-99m-ECD: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Dementia Diagnosis: Neurolite SPECT vs. PET-FDG
A comprehensive analysis of two prominent neuroimaging techniques in the differential diagnosis of dementia, providing researchers, scientists, and drug development professionals with a detailed comparison of their performance, methodologies, and underlying principles.
In the complex landscape of dementia diagnostics, neuroimaging plays a pivotal role in differentiating between various subtypes, monitoring disease progression, and evaluating the efficacy of novel therapeutics. Among the functional imaging modalities, Single-Photon Emission Computed Tomography (SPECT) with agents like Neurolite (Tc-99m Bicisate) and Positron Emission Tomography (PET) with Fluorodeoxyglucose (FDG) are two of the most established techniques. This guide provides a detailed comparative analysis of their performance, supported by experimental data and detailed protocols, to aid in the informed selection of imaging biomarkers for clinical research and drug development.
At a Glance: Performance Metrics
The diagnostic accuracy of this compound SPECT and PET-FDG in dementia has been the subject of numerous studies. While both are valuable tools, PET-FDG generally demonstrates superior sensitivity and specificity in the differential diagnosis of various dementia types. The following table summarizes key quantitative data from comparative studies.
| Dementia Type | Imaging Modality | Sensitivity | Specificity | Source |
| Dementia vs. No Dementia | PET-FDG | 85% | 90% | [1][2][3] |
| This compound (HMPAO) SPECT | 71% | 70% | [1][2][3] | |
| Alzheimer's Disease vs. Dementia with Lewy Bodies | PET-FDG | 74% | 70% | [4] |
| This compound (HMPAO) SPECT | 54% | 67% | [4] | |
| Alzheimer's Disease vs. Healthy Controls | PET-FDG | 90% | 89% | [5] |
| This compound (HMPAO) SPECT | 77% | 89% | [5] | |
| Alzheimer's Disease vs. Vascular Dementia | This compound (HMPAO) SPECT | 71% | 76% | [5] |
| Alzheimer's Disease vs. Frontotemporal Dementia | This compound (HMPAO) SPECT | 72% | 78% | [5] |
Delving Deeper: Experimental Protocols
The accuracy and reproducibility of neuroimaging data are intrinsically linked to the adherence to standardized experimental protocols. Below are detailed methodologies for performing this compound SPECT and PET-FDG scans in the context of dementia research.
This compound (Tc-99m Bicisate) SPECT Protocol
This compound SPECT imaging provides a measure of regional cerebral blood flow (rCBF), which is closely linked to neuronal activity.
Patient Preparation:
-
Patients should be in a quiet, dimly lit room with minimal environmental stimulation for at least 15 minutes prior to injection and 30 minutes post-injection.[6]
-
An intravenous line is established in advance to avoid any pain- or anxiety-induced alterations in cerebral blood flow at the time of injection.
-
Patients are instructed to keep their eyes open and remain awake.
-
Sedation, if required, should be administered 5-10 minutes after the radiopharmaceutical injection.[6]
Radiopharmaceutical Administration:
-
The standard dose of Tc-99m Bicisate (this compound) is 25 mCi (925 MBq), administered as an intravenous bolus injection.
Image Acquisition:
-
Image acquisition typically begins 30 to 90 minutes after the injection.
-
A rotating gamma camera, preferably a two- or three-headed system, equipped with a low-energy, high-resolution, parallel-hole collimator is used.
-
The energy window is centered at 140 keV with a 20% window.
-
The patient is positioned supine with their head in a comfortable holder to minimize motion.[6]
-
SPECT data is acquired over 360 degrees, with images typically collected into a 128x128 matrix.[6]
PET-FDG Protocol
PET-FDG imaging measures the regional cerebral metabolic rate of glucose, providing a direct marker of synaptic function and neuronal injury.
Patient Preparation:
-
Patients are required to fast for a minimum of 4-6 hours prior to the scan to ensure low plasma glucose and insulin (B600854) levels.[7]
-
Blood glucose levels are measured before the injection of FDG; ideally, they should be below 150-200 mg/dL.
-
Similar to SPECT, patients should rest in a quiet, dimly lit room with minimal auditory and visual stimulation before and after the injection.
Radiopharmaceutical Administration:
-
The typical dose of 18F-FDG is 5-10 mCi (185-370 MBq), administered intravenously.
Image Acquisition:
-
There is an uptake period of 30-60 minutes after the FDG injection before the scan commences.
-
The patient is positioned comfortably on the PET scanner bed with their head immobilized to prevent motion artifacts.
-
A transmission scan is performed for attenuation correction.
-
The emission scan is then acquired, typically for 15-30 minutes.
-
Reconstructed images provide a three-dimensional map of glucose metabolism in the brain.
Visualizing the Diagnostic Pathways
The following diagrams illustrate the logical flow of the diagnostic process using this compound SPECT and PET-FDG in dementia evaluation.
Concluding Remarks
Both this compound SPECT and PET-FDG are powerful tools in the armamentarium for dementia research and diagnosis. While PET-FDG often provides a higher diagnostic accuracy, the choice of modality may be influenced by factors such as availability, cost, and specific research questions.[5] SPECT remains a viable and valuable alternative, particularly in settings where PET is not readily accessible.[5] Understanding the nuances of their performance and the stringency of their experimental protocols is paramount for generating reliable and comparable data in the quest to unravel the complexities of neurodegenerative diseases.
References
- 1. radiologybusiness.com [radiologybusiness.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. 18F-FDG PET and perfusion SPECT in the diagnosis of Alzheimer and Lewy body dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auntminnie.com [auntminnie.com]
- 5. Frontiers | Brain SPECT as a Biomarker of Neurodegeneration in Dementia in the Era of Molecular Imaging: Still a Valid Option? [frontiersin.org]
- 6. radiology.unm.edu [radiology.unm.edu]
- 7. snmmi.org [snmmi.org]
Validating Neurolite™ Imaging Against Post-mortem Histopathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of functional neuroimaging, Single Photon Emission Computed Tomography (SPECT) plays a crucial role in the evaluation of regional cerebral blood flow (rCBF), offering insights into brain metabolism and function. Neurolite™ (Technetium-99m Bicisate, or ECD) is a widely utilized radiopharmaceutical for SPECT imaging, particularly in the diagnosis and evaluation of cerebrovascular diseases, dementia, and epilepsy. The definitive validation of any in-vivo imaging technique lies in its correlation with the gold standard of post-mortem histopathology. While direct quantitative validation studies of this compound™ against histopathology are not extensively published, this guide provides a comparative framework by examining its performance against its primary alternative, Ceretec™ (Technetium-99m Exametazime, or HMPAO), and outlines the established methodologies for such validation.
This guide summarizes the comparative data between this compound™ and Ceretec™, details the experimental protocols for SPECT imaging and post-mortem histopathological analysis, and provides a conceptual workflow for the validation process.
Comparative Performance: this compound™ vs. Ceretec™
While a direct correlation of this compound™ with histopathology is the ideal validation, comparing its diagnostic performance with the established alternative, Ceretec™, provides valuable insights. The choice between these two tracers often depends on their pharmacokinetic properties and the clinical question at hand.
| Feature | This compound™ (Tc-99m Bicisate/ECD) | Ceretec™ (Tc-99m HMPAO/Exametazime) | Reference |
| Primary Indication | Evaluation of altered cerebral perfusion in stroke, epilepsy, and other cerebrovascular diseases. | Localization of epileptic foci and evaluation of altered cerebral perfusion. | [1] |
| Mechanism of Action | A lipophilic complex that crosses the blood-brain barrier and is trapped in brain tissue due to enzymatic conversion to a hydrophilic form. | A lipophilic agent that crosses the blood-brain barrier and is retained in the brain, with uptake proportional to cerebral blood flow. | [2] |
| Image Quality | Generally considered to provide higher contrast images. | Can have lower image contrast compared to this compound™. | [3] |
| Stability | More stable in vitro after reconstitution. | Less stable, requiring use shortly after preparation.[4] | [4] |
| Diagnostic Utility (Epilepsy) | A study on subtraction SPECT (SISCOM) showed a trend towards better localization value than Ceretec™, though not statistically significant.[4] In this study, 73% of this compound™ scans successfully revealed BOLD signals compared to 67.53% for Ceretec™. | Widely used for ictal and interictal SPECT to localize seizure foci.[5] | [4][5] |
| Adverse Reactions | Rash with generalized erythema, facial edema, and fever have been reported in less than 1% of patients. | A transient increase in blood pressure was seen in 8% of patients. | [6] |
Experimental Protocols
A standardized and meticulous experimental protocol is paramount for the validation of in-vivo imaging with post-mortem histopathology.
This compound™ SPECT Imaging Protocol (for Dementia Evaluation)
-
Patient Preparation : The patient should rest in a quiet, dimly lit room to minimize sensory and cognitive stimulation.[7] An intravenous line is placed in advance.[8]
-
Radiopharmaceutical Administration : A dose of approximately 20 mCi of Tc-99m Bicisate (this compound™) is administered intravenously.[9]
-
Uptake Period : The patient remains in a resting state for 30-60 minutes post-injection to allow for tracer uptake in the brain.[10]
-
Image Acquisition : SPECT imaging is performed using a gamma camera with a low energy, high-resolution collimator.[8] The acquisition is typically a 360-degree rotation with multiple projections.[7]
-
Image Processing : The acquired data is reconstructed into transverse, sagittal, and coronal slices. Attenuation correction is applied, often using a co-registered CT scan (SPECT/CT).[1][8]
Post-mortem Histopathology Protocol for Neurodegenerative Disease
-
Brain Extraction and Fixation : The brain is removed at autopsy and one hemisphere is typically fixed in formalin for at least one to two weeks. The other hemisphere may be frozen for other analyses.[11][12]
-
Macroscopic Examination and Sectioning : The fixed hemisphere is coronally sliced. The cerebellum and brainstem are sectioned sagittally and transversely, respectively. Any atrophy or depigmentation is noted.[11]
-
Tissue Sampling : Specific brain regions are systematically sampled for histological examination. For neurodegenerative diseases, this typically includes the middle frontal gyrus, hippocampus, superior and middle temporal gyri, inferior parietal lobule, basal ganglia, midbrain, pons, and cerebellum.[12]
-
Histological Staining : The tissue blocks are processed, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to visualize cellular structures.[11]
-
Immunohistochemistry : Specific antibodies are used to detect protein aggregates that are hallmarks of neurodegenerative diseases, such as amyloid-β plaques and tau tangles in Alzheimer's disease, and α-synuclein in Parkinson's disease.[11]
Mandatory Visualizations
In-Vivo Imaging to Post-mortem Histopathology Validation Workflow
The following diagram illustrates the general workflow for validating an in-vivo imaging technique like this compound™ SPECT against the gold standard of post-mortem histopathology.
In-Vivo to Post-mortem Validation Workflow
Diagnostic Pathway in Neurodegenerative Disease
This diagram outlines the integration of neuroimaging and histopathology in the diagnostic pathway for neurodegenerative diseases.
Diagnostic Pathway for Neurodegenerative Disease
References
- 1. Cerebral Perfusion Study - InsideRadiology [insideradiology.com.au]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound-and-Ceretec-radio-isotopes--Efficacy-in-acquisition-of-subtraction-SPECTS-and-there-localizing-value-in-defining-the-epileptogenic-zone [aesnet.org]
- 5. epilepsy.com [epilepsy.com]
- 6. snmmi.org [snmmi.org]
- 7. radiology.unm.edu [radiology.unm.edu]
- 8. apps.ausrad.com [apps.ausrad.com]
- 9. radiology.wisc.edu [radiology.wisc.edu]
- 10. Brain SPECT – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]
- 11. pn.bmj.com [pn.bmj.com]
- 12. researchgate.net [researchgate.net]
Cross-validation of Neurolite SPECT with Perfusion MRI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent neuroimaging techniques for assessing cerebral blood flow (CBF): Single Photon Emission Computed Tomography (SPECT) using the radiotracer Technetium-99m Bicisate (Neurolite), and Perfusion Magnetic Resonance Imaging (MRI), with a focus on Arterial Spin Labeling (ASL). This document outlines the fundamental principles, experimental protocols, and comparative performance of these modalities, supported by available experimental data.
At a Glance: this compound SPECT vs. Perfusion MRI
| Feature | This compound SPECT | Perfusion MRI (ASL) |
| Principle | Measures distribution of a radioactive tracer (Tc-99m Bicisate) that crosses the blood-brain barrier and is trapped in brain tissue, reflecting regional CBF. | Uses magnetically labeled arterial blood water as an endogenous tracer to non-invasively measure tissue perfusion.[1] |
| Tracer | Exogenous: Technetium-99m Bicisate (this compound) | Endogenous: Magnetically labeled arterial blood water |
| Resolution | Lower spatial resolution | Higher spatial resolution |
| Quantification | Primarily provides relative or semi-quantitative CBF measurements. Absolute quantification is complex and less common. | Can provide quantitative CBF values (in ml/100g/min). |
| Invasiveness | Involves intravenous injection of a radioactive tracer. | Non-invasive, does not require exogenous contrast agents.[1] |
| Radiation Exposure | Yes | No |
| Temporal Resolution | Captures a snapshot of CBF at the time of tracer injection. | Can acquire dynamic perfusion information. |
| Clinical Applications | Evaluation of dementia, stroke, epilepsy, and brain injury.[2] | Similar applications to SPECT, including dementia, stroke, and tumor assessment.[3] |
Principles of Cerebral Blood Flow Measurement
This compound SPECT: A Snapshot of Perfusion
This compound (Tc-99m Bicisate) is a lipophilic radiopharmaceutical that, when injected intravenously, readily crosses the blood-brain barrier.[4] Once inside brain cells, it is metabolically trapped. The subsequent SPECT imaging detects the gamma rays emitted by the Technetium-99m, creating a three-dimensional map of its distribution. This distribution is proportional to the regional cerebral blood flow (rCBF) at the time of injection. Therefore, this compound SPECT provides a static "snapshot" of brain perfusion.
Perfusion MRI (ASL): A Dynamic View of Blood Flow
Arterial Spin Labeling (ASL) is a non-invasive MRI technique that uses the water in arterial blood as an endogenous contrast agent.[1] Radiofrequency pulses are used to magnetically "label" the protons in the arterial blood water before it enters the brain. As this labeled blood flows into the brain tissue, it alters the local magnetic field, which is detected by the MRI scanner. By acquiring a "labeled" image and a "control" image (without labeling) and subtracting them, a perfusion-weighted image is generated.[1] This difference image can then be used to calculate quantitative CBF maps.
Experimental Protocols
This compound SPECT Imaging Protocol
A typical experimental protocol for a this compound SPECT scan involves the following steps:
-
Patient Preparation: The patient is placed in a quiet, dimly lit room to minimize sensory and cognitive stimulation that could alter cerebral blood flow. An intravenous line is inserted.
-
Radiotracer Injection: A dose of 15-30 mCi of Technetium-99m Bicisate (this compound) is injected intravenously. The patient remains in a resting state for a few minutes post-injection to allow for tracer distribution.
-
Uptake Period: There is a waiting period of approximately 30-90 minutes between the injection and the scan to allow for optimal tracer uptake in the brain tissue.
-
SPECT Acquisition: The patient lies on the scanner bed with their head positioned in a head holder. A gamma camera rotates around the head to acquire a series of planar images from multiple angles.
-
Image Reconstruction: The acquired planar images are reconstructed into a three-dimensional map of radiotracer distribution, reflecting regional cerebral blood flow.
Perfusion MRI (ASL) Protocol
A common protocol for an ASL perfusion MRI scan includes:
-
Patient Preparation: No special preparation is typically required. The patient is positioned on the MRI scanner table.
-
Anatomical Imaging: High-resolution anatomical MRI scans (e.g., T1-weighted) are acquired for co-registration with the perfusion images.
-
ASL Sequence: A pseudo-continuous ASL (pCASL) sequence is often used. This involves the acquisition of a series of "label" and "control" images.
-
Labeling: A continuous train of radiofrequency pulses is applied to a region in the neck to magnetically label the arterial blood flowing towards the brain.
-
Post-Labeling Delay (PLD): A delay of 1.5-2.5 seconds allows the labeled blood to travel from the labeling region to the brain tissue.[5]
-
Image Acquisition: A fast imaging sequence (e.g., Echo-Planar Imaging - EPI) is used to acquire the images.
-
-
CBF Quantification: The "label" and "control" images are subtracted to create perfusion-weighted images. These are then used to calculate quantitative CBF maps, typically in units of ml/100g/min.[1]
Performance Comparison: this compound SPECT vs. Perfusion MRI
Direct quantitative comparisons of CBF values between this compound SPECT and perfusion MRI in the same patient cohorts are limited in the published literature. However, numerous studies have compared their diagnostic performance and qualitative findings in various neurological conditions.
Dementia and Alzheimer's Disease
In the evaluation of dementia, both techniques can identify characteristic patterns of hypoperfusion.
-
This compound SPECT: Often reveals hypoperfusion in the temporoparietal regions in Alzheimer's disease.[2]
-
Perfusion MRI (ASL): Studies have shown that ASL can detect similar patterns of hypoperfusion in Alzheimer's disease, with some research suggesting it has comparable diagnostic accuracy to SPECT.[5] One study found that ASL MRI demonstrated hypoperfusion in the hippocampus, precuneus, and posterior cingulate cortex, distinguishing Alzheimer's disease from normal aging.
A head-to-head visual comparison in patients with Alzheimer's disease showed that ASL images with a shorter post-labeling delay (PLD) of 1.5 seconds demonstrated a more extensive decrease in CBF compared to both ASL with a longer PLD of 2.5 seconds and SPECT.[5] The findings from SPECT were of intermediate severity.[5] This suggests that the choice of imaging parameters in ASL can significantly influence the perceived perfusion deficits.
Stroke
In the context of acute ischemic stroke, both modalities can delinate areas of reduced cerebral blood flow.
-
This compound SPECT: Can identify the perfusion deficit, and the volume of this deficit has been shown to correlate with neurological status and predict clinical outcomes.
-
Perfusion MRI (ASL): ASL can also identify hypoperfused areas in acute stroke. Some studies suggest a good correlation between the lesion volumes identified by ASL and other perfusion MRI techniques like Dynamic Susceptibility Contrast (DSC) imaging. However, there is also evidence that ASL may overestimate the size of the perfusion defect compared to DSC MRI.
One comparative study in acute stroke found that while the volumes of CBF defects did not differ significantly between SPECT and PWI (Perfusion-Weighted Imaging) within 48 hours of onset, the defect volume was significantly larger on SPECT than on PWI at day 8.[6] Furthermore, the CBF defect volume on SPECT at day 8 showed a higher correlation with neurological status and was a better predictor of clinical outcome at 3 months compared to PWI.[6]
Visualizing the Methodologies
To better understand the workflows and underlying principles of this compound SPECT and Perfusion MRI, the following diagrams have been generated using Graphviz.
This compound SPECT Workflow
Caption: Workflow of a this compound SPECT scan.
Perfusion MRI (ASL) Workflow
Caption: Workflow of a Perfusion MRI (ASL) scan.
Conceptual Comparison of Signaling Pathways
Caption: Principles of this compound SPECT and Perfusion MRI.
Conclusion
Both this compound SPECT and perfusion MRI are valuable tools for assessing cerebral blood flow, each with its own set of advantages and limitations. This compound SPECT, an established nuclear medicine technique, provides a reliable semi-quantitative assessment of regional CBF but involves radiation exposure. Perfusion MRI, particularly ASL, is a non-invasive technique that offers quantitative CBF measurements without the need for exogenous contrast agents or ionizing radiation.
The choice between these modalities will depend on the specific clinical or research question, patient characteristics, and available resources. For longitudinal studies or in populations where radiation exposure is a concern, ASL MRI presents a compelling alternative. However, in certain clinical scenarios, the extensive validation and established diagnostic patterns of this compound SPECT may be preferred. Further research with direct, quantitative comparisons in large, well-characterized patient cohorts is needed to fully delineate the relative strengths and weaknesses of these two powerful neuroimaging techniques.
References
- 1. Cerebral Blood Flow Measured by Arterial Spin Labeling MRI as a Preclinical Marker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain perfusion SPECT in dementia: what radiologists should know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic performance of spectroscopic and perfusion MRI for distinction of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal regional cerebral blood flow found by technetium-99m ethyl cysteinate dimer brain single photon emission computed tomography in systemic lupus erythematosus patients with normal brain MRI findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-to-Head Visual Comparison between Brain Perfusion SPECT and Arterial Spin-Labeling MRI with Different Postlabeling Delays in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Head-to-head comparison of Neurolite and Ceretec for stroke imaging
A comprehensive guide for researchers and drug development professionals on the performance and experimental applications of two key SPECT imaging agents in cerebrovascular research.
In the realm of functional brain imaging for stroke, Single Photon Emission Computed Tomography (SPECT) plays a crucial role in assessing cerebral perfusion. Two of the most widely utilized radiopharmaceuticals for this purpose are Neurolite® (99mTc-bicisate or ECD) and Ceretec® (99mTc-exametazime or HMPAO). Both are technetium-99m labeled agents that cross the blood-brain barrier and allow for the visualization of regional cerebral blood flow (rCBF). However, their distinct pharmacokinetic and metabolic properties lead to differences in imaging characteristics and clinical utility, particularly in the context of acute and subacute stroke. This guide provides an objective, data-driven comparison of these two agents to aid researchers and clinicians in selecting the appropriate tool for their specific needs.
Performance and Imaging Characteristics
This compound and Ceretec both function as tracers for cerebral blood flow, but their mechanisms of retention within the brain differ, leading to variations in their imaging performance. Ceretec, a lipophilic compound, is converted to a hydrophilic form intracellularly by glutathione, trapping it within the brain. This compound is also lipophilic but is retained after enzymatic de-esterification to a polar, membrane-impermeable complex. These differences in retention mechanisms contribute to their distinct behaviors in ischemic tissue.
| Feature | This compound (99mTc-ECD) | Ceretec (99mTc-HMPAO) | References |
| Mechanism of Action | Lipophilic agent that crosses the blood-brain barrier and is trapped intracellularly after enzymatic de-esterification. | Lipophilic agent that crosses the blood-brain barrier and is converted to a hydrophilic form by glutathione, trapping it in the brain. | [1][2][3] |
| First-Pass Extraction | Moderate (60-70%) | High (~80%) | [4] |
| Image Quality | Generally considered to have superior image quality with higher brain-to-background ratio and better gray-to-white matter contrast. | Good image quality, but can have higher extracerebral activity. | [5][6] |
| In Vitro Stability | Stable for 4 to 6 hours after reconstitution. | Less stable, with a shorter half-life of less than 30 minutes after reconstitution. | [4][7] |
| Sensitivity for Acute Stroke | High diagnostic accuracy in detecting acute and subacute stroke. | High sensitivity in the first 48 hours of ischemic stroke (79%). | [8][9][10] |
| Specificity for Acute Stroke | High specificity (81.7% in one study). | High specificity (95% in one study). | [8][9] |
| Behavior in Reperfusion | May underestimate blood flow in areas of "luxury perfusion" (reflow hyperemia) in subacute stroke. | Can show increased tracer uptake (hyperperfusion) in areas of luxury perfusion. | [1][3][11][12] |
Experimental Protocols
Accurate and reproducible results in SPECT imaging depend on standardized experimental protocols. Below are generalized methodologies for stroke imaging using this compound and Ceretec, based on common clinical and research practices.
Radiopharmaceutical Preparation
-
This compound (99mTc-bicisate): Prepared by reconstituting the bicisate (B1666976) kit with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection. The labeling procedure takes approximately 30 minutes.[4]
-
Ceretec (99mTc-exametazime): Reconstituted with technetium-99m pertechnetate. Freshly eluted Tc-99m is often required due to the lower in-vitro stability of the compound.[4][13]
Patient Preparation
-
Informed Consent: Obtain informed consent from the patient or their legal representative.
-
Intravenous Access: Establish an intravenous line in advance to avoid patient stress at the time of injection.[14]
-
Environment: The patient should rest in a quiet, dimly lit room for at least 20 minutes before and after the injection to minimize cortical activation from external stimuli. The patient should not speak or read during this period.[15]
-
Voiding: The patient should void prior to the injection.[14]
SPECT Image Acquisition
-
Injection: Administer a bolus injection of the radiopharmaceutical (typically 740 MBq or 20 mCi).[16]
-
Uptake Phase: Allow for sufficient tracer uptake in the brain. Imaging is typically performed 30-60 minutes after injection for both agents.[4][16]
-
Positioning: The patient is positioned supine on the imaging table with their head comfortably immobilized in a head holder to prevent motion artifacts.[14]
-
Camera Setup: A multi-headed (dual or triple-headed) rotating gamma camera equipped with a low-energy, high-resolution collimator is used. The energy window is centered at 140 keV.[14][17]
-
Acquisition Parameters: A 360-degree rotation is performed, acquiring multiple projections (e.g., 120 projections over 360 degrees).
-
Image Reconstruction: Images are reconstructed using filtered back-projection or iterative reconstruction algorithms. Attenuation correction may be applied to improve image accuracy.
Experimental Workflow
The following diagram illustrates the general workflow for a stroke imaging study using either this compound or Ceretec.
Caption: General workflow for SPECT stroke imaging.
Signaling Pathways and Retention Mechanisms
The differential trapping of this compound and Ceretec in the brain is a key determinant of their imaging characteristics.
References
- 1. ajnr.org [ajnr.org]
- 2. Neurology : SPECT [rch.org.au]
- 3. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auntminnie.com [auntminnie.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-and-Ceretec-radio-isotopes--Efficacy-in-acquisition-of-subtraction-SPECTS-and-there-localizing-value-in-defining-the-epileptogenic-zone [aesnet.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Early and delayed brain SPECT with technetium-99m-ECD and iodine-123-IMP in subacute strokes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significance of 99mTc-ECD SPECT in acute and subacute ischemic stroke: comparison with MR images including diffusion and perfusion weighted images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Articles [globalrx.com]
- 14. apps.ausrad.com [apps.ausrad.com]
- 15. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 16. ahajournals.org [ahajournals.org]
- 17. Imaging of cerebral blood flow with technetium-99m-HMPAO and technetium-99m-ECD: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neurolite SPECT versus CT/MRI in Neurological Diagnosis
For researchers, scientists, and drug development professionals, selecting the appropriate neuroimaging modality is paramount for accurate diagnosis and effective monitoring of treatment in neurological disorders. This guide provides an objective comparison of the diagnostic accuracy of Neurolite (99mTc-bicisate) Single Photon Emission Computed Tomography (SPECT) with conventional structural imaging techniques—Computed Tomography (CT) and Magnetic Resonance Imaging (MRI)—across key neurological conditions.
This compound SPECT is a functional imaging technique that provides a measure of regional cerebral blood flow (rCBF), offering insights into brain metabolism and activity.[1] In contrast, CT and MRI are structural imaging modalities that visualize the brain's anatomy, identifying morphological changes such as atrophy, lesions, or tumors.[2] The fundamental difference between functional and structural imaging dictates their respective strengths and weaknesses in the diagnostic workup of various neurological diseases.
Quantitative Comparison of Diagnostic Accuracy
The diagnostic performance of this compound SPECT, CT, and MRI varies depending on the neurological condition being investigated. The following table summarizes key diagnostic accuracy metrics from various studies.
| Neurological Condition | Imaging Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Source(s) |
| Dementia (Alzheimer's Disease) | This compound SPECT | 80-90% | 65-87% | 81% | 65% | |
| CT | Lower sensitivity for early atrophy | High for ruling out other causes | - | - | [3] | |
| MRI | Higher sensitivity for atrophy than CT | High for ruling out other causes | - | - | [4] | |
| Ischemic Stroke (Acute) | This compound SPECT | 82% (for fatal edema) | 98-99% | - | - | |
| CT | 36% (for fatal edema) | 100% | - | - | ||
| MRI (DWI) | >90% (for acute infarct) | >90% (for acute infarct) | - | - | [5][6] | |
| Epilepsy (Temporal Lobe) | Ictal SPECT | 84% | - | - | - | |
| Interictal SPECT | 48% | - | - | - | [7] | |
| CT | 18-30% | - | - | - | [8] | |
| MRI | 70-86% | - | - | - |
Experimental Protocols
This compound SPECT Imaging Protocol
A typical this compound SPECT study involves the intravenous injection of the radiopharmaceutical 99mTc-bicisate (also known as 99mTc-ECD).
-
Patient Preparation: The patient rests in a quiet, dimly lit room for 15-20 minutes before and after the injection to minimize sensory stimulation that could alter cerebral blood flow.[9] An intravenous line is inserted prior to the resting period.
-
Radiopharmaceutical Injection: A dose of approximately 20-25 mCi (740-925 MBq) of 99mTc-bicisate is injected intravenously.[10]
-
Uptake Phase: The tracer distributes throughout the brain in proportion to regional blood flow and becomes trapped within the brain cells.
-
Image Acquisition: Approximately 30-90 minutes after injection, the patient is positioned in a SPECT scanner.[11] A gamma camera rotates around the head to acquire a series of 2D images from multiple angles.
-
Image Reconstruction: The acquired images are then computationally reconstructed to create 3D maps of cerebral blood flow.
For epilepsy diagnosis, the injection is timed to occur during a seizure (ictal) or between seizures (interictal) to identify areas of hyperperfusion or hypoperfusion, respectively.[7]
CT Imaging Protocol
CT protocols for neurological evaluation are designed to rapidly acquire images of the brain's structure.
-
Patient Positioning: The patient lies on a motorized table that moves through the gantry of the CT scanner.
-
Non-Contrast CT: A non-contrast scan is typically performed first to detect hemorrhage, which appears hyperdense.[12]
-
Contrast-Enhanced CT (if required): An iodinated contrast agent may be injected intravenously to enhance the visibility of tumors, inflammation, or vascular abnormalities.
-
Image Acquisition: The scanner uses X-rays to generate cross-sectional images of the brain. Modern multi-detector CT (MDCT) scanners can acquire volumetric data in a single rotation.
-
Specialized Protocols: For stroke, CT angiography (CTA) and CT perfusion (CTP) may be performed to visualize blood vessels and assess cerebral blood flow dynamics.[13]
MRI Imaging Protocol
MRI provides high-resolution images of the brain's soft tissues without using ionizing radiation.
-
Patient Preparation: Patients are screened for contraindications to MRI, such as pacemakers or certain metallic implants.
-
Patient Positioning: The patient lies on a table that slides into the bore of a large, cylindrical magnet.
-
Image Acquisition: The scanner uses a powerful magnetic field and radio waves to generate detailed images. A standard brain MRI protocol includes multiple sequences to highlight different tissue characteristics:[14]
-
T1-weighted images: Provide good anatomical detail.
-
T2-weighted images: Are sensitive to changes in water content, making them useful for identifying edema and inflammation.
-
Fluid-Attenuated Inversion Recovery (FLAIR): Suppresses the signal from cerebrospinal fluid, making lesions near the ventricles more conspicuous.
-
Diffusion-Weighted Imaging (DWI): Is highly sensitive for detecting acute ischemic stroke within minutes of onset.[6]
-
-
Contrast-Enhanced MRI (if required): A gadolinium-based contrast agent may be administered intravenously to enhance the visibility of tumors, inflammation, and other pathologies.
Visualizing the Diagnostic Process
The following diagrams illustrate the experimental workflow of a comparative diagnostic accuracy study and a typical diagnostic pathway for a patient presenting with neurological symptoms.
Conclusion
This compound SPECT, CT, and MRI are valuable tools in the diagnosis of neurological disorders, each providing unique and complementary information. While CT and MRI excel at delineating brain structure and identifying anatomical abnormalities, this compound SPECT offers a functional assessment of regional cerebral blood flow, which can be crucial for the early detection and differential diagnosis of conditions like dementia and for localizing seizure foci in epilepsy. The choice of imaging modality should be guided by the specific clinical question, the suspected underlying pathology, and the information required to guide patient management. For a comprehensive diagnostic evaluation, a multimodal approach that integrates both functional and structural imaging is often the most effective strategy.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. droracle.ai [droracle.ai]
- 3. Brain Imaging in Differential Diagnosis of Dementia [practicalneurology.com]
- 4. The role of magnetic resonance imaging in the diagnosis and prognosis of dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stroke Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Ictal Events Imaged through SPECT (Chapter 11) - Imaging Biomarkers in Epilepsy [cambridge.org]
- 8. droracle.ai [droracle.ai]
- 9. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 10. radiology.wisc.edu [radiology.wisc.edu]
- 11. Brain SPECT – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]
- 12. radiopaedia.org [radiopaedia.org]
- 13. wiki.radiology.wisc.edu [wiki.radiology.wisc.edu]
- 14. radiopaedia.org [radiopaedia.org]
Inter-rater Reliability of Neurolite™ Scan Interpretation: A Comparative Guide
The reliability of neuroimaging interpretation is a cornerstone of its clinical and research utility. For drug development professionals and researchers, understanding the consistency of reads between different evaluators (inter-rater reliability) is critical for validating imaging biomarkers and ensuring the accuracy of clinical trial data. This guide provides an objective comparison of the inter-rater reliability of Neurolite™ (99mTc-bicisate) Single Photon Emission Computed Tomography (SPECT) scans with other neuroimaging modalities, supported by experimental data.
Understanding Inter-rater Reliability Metrics
Inter-rater reliability is statistically quantified to assess the level of agreement between two or more raters. Common metrics include:
-
Percentage Agreement: The simplest measure, representing the proportion of units of observation on which raters agree. However, it does not account for agreements that could occur by chance.
-
Kappa (κ) Statistic: A more robust measure that corrects for chance agreement. Kappa values range from -1 (less than chance agreement) to 1 (perfect agreement), with 0 indicating agreement equivalent to chance.
-
Intraclass Correlation Coefficient (ICC): Used for continuous or ordinal data, it assesses both the correlation and agreement between raters. ICC values also range from 0 to 1.
Interpretation of these values can vary, but generally, higher values indicate better reliability. For instance, a Kappa value above 0.81 is often considered "almost perfect" agreement.[1]
Inter-rater Reliability of this compound™ (99mTc-bicisate) SPECT
This compound™ is a radiopharmaceutical used in SPECT imaging to assess regional cerebral blood flow. Studies have evaluated its inter-rater reliability in different clinical contexts.
A key multicenter study on dementia of the Alzheimer's type (DAT) assessed the visual interpretation of this compound™ SPECT scans by three independent readers. The study reported high percentage agreement for the severity of abnormalities in specific brain regions. In patients with DAT, the median percentage of inter-rater agreement ranged from 81% to 98% across all brain regions. For normal volunteers, this range was even higher, from 95% to 100%.
Another study comparing this compound™ SPECT with [123I]IMP SPECT in the context of subacute stroke provided a kappa-concordance index for inter-observer reproducibility. This study found the kappa value for this compound™ to be 0.485, which is generally interpreted as "moderate" agreement.[2]
Summary of this compound™ Inter-rater Reliability Data
| Clinical Context | Number of Raters | Metric Used | Result | Interpretation |
| Dementia of the Alzheimer's Type | 3 | Percentage Agreement | 81% - 98% | High Agreement |
| Subacute Stroke | 5 | Kappa (κ) | 0.485 | Moderate Agreement |
Comparative Analysis with Other Neuroimaging Modalities
To contextualize the inter-rater reliability of this compound™ scans, it is useful to compare it with data from other commonly used neuroimaging techniques. The following table summarizes findings from studies on Magnetic Resonance Imaging (MRI) and Computed Tomography (CT).
Inter-rater Reliability of Alternative Neuroimaging Techniques
| Modality | Clinical Context | Metric Used | Result | Interpretation |
| MRI | Mild Traumatic Brain Injury (Brain Contusion) | Kappa (κ) | 0.84 - 0.87 | Almost Perfect |
| MRI | Mild Traumatic Brain Injury (Traumatic Axonal Injury) | PABAK* | 0.74 - 0.78 | Substantial |
| CT | Acute Stroke (ASPECTS score) | Kappa (κ) | 0.198 - 0.678 | Slight to Substantial |
| CTA | Acute Ischemic Stroke (Collateral Score) | ICC | 0.689 - 0.780 | Moderate to Good |
*Prevalence- and Bias-Adjusted Kappa
Experimental Protocols
This compound™ SPECT in Dementia of the Alzheimer's Type
-
Objective: To determine the inter-reader agreement for the visual interpretation of this compound™ SPECT brain images in patients with DAT and normal volunteers.
-
Study Design: A blinded read of image sets from a multicenter SPECT trial.
-
Subjects: 45 patients with DAT and 13 normal volunteers.
-
Imaging Protocol: Brain SPECT imaging was performed using 99mTc-bicisate.
-
Interpretation Method: Three independent readers rated the severity of abnormalities (mild, moderate, or severe) in various brain regions.
-
Data Analysis: The median percentage of inter-rater agreement was calculated across all brain regions for both patient and normal volunteer groups.
This compound™ SPECT in Subacute Stroke
-
Objective: To compare the inter- and intra-observer reproducibility of this compound™ SPECT and [123I]IMP SPECT for detecting focal cerebral ischemia.
-
Study Design: Comparative study with five independent blinded observers.
-
Subjects: 25 patients with subacute (7-14 days) cerebral ischemia.
-
Imaging Protocol: Patients underwent SPECT imaging with both 99mTc-bicisate and [123I]IMP.
-
Interpretation Method: Images were analyzed by five independent observers who were blinded to the clinical and CT data.
-
Data Analysis: A kappa-concordance index was calculated to assess inter-observer reproducibility.[2]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the inter-rater reliability of neuroimaging scan interpretation, applicable to studies like those described for this compound™ and other modalities.
Caption: Workflow for an inter-rater reliability study of neuroimaging.
References
Neurolite Uptake as a Correlate of Cognitive Decline in Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neurolite (99mTc-bicisate or 99mTc-ECD) Single Photon Emission Computed Tomography (SPECT) with other neuroimaging modalities in assessing the correlation between tracer uptake and cognitive scores in Alzheimer's disease. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the typical research workflow to aid in the objective evaluation of these biomarkers for clinical and research applications.
Quantitative Data Summary
The following tables summarize the correlation between neuroimaging findings and cognitive scores in patients with Alzheimer's disease, offering a comparative view of this compound SPECT and its primary alternative, 18F-Fluorodeoxyglucose Positron Emission Tomography (FDG-PET).
Table 1: Correlation of this compound (99mTc-ECD/Bicisate) SPECT Uptake with Cognitive Scores in Alzheimer's Disease
| Cognitive Test | Brain Region of Interest | Correlation Finding | Significance |
| Mini-Mental State Examination (MMSE) | Posterior Temporoparietal Region | Significant Negative Correlation | p < 0.05[1] |
| ADAS-Cog: Word Recall & Commands | Left Middle Temporal Lobe | Significant Correlation | [2] |
| ADAS-Cog: Naming Objects/Fingers | Left Temporal (Middle, Inferior) Lobe | Significant Correlation | [2] |
| ADAS-Cog: Constructional & Ideational Praxis | Right Parietal & Temporal Lobes, Angular Gyrus, Cingulate Gyrus | Significant Correlation | [2] |
Table 2: Comparison of Neuroimaging Modalities in their Correlation with MMSE Scores in Alzheimer's Disease
| Imaging Modality | Tracer | Correlation with MMSE (r-value) | Key Findings |
| SPECT | 99mTc-HMPAO | -0.60 | Significant correlation between dementia severity and the number of abnormal voxels.[3] |
| PET | 18F-FDG | -0.78 | Stronger correlation with dementia severity compared to HMPAO-SPECT.[3] |
Table 3: Diagnostic Performance of 99mTc-ECD SPECT vs. 18F-FDG PET in Alzheimer's Disease & Mild Cognitive Impairment (MCI)
| Imaging Modality | Diagnostic Accuracy for "AD and MCI" | Inter-observer Reliability |
| 99mTc-ECD SPECT | 60% - 70% | Good in frontal, parietal, and temporal lobes.[4] |
| 18F-FDG PET | 60% - 70% | Good in frontal, parietal, and temporal lobes.[4] |
Experimental Protocols
This compound (99mTc-ECD) SPECT Imaging
The following protocol outlines a typical procedure for this compound SPECT imaging in the context of Alzheimer's disease research:
-
Patient Preparation: Patients are typically advised to be in a quiet, dimly lit room to minimize sensory and cognitive stimuli during tracer uptake. An intravenous line is placed approximately 10-15 minutes prior to injection to allow the patient to acclimate.
-
Radiopharmaceutical Administration: A dose of 15-30 mCi of 99mTc-ECD is administered intravenously. The patient is instructed to remain quiet and not speak for at least 5 minutes post-injection to ensure the tracer distribution reflects a resting brain state.
-
Uptake Period: An uptake period of 30 to 60 minutes is allowed between the injection of the radiopharmaceutical and the commencement of imaging.
-
Image Acquisition: The patient is positioned supine on the scanner bed with their head comfortably immobilized. SPECT data is acquired using a gamma camera equipped with a low-energy, high-resolution collimator. A 128x128 matrix is commonly used, with a 20% energy window centered at 140 keV. Data is collected over 360 degrees, with 120 projections at 30 seconds per projection.
-
Image Processing and Analysis: The acquired data is reconstructed using filtered back-projection with a ramp filter. An attenuation correction (e.g., Chang's method) is applied. For quantitative analysis, regions of interest (ROIs) are drawn on the reconstructed images, often with reference to a standardized brain atlas or co-registered MRI. Tracer uptake is typically normalized to a reference region with relatively preserved perfusion in Alzheimer's disease, such as the cerebellum, to calculate relative cerebral blood flow (rCBF).
Cognitive Assessments
Mini-Mental State Examination (MMSE):
The MMSE is a 30-point questionnaire used to screen for cognitive impairment.[5]
-
Administration: The test is administered by a trained professional and assesses orientation, registration, attention and calculation, recall, and language.[5]
-
Orientation (10 points): The patient is asked the year, season, date, day of the week, month, and their current location (state, county, town/city, hospital/clinic, floor).
-
Registration (3 points): The examiner names three unrelated objects and asks the patient to repeat them.
-
Attention and Calculation (5 points): The patient is asked to count backward from 100 by sevens for five subtractions or to spell "world" backward.
-
Recall (3 points): The patient is asked to recall the three objects from the registration task.
-
Language (9 points): This section includes naming two objects, repeating a phrase, following a three-stage command, reading and obeying a written command, writing a sentence, and copying a complex geometric figure.
-
-
Scoring: Each correct answer receives one point. A score of 24 or above is generally considered within the normal range, with lower scores indicating a greater degree of cognitive impairment.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog):
The ADAS-Cog is a more detailed assessment of cognitive function commonly used in clinical trials for Alzheimer's disease.[6][7]
-
Administration: The ADAS-Cog is administered by a trained rater and consists of 11 tasks.[7] The tasks include:
-
Word Recall: The patient is given three trials to learn a list of 10 words.[8]
-
Naming Objects and Fingers: The patient is asked to name real objects and their fingers.[9]
-
Commands: The patient is asked to follow a series of commands of increasing complexity.[6]
-
Constructional Praxis: The patient is asked to copy four geometric figures.[6]
-
Ideational Praxis: The patient is asked to demonstrate how to perform a multi-step task (e.g., preparing a letter for mailing).[6]
-
Orientation: The patient is asked about their orientation to person, place, and time.[9]
-
Word Recognition: The patient is shown a list of words and later asked to identify them from a larger list.[9]
-
Remembering Test Instructions: The examiner assesses the patient's ability to remember the instructions for the word recognition task.[9]
-
Spoken Language Ability, Word Finding Difficulty, and Comprehension: These are rated by the examiner based on the patient's language throughout the assessment.[9]
-
-
Scoring: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.[9]
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for a study investigating the correlation between this compound uptake and cognitive scores in Alzheimer's disease.
References
- 1. 99mTc-bicisate (this compound) SPECT brain imaging and cognitive impairment in dementia of the Alzheimer type: a blinded read of image sets from a multicenter SPECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristic deterioration of ADAS-Jcog subscale scores and correlations with regional cerebral blood flow reductions in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auntminnie.com [auntminnie.com]
- 4. Concordance between (99m)Tc-ECD SPECT and 18F-FDG PET interpretations in patients with cognitive disorders diagnosed according to NIA-AA criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicalportfolio.wordpress.com [clinicalportfolio.wordpress.com]
- 6. fda.gov [fda.gov]
- 7. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dementiaresearch.org.au [dementiaresearch.org.au]
- 9. Úvodní stránka | Česká a slovenská neurologie a neurochirurgie [csnn.eu]
A Comparative Analysis of Neurolite and HMPAO for Brain Perfusion SPECT Imaging
A detailed guide for researchers and drug development professionals on the stability and image quality of two key radiotracers for Single Photon Emission Computed Tomography (SPECT) of the brain.
In the realm of functional brain imaging, Technetium-99m (99mTc) labeled radiotracers, specifically Neurolite® (99mTc-ECD, Bicisate) and 99mTc-HMPAO (Exametazime), are pivotal for assessing regional cerebral blood flow (rCBF). Both are lipophilic agents capable of crossing the blood-brain barrier, allowing for the visualization of brain perfusion patterns, which is crucial in the diagnosis and research of various neurological and psychiatric disorders. This guide provides an objective comparison of their stability and resulting image quality, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tracer for their needs.
Stability: A Critical Factor in Radiopharmaceutical Utility
The in vitro stability of a radiopharmaceutical is a critical parameter that can significantly impact image quality and logistical considerations in a clinical or research setting. Studies have consistently demonstrated that this compound (99mTc-ECD) possesses superior stability compared to 99mTc-HMPAO.[1][2][3]
Unstabilized 99mTc-HMPAO is notoriously labile, with a short useful lifetime of approximately 30 minutes after preparation.[4][5] This instability is due to the conversion of the lipophilic complex to a secondary hydrophilic complex, which cannot cross the blood-brain barrier.[5][6] While stabilized formulations of HMPAO using agents like methylene (B1212753) blue or cobalt chloride are available and extend its usability, this compound inherently exhibits greater stability.[5][7][8][9]
This compound maintains a high radiochemical purity (RCP) for several hours after reconstitution.[2][10] One study found that 99mTc-ECD maintained an RCP of over 94% for up to 8 hours, whether stored in a vial or a syringe.[2] In contrast, the RCP of stabilized 99mTc-HMPAO decreased over time, particularly when stored in a syringe, dropping to 74.0% at 8 hours post-preparation.[2] This difference in stability has practical implications, offering greater flexibility in scheduling and patient administration for this compound.
| Radiotracer | Storage Condition | 2 hours | 4 hours | 6 hours | 8 hours |
| This compound (99mTc-ECD) | Vial | >94% | >94% | >94% | >94% |
| Syringe | >94% | >94% | >94% | >94% | |
| Stabilized 99mTc-HMPAO | Vial | ~91.5% | - | - | ~81.4% |
| Syringe | ~87.7% | - | - | ~74.0% | |
| Data compiled from a study evaluating the stability of 99mTc-ECD and stabilized 99mTc-HMPAO.[2] |
Image Quality: A Comparative Assessment
The ultimate goal of a brain perfusion scan is to obtain high-quality images that accurately reflect regional cerebral blood flow. Several factors contribute to image quality, including brain uptake, background clearance, and the resulting brain-to-background contrast ratio.
Multiple comparative studies have indicated that this compound generally produces superior image quality compared to HMPAO.[1][5][11][12][13] This is attributed to several pharmacokinetic advantages of this compound. It demonstrates more rapid blood clearance, leading to less extracerebral activity and a significantly better brain-to-background ratio.[1][5][11] In a study comparing the two tracers in healthy subjects, the brain-to-background ratio for 99mTc-ECD continued to improve over time, reaching 17:1 at 5 hours post-administration, compared to 2:1 for 99mTc-HMPAO.[11]
Furthermore, this compound exhibits a higher gray-to-white matter ratio, which contributes to better image contrast and easier interpretation.[5][12] The rapid urinary excretion of this compound also results in a lower radiation dose to the patient, allowing for the administration of higher doses, which can further enhance image quality.[12]
While both tracers show a distribution consistent with blood flow, some studies have noted differences in regional tracer distribution, suggesting that direct comparisons of studies performed with the two different agents may not be straightforward.[1][14] For instance, visual evaluation has shown relatively higher 99mTc-ECD uptake in the occipital cortex and lower uptake in mediotemporal regions compared to 99mTc-HMPAO.[14][15]
| Parameter | This compound (99mTc-ECD) | 99mTc-HMPAO |
| Brain Uptake | Rapid, ~6-7% of injected dose.[5][16] | Rapid, ~4-7% of injected dose.[5] |
| Blood Clearance | Rapid.[1][5][11] | Slower than this compound.[11] |
| Brain-to-Background Ratio | High and improves over time.[5][11] | Lower than this compound.[11] |
| Gray/White Matter Ratio | Higher, leading to better contrast.[5][12] | Lower than this compound.[5] |
| Image Interpretation | Often considered "easier to interpret".[11][13] | Can be affected by higher background activity.[5] |
Experimental Protocols
Radiopharmaceutical Preparation
This compound (99mTc-ECD): The preparation of 99mTc-ECD involves reconstituting a sterile, non-pyrogenic kit with sterile, oxidant-free 99mTc-pertechnetate. The kit contains two vials. The contents of the vials are combined and incubated at room temperature for 30 minutes.[10][17] The radiochemical purity should be greater than 90% before administration and the preparation is stable for up to six hours.[17][18]
99mTc-HMPAO: Preparation of 99mTc-HMPAO requires reconstituting a kit with a fresh eluate of 99mTc-pertechnetate (no more than 2 hours old from a generator eluted within the last 24 hours).[5] For the unstabilized form, the radiopharmaceutical must be used within 20-30 minutes of preparation due to rapid decomposition.[5] Stabilized kits, which include a stabilizing agent like cobalt chloride, extend the useful life to 4-6 hours.[7][8][9][18] The recommended radiochemical purity for HMPAO is greater than 80%.[18]
Patient Preparation and Injection
For both tracers, it is recommended that the patient rests in a quiet, dimly lit room with minimal sensory stimulation for 10-20 minutes before and after the injection.[5][12][19][20] This is to ensure that the tracer distribution in the brain reflects a baseline state of cerebral blood flow. An intravenous line should be established prior to injection.[12][21]
SPECT Image Acquisition
Imaging is typically performed using a multi-headed SPECT gamma camera with a low-energy, high-resolution collimator.
-
For this compound: Imaging can begin 30-60 minutes after injection.[5][17]
-
For HMPAO: Imaging is typically performed 30-90 minutes following tracer injection.[5][22]
The acquisition parameters generally involve a 128x128 matrix and a 360-degree rotation with multiple projections.[5][21]
Visualizing the Process and Comparison
To better illustrate the workflows and comparative aspects of this compound and HMPAO, the following diagrams are provided.
Caption: Radiopharmaceutical preparation workflows for this compound and HMPAO.
Caption: Comparison of stability and resulting image quality between this compound and HMPAO.
Conclusion
Both this compound (99mTc-ECD) and 99mTc-HMPAO are effective radiotracers for cerebral perfusion SPECT imaging. However, the evidence strongly suggests that this compound offers significant advantages in terms of in vitro stability and resulting image quality. Its longer stability provides greater logistical flexibility, while its favorable pharmacokinetic profile leads to images with higher contrast and less background activity, which can be crucial for accurate diagnosis and research. For studies requiring delayed imaging or where optimal image quality is paramount, this compound appears to be the superior choice. Nevertheless, 99mTc-HMPAO remains a valuable tool, particularly when its specific kinetic properties are of interest for a particular research question. The choice of tracer should ultimately be guided by the specific requirements of the study, available resources, and the clinical or research question being addressed.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. A comparative study of 99Tcm-HMPAO and 99Tcm-ECD as a leukocyte labelling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. auntminnie.com [auntminnie.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. Stabilisation of high-activity 99mTc-d,l-HMPAO preparations with cobalt chloride and their biological behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A fundamental study of 99mTc-ethyl cysteinate dimer (99mTc-ECD)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snmmi.org [snmmi.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Imaging of cerebral blood flow with technetium-99m-HMPAO and technetium-99m-ECD: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects. [vivo.weill.cornell.edu]
- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 18. nucleanord.fr [nucleanord.fr]
- 19. tech.snmjournals.org [tech.snmjournals.org]
- 20. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 21. radiology.unm.edu [radiology.unm.edu]
- 22. Required time delay from 99mTc-HMPAO injection to SPECT data acquisition: healthy subjects and patients with rCBF pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
Sensitivity and specificity of Neurolite for detecting ischemic stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neurolite (Technetium-99m Bicisate) SPECT with other imaging modalities for the detection of ischemic stroke. The following sections detail the sensitivity and specificity of these techniques, their experimental protocols, and the underlying mechanisms.
Quantitative Performance Analysis
The diagnostic accuracy of various imaging techniques in detecting ischemic stroke is summarized below. It is important to note that sensitivity and specificity can vary based on the timing of the imaging relative to stroke onset, the specific imaging protocol used, and the patient population.
| Imaging Modality | Sensitivity | Specificity | Study Population/Timing |
| This compound (99mTc-Bicisate) SPECT | Not significantly different from [123I]IMP SPECT[1] | Not significantly different from [123I]IMP SPECT[1] | Subacute phase (7-14 days) of stroke |
| SPECT (General) | 61% - 74% | 88% - 98% | Within the first 8 hours of stroke onset[2] |
| Non-Contrast CT (NCCT) | 64% (overall)[3] | 85% (overall)[3] | General acute stroke population |
| CT Perfusion (CTP) | 82% (pooled) | 96% (pooled) | Meta-analysis of 27 studies[4] |
| MRI (Conventional) | ~80% | High | Within 24 hours of stroke onset[3] |
| Diffusion-Weighted MRI (DWI) | 91% (pooled) | 93% (pooled) | Network meta-analysis[5] |
Experimental Protocols
Detailed methodologies for each imaging technique are crucial for the accurate interpretation and comparison of results.
This compound (Technetium-99m Bicisate) SPECT Protocol
Patient Preparation:
-
Patients should be in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.[6][7]
-
An intravenous line is established prior to the injection of the radiopharmaceutical.[7]
-
Patients are instructed to rest quietly and avoid speaking or reading during the tracer uptake period.[7]
Radiopharmaceutical Administration:
-
A dose of 740 MBq (20 mCi) to 1110 MBq (30 mCi) of Technetium-99m Bicisate is administered intravenously.
-
The tracer is a lipophilic complex that crosses the blood-brain barrier.[8]
Image Acquisition:
-
Imaging is typically performed 30 to 90 minutes after injection.[9]
-
A single-photon emission computed tomography (SPECT) camera with a low-energy, high-resolution collimator is used.
-
Data is acquired over 360 degrees, with multiple projections.[9]
Image Processing and Analysis:
-
Images are reconstructed to create transverse, coronal, and sagittal slices of the brain.
-
Areas of decreased tracer uptake correspond to regions of reduced cerebral blood flow, indicative of ischemia.
CT Perfusion (CTP) Protocol
Patient Preparation:
-
An intravenous line is inserted for the administration of a contrast agent.
Image Acquisition:
-
A non-contrast CT of the head is first performed to rule out hemorrhage.[10][11]
-
A bolus of iodinated contrast agent (e.g., 40 mL at 4-6 mL/s) is then injected.[12]
-
Dynamic scanning is performed over a specific region of the brain for approximately 60 seconds to track the passage of the contrast agent.[13]
Image Processing and Analysis:
-
Specialized software is used to generate perfusion maps, including Cerebral Blood Volume (CBV), Cerebral Blood Flow (CBF), and Mean Transit Time (MTT) or Time to Maximum (Tmax).[10][11][14]
-
The ischemic core is typically identified by a severe reduction in CBF and CBV, while the penumbra (salvageable tissue) is characterized by prolonged MTT/Tmax with relatively preserved CBV.[10][14]
Diffusion-Weighted MRI (DWI) Protocol
Patient Preparation:
-
Patients are screened for contraindications to MRI, such as pacemakers or certain metallic implants.
Image Acquisition:
-
A standard stroke MRI protocol includes DWI, Apparent Diffusion Coefficient (ADC) maps, T2-weighted, and FLAIR sequences.[15][16]
-
The DWI sequence is highly sensitive to the restricted diffusion of water molecules that occurs within minutes of an ischemic event due to cytotoxic edema.[3]
Image Processing and Analysis:
-
Ischemic tissue appears as a bright signal on DWI images and a dark signal on ADC maps.[16]
-
The combination of DWI and perfusion-weighted imaging (PWI) can help differentiate the infarct core from the penumbra (the DWI/PWI mismatch).[17]
Mechanism of Action and Experimental Workflow
This compound (Technetium-99m Bicisate) Mechanism
This compound, or Technetium-99m Bicisate, is a neutral, lipophilic radiopharmaceutical.[8] This property allows it to passively diffuse across the blood-brain barrier and enter brain cells. Once inside the neurons, it is enzymatically converted into a polar, hydrophilic complex. This charged complex is then trapped within the cells, as it can no longer readily diffuse back across the cell membrane. The distribution of the trapped tracer is therefore proportional to regional cerebral blood flow (rCBF) at the time of injection. A SPECT scanner detects the gamma rays emitted by the Technetium-99m, creating a map of cerebral perfusion. Areas with reduced blood flow, such as in an ischemic stroke, will show decreased tracer uptake.[18]
The following diagram illustrates the experimental workflow for using this compound in the detection of ischemic stroke.
This compound SPECT Experimental Workflow for Ischemic Stroke Detection.
This guide provides a foundational understanding of the comparative performance and methodologies of this compound SPECT and other key imaging modalities in the critical context of ischemic stroke detection. For further in-depth analysis, consulting the original research articles is recommended.
References
- 1. Comparison of brain SPECT using 99mTc-bicisate (L,L-ECD) and [123I]IMP in cortical and subcortical strokes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. The Radiology Assistant : Imaging in Acute Stroke [radiologyassistant.nl]
- 4. researchgate.net [researchgate.net]
- 5. Systematic review with network meta-analysis: Diagnostic values of ultrasonography, computed tomography, and magnetic resonance imaging in patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Cerebral Perfusion Study - InsideRadiology [insideradiology.com.au]
- 8. auntminnie.com [auntminnie.com]
- 9. nucleanord.fr [nucleanord.fr]
- 10. wiki.radiology.wisc.edu [wiki.radiology.wisc.edu]
- 11. ref.mcbradiology.com [ref.mcbradiology.com]
- 12. CT perfusion in acute stroke: Practical guidance for implementation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. radiopaedia.org [radiopaedia.org]
- 15. radiopaedia.org [radiopaedia.org]
- 16. dovepress.com [dovepress.com]
- 17. mdpi.com [mdpi.com]
- 18. openmedscience.com [openmedscience.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Neurolite®
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Neurolite®, a kit used for the preparation of Technetium Tc99m Bicisate (B1666976) for injection, an adjunct in cerebrovascular imaging. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
I. Pre-Disposal and Handling
Before disposal, it is crucial to handle this compound® appropriately to minimize exposure and contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[1][2]
-
Ventilation: Ensure adequate ventilation, especially in confined areas. For handling larger quantities, ensure worker exposure is below the recommended exposure limit.[1][3]
-
Storage: Vials A and B should be stored at 15-25°C prior to reconstitution. Vial A must be protected from light.[4][5][6] After preparation, the reconstituted product should be stored at a controlled room temperature.[4][5][6]
II. Disposal of Non-Radioactive this compound® Components
This procedure applies to the disposal of un-reconstituted Vial A and Vial B, or any non-radioactive spills.
Step 1: Containment of Spills
In the event of a spill of the non-radioactive liquid from Vial B, contain the spillage using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3] For spills of the solid material from Vial A, soak it up with an inert absorbent material.[1]
Step 2: Collection
Collect the contained material and place it into a suitable, closed container for disposal.[1][3]
Step 3: Final Disposal
Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[1][3] Local regulations may be more stringent than regional or national requirements.[1][3] Incineration is the recommended method of disposal for the non-radioactive components.[3]
III. Disposal of Radioactive this compound® (Technetium Tc99m Bicisate)
Once this compound® is reconstituted with Technetium Tc-99m, it is considered radioactive waste and requires special handling and disposal procedures.
Step 1: Notification
If the reconstituted product is to be disposed of, or in the event of a spill, immediately notify your site's Radiation Safety Officer for appropriate procedures and methods.[3]
Step 2: Segregation and Shielding
Radioactive waste must be segregated from non-radioactive waste. Use appropriate shielding to avoid unnecessary radiation exposure to all personnel.[4][7]
Step 3: Decay-in-Storage
Technetium-99m has a physical half-life of 6.02 hours.[4] Depending on the activity and local regulations, it may be permissible to store the waste in a designated, shielded area until it has decayed to background levels.
Step 4: Final Disposal
All radioactive waste must be disposed of according to national and local regulations for radioactive materials.[8] This may involve transfer to a licensed radioactive waste disposal facility.
IV. Logical Workflow for this compound® Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound®.
Caption: Decision workflow for the proper disposal of this compound®.
V. Quantitative Data
The Safety Data Sheets and prescribing information for this compound® do not contain quantitative data for disposal procedures, such as specific concentration limits for waste categorization. Disposal decisions are primarily guided by the radioactive status of the material and local regulations.
VI. Experimental Protocols
The provided documentation does not detail experimental protocols for disposal. The procedures outlined above are based on standard hazardous and radioactive waste management practices as specified by the manufacturer. Laboratories should incorporate these steps into their internal safety and waste management protocols.
References
- 1. lantheusspect.com [lantheusspect.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. lantheus.com [lantheus.com]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. drugs.com [drugs.com]
- 6. DailyMed - this compound- bicisate dihydrochloride kit [dailymed.nlm.nih.gov]
- 7. This compound | Lantheus SPECT [lantheusspect.com]
- 8. spcweb.produktresume.dk [spcweb.produktresume.dk]
Essential Safety and Operational Guide for Handling Neurolite®
This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and step-by-step operational and disposal plans for the handling of Neurolite®. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this radiopharmaceutical kit.
Immediate Safety and Hazard Information
This compound® is a kit for the preparation of Technetium Tc99m Bicisate for injection, a radioactive diagnostic agent. The kit consists of two sterile, non-pyrogenic vials:
-
Vial A: A lyophilized powder containing Bicisate Dihydrochloride.
-
Vial B: A liquid buffer solution.
When combined with a sterile, non-pyrogenic, oxidant-free solution of Sodium Pertechnetate Tc99m, the final product is a radioactive agent. Therefore, handling requires adherence to both chemical and radiation safety protocols.
Emergency Contact: In case of a medical emergency, spill, or other hazardous event, contact CHEMTREC at 1-800-424-9300. For international transportation emergencies, call CHEMTREC at 1-703-527-3887 (collect calls accepted).[1]
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, keeping the eye wide open while rinsing. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen or artificial respiration if needed. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][2][3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to both the chemical components of the this compound® kit and the radioactivity of the final prepared agent.
PPE for Handling Non-Radioactive Vials (Vial A and Vial B)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or chemical splash-resistant goggles.[1] | To protect against accidental splashes of the buffer solution or contact with the lyophilized powder. |
| Hand Protection | Appropriate protective gloves. | To prevent skin contact with the chemical components. |
| Body Protection | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not generally required with adequate ventilation.[4] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[3] | To avoid inhalation of the lyophilized powder. |
PPE for Handling Reconstituted (Radioactive) this compound®
In addition to the PPE listed above, the following are mandatory when handling the final radiolabeled product:
| PPE Category | Specification | Rationale |
| Hand Protection | Waterproof gloves.[5] | To protect against radioactive contamination. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Radiation Shielding | Appropriate shielding, such as vial shields and syringe shields.[6] | To minimize radiation exposure (ALARA principle). |
Operational Plan: Step-by-Step Handling and Preparation
The preparation of Technetium Tc99m Bicisate from the this compound® kit must be performed using aseptic techniques to ensure the sterility of the final product.[7]
Preparation Workflow
The following diagram illustrates the key steps in the preparation of this compound®.
Disposal Plan
Proper disposal of waste generated during the handling and use of this compound® is crucial to ensure safety and compliance with regulations.
Disposal of Non-Radioactive Components
Unused or expired non-radioactive vials (Vial A and Vial B) should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Disposal of Radioactive Waste
The primary radioactive waste will be contaminated with Technetium-99m (Tc-99m), which has a half-life of 6.02 hours.[8] The recommended disposal method is "decay-in-storage".[9]
Decay-in-Storage Protocol for Tc-99m Waste:
-
Segregation: All Tc-99m contaminated waste (syringes, vials, gloves, etc.) must be collected in designated, clearly labeled, and appropriately shielded containers. Do not mix with other radioactive isotopes with longer half-lives.[10]
-
Storage: Store the radioactive waste in a secure, shielded location for a minimum of 10 half-lives (approximately 60 hours).[9] After this period, the radioactivity will have decayed to less than 0.1% of its initial level.[9]
-
Monitoring: After the decay period, the waste must be monitored with a suitable radiation detection instrument to ensure that the radioactivity level is below the institutional and regulatory release limits.[9]
-
Final Disposal: Once confirmed to be at or below background radiation levels, the waste can be disposed of as regular medical or non-hazardous waste, with all radioactive labels removed or defaced.[9]
| Waste Type | Disposal Method |
| Unused this compound® Kit (Vial A & B) | Dispose of as per institutional chemical waste guidelines. |
| Reconstituted this compound® (unused) | Treat as Tc-99m radioactive waste. Follow decay-in-storage protocol. |
| Contaminated Labware (syringes, needles, gloves, etc.) | Treat as Tc-99m radioactive waste. Follow decay-in-storage protocol. |
| Patient Excreta | Generally, patient excreta can be released into the sanitary sewer system, as the short half-life of Tc-99m limits its environmental impact. However, institutional guidelines should be followed. |
Note: Radiopharmaceuticals should only be used by physicians and qualified personnel with specific training in the safe use and handling of radionuclides.[11] Always work in a designated area and use appropriate shielding to minimize radiation exposure.[8]
References
- 1. lantheus.com [lantheus.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. lantheusspect.com [lantheusspect.com]
- 4. lantheusspect.com [lantheusspect.com]
- 5. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. spcweb.produktresume.dk [spcweb.produktresume.dk]
- 8. lantheus.com [lantheus.com]
- 9. droracle.ai [droracle.ai]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. This compound | Lantheus SPECT [lantheusspect.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
